Olmesartan
Description
This compound belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, this compound's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. this compound also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEi) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. this compound is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as this compound have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Like other ARBs, this compound blockade of RAAS slows the progression of diabetic nephropathy due to its renoprotective effects. Orally available this compound is produced as the prodrug this compound medoxomil which is rapidly converted in vivo to the pharmacologically active this compound. It was developed by Daiichi Sankyo Pharmaceuticals and approved in 2002.
This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.
This compound is an angiotensin II receptor blocker used in the therapy of hypertension. This compound is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
This compound is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. This compound selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
an active metabolite of CS 866
See also: this compound Medoxomil (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
| Record name | Olmesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144689-24-7, 144689-63-4 | |
| Record name | Olmesartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olmesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLMESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olmesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Olmesartan's Mechanism of Action in Endothelial Cells: A Technical Guide
Abstract: Olmesartan, an angiotensin II receptor blocker (ARB), exerts significant protective effects on the vascular endothelium that extend beyond its primary antihypertensive action. This technical guide delineates the molecular mechanisms through which this compound modulates endothelial cell function. The core action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which inhibits a cascade of downstream pathological processes. Key pleiotropic effects include the attenuation of oxidative stress by reducing reactive oxygen species (ROS) production, enhancement of nitric oxide (NO) bioavailability via activation of the PI3K/Akt/eNOS pathway, suppression of inflammatory responses, and promotion of endothelial repair by mobilizing endothelial progenitor cells (EPCs). Furthermore, this compound has been shown to downregulate the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), thereby mitigating ox-LDL-induced apoptosis and endothelial injury. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.
Core Mechanism: AT1 Receptor Blockade
The primary mechanism of this compound is the competitive and selective blockade of the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] In endothelial cells, angiotensin II (Ang II) binding to its AT1 receptor triggers a signaling cascade that promotes vasoconstriction, inflammation, oxidative stress, and cellular proliferation.[2][3] this compound's high affinity for the AT1 receptor prevents Ang II from binding, thereby inhibiting these detrimental downstream effects at their origin.[1] This blockade is the foundational step that leads to the diverse vasculoprotective properties of the drug.
Pleiotropic Effects on Endothelial Cells
Beyond its canonical role in blood pressure regulation, this compound exhibits multiple pleiotropic effects that collectively improve endothelial health. These effects are largely independent of its blood pressure-lowering capacity.[2][4][5]
Attenuation of Oxidative Stress
A major consequence of Ang II-AT1R signaling is the activation of NADPH oxidase, a primary source of reactive oxygen species (ROS) in the vasculature.[5] ROS, such as superoxide anions (O₂⁻), directly impair endothelial function by scavenging nitric oxide (NO) to form peroxynitrite, a highly damaging oxidant. This compound significantly reduces intracellular ROS production by inhibiting this Ang II-mediated pathway.[6][7][8] This antioxidant effect restores the balance of the cellular redox state and protects endothelial cells from oxidative injury.[6]
Enhancement of Nitric Oxide (NO) Bioavailability
This compound increases the bioavailability of NO, a critical vasodilator and anti-atherogenic molecule, through two primary routes.[4][9] First, by reducing ROS levels, it prevents the premature degradation of NO.[10] Second, evidence suggests this compound actively promotes NO synthesis by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS).[11][12] This upregulation is mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, which phosphorylates and activates eNOS.[13][14][15]
Table 1: Quantitative Effects of this compound on Oxidative Stress and NO Production
| Parameter Measured | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| Intracellular ROS | HUVECs stimulated with oxidants | This compound significantly reduced ROS production to levels nearly equivalent to ROS inhibitors. | [6] |
| Nitric Oxide (NO) Release | Human Umbilical Vein ECs (HUVECs) | This compound (1 µM) increased maximal NO release by 30%, significantly more than other ARBs. | [11][12] |
| Plasma Superoxide Dismutase (SOD) Activity | Hypertensive HFpEF Patients | This compound treatment significantly increased SOD activity (2.39 to 3.06 U/mL, P=0.02). | [16] |
| Vascular O₂⁻ Production | Endothelin-1 Infused Rats | This compound prevented ET-1-induced increases in vascular superoxide production. | [8] |
| Serum eNOS and NO Levels | Carotid Atherosclerosis Patients | 3 months of this compound (20 mg/day) significantly increased serum levels of eNOS and NO. |[13][14] |
Anti-Inflammatory Effects
Endothelial dysfunction is closely linked to vascular inflammation. Ang II promotes an inflammatory phenotype in endothelial cells, characterized by the expression of adhesion molecules (e.g., ICAM-1) and the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1).[4][17] These molecules facilitate the recruitment and adhesion of leukocytes to the vessel wall, an early step in atherosclerosis.[17] this compound suppresses these inflammatory reactions by inhibiting the Ang II-AT1R-ROS axis, which in turn reduces the activation of pro-inflammatory transcription factors like NF-κB.[7][18]
Table 2: Quantitative Effects of this compound on Inflammatory Markers
| Parameter Measured | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| Serum hs-CRP, hs-TNF-α, IL-6, MCP-1 | Hypertensive Patients (EUTOPIA study) | This compound (20 mg/d for 12 weeks) significantly reduced serum levels compared to placebo. | [4] |
| MCP-1 Expression | Microvascular ECs exposed to AGEs | This compound significantly reduced the expression levels of MCP-1. | [7] |
| ICAM-1 Expression | Microvascular ECs exposed to AGEs | this compound suppressed ICAM-1 expression and subsequent T-cell adhesion. |[7] |
Modulation of Apoptosis via LOX-1 Signaling
Oxidized low-density lipoprotein (ox-LDL) is a key driver of endothelial apoptosis and dysfunction. It exerts its effects largely through the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[18][19] Activation of LOX-1 by ox-LDL triggers downstream signaling, including the phosphorylation of p38 MAPK, leading to the upregulation of pro-apoptotic genes like Bax and Caspase-3 and the downregulation of the anti-apoptotic gene Bcl-2.[18] Studies have demonstrated that this compound can significantly attenuate ox-LDL-induced endothelial cell injury by downregulating the expression of the LOX-1 receptor itself.[18][19] This action disrupts the apoptotic signaling cascade and preserves endothelial cell viability.
Promotion of Endothelial Repair
This compound has been shown to increase the number and improve the function of circulating endothelial progenitor cells (EPCs).[2][5][13] EPCs are bone marrow-derived cells that can differentiate into mature endothelial cells, contributing to the repair of damaged endothelium and neovascularization.[5] By promoting EPC mobilization, migration, adhesion, and proliferation, this compound supports the endogenous capacity for vascular repair, which is crucial for maintaining endothelial integrity.[13][14] This effect is also linked to the activation of the PI3K/Akt/eNOS signaling pathway.[14]
Key Experimental Protocols
The findings described above are based on a variety of in vitro and in vivo experimental models. Below are summarized protocols for key assays used to elucidate this compound's effects on endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model. Cells are cultured in appropriate endothelial growth medium. For experiments, cells are seeded in multi-well plates and grown to near confluence before being serum-starved for several hours.[6]
-
Measurement of Intracellular ROS:
-
Protocol: After pre-treatment with this compound or vehicle, cells are stimulated with an oxidant (e.g., Ang II, H₂O₂, advanced glycation end products).[6][7] They are then incubated with an ROS-sensitive fluorescent dye such as CM-H2DCFDA or dihydroethidium.[6][7]
-
Analysis: The mean fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[6]
-
-
Western Blot Analysis for Protein Expression/Phosphorylation:
-
Protocol: Endothelial cells are treated as required, then lysed to extract total protein. Protein concentrations are quantified (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Analysis: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-Akt, p-eNOS, LOX-1, Bax, Bcl-2) and a loading control (e.g., GAPDH).[13][19] After incubation with a corresponding secondary antibody, protein bands are visualized using chemiluminescence and quantified by densitometry.[13]
-
-
Nitric Oxide (NO) Measurement:
-
Protocol: NO release from endothelial cells can be measured directly using electrochemical nanosensors placed in close proximity to the cells.[12] Alternatively, NO production can be assessed indirectly by measuring its stable metabolites, nitrate and nitrite (NOx), in the cell culture supernatant using the Griess reagent.[14]
-
Analysis: For nanosensors, real-time amperometric recordings provide direct quantification. For the Griess assay, absorbance is read on a spectrophotometer and compared to a standard curve.[12][14]
-
-
Endothelial Progenitor Cell (EPC) Assays:
-
Protocol: EPCs are isolated from peripheral blood. For functional assays, cells are treated with this compound's active metabolite (RNH-6270).
-
Analysis:
-
Conclusion
The mechanism of action of this compound in endothelial cells is multifaceted, extending well beyond its function as an AT1 receptor antagonist for blood pressure control. By mitigating oxidative stress, enhancing nitric oxide bioavailability, suppressing inflammation, inhibiting apoptosis, and promoting endothelial repair, this compound exerts comprehensive vasculoprotective effects.[4][20] These pleiotropic actions collectively address the core drivers of endothelial dysfunction, positioning this compound as a therapeutic agent that not only manages hypertension but also targets the underlying pathophysiology of cardiovascular diseases like atherosclerosis. This in-depth understanding of its molecular interactions within endothelial cells is critical for optimizing its clinical application and for the development of future vascular-targeted therapies.
References
- 1. What is the mechanism of this compound Medoxomil? [synapse.patsnap.com]
- 2. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Impact of this compound on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects endothelial cells against oxidative stress-mediated cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves Endothelin-Induced Hypertension and Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on endothelial progenitor cell mobilization and function in carotid atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound reverses not only vascular endothelial dysfunction but cardiac diastolic dysfunction in hypertensive patients with heart failure with preserved ejection fraction — ORION study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Attenuates the Impairment of Endothelial Cells Induced by Oxidized Low Density Lipoprotein through Downregulating Expression of LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
The Pharmacokinetics and Metabolism of Olmesartan in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of olmesartan, an angiotensin II receptor antagonist, specifically in rat models. The information presented herein is curated from a range of scientific studies to support preclinical research and drug development efforts.
Executive Summary
This compound is primarily administered as its prodrug, this compound medoxomil, which undergoes rapid and complete hydrolysis to the active metabolite, this compound, during absorption. In rats, this compound exhibits linear pharmacokinetics over the therapeutic dose range. The metabolism of this compound is minimal, with the parent compound being the major circulating entity. Elimination is predominantly through biliary excretion into the feces, with a lesser contribution from urinary excretion. Transporters such as the multidrug resistance-associated protein 2 (Mrp2), P-glycoprotein, and organic anion-transporting polypeptides (OATPs) play a crucial role in its disposition.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound in rats has been characterized in several studies. The following tables summarize key parameters following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Intravenous Administration.[1]
| Parameter | 1 mg/kg |
| Cmax (µg/mL) | 10.69 |
| t½ (hr) | 0.80 |
| AUC (µg·h/mL) | 4.43 |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Oral Administration of this compound Medoxomil (Suspension).[1]
| Parameter | 5 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 1.02 | 1.43 |
| Tmax (hr) | 2.50 | 2.00 |
| t½ (hr) | 2.09 | 2.34 |
| AUC (µg·h/mL) | 4.92 | 11.10 |
| Bioavailability (%) | 27.8 | 31.3 |
Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats Following a Single Oral Administration of this compound (Suspension).[1]
| Parameter | 5 mg/kg |
| Cmax (µg/mL) | 0.32 |
| Tmax (hr) | 2.50 |
| t½ (hr) | 1.99 |
| AUC (µg·h/mL) | 1.47 |
| Bioavailability (%) | 6.6 |
Table 4: Comparison of this compound Pharmacokinetics in Male Wistar Rats After a Single 5 mg/kg Oral Dose of this compound Medoxomil in Different Formulations.[1]
| Parameter | Suspension | Solution |
| AUC (µg·h/mL) | 6.20 | 13.18 |
| Bioavailability (%) | 35 | 74 |
Table 5: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats After a Single Oral Administration of this compound Medoxomil (2 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 62 | ~2.0 (estimated from graph) | ~400 (estimated from graph) | 100 |
| SMEDDS | 161-168 | 0.2 | ~680 (estimated from graph) | ~170[1] |
Note: Some values in Table 5 are estimated from graphical representations in the source material.
Absorption and Distribution
This compound medoxomil is rapidly absorbed and completely converted to this compound by esterases in the gastrointestinal tract and/or during the absorption process.[2] Food does not significantly affect the bioavailability of this compound.[3]
The volume of distribution of this compound in rats is relatively low, suggesting limited extravascular tissue distribution.[3] this compound exhibits high plasma protein binding (99%).[3]
Studies in rats have shown that this compound poorly penetrates the blood-brain barrier.[3] However, it does cross the placental barrier and is distributed to the fetus.[3][4] this compound is also secreted at low concentrations into the milk of lactating rats.[3][4]
Metabolism
Following the complete conversion of the prodrug, this compound medoxomil, to its active form, this compound undergoes virtually no further metabolism.[3] Studies have confirmed that cytochrome P450 enzymes are not involved in the metabolism of this compound.[3] In some instances, a glucuronic acid conjugate of this compound has been detected as a minor metabolite.[5]
Excretion
This compound is eliminated through a dual pathway of renal and biliary excretion.[2] In rats, the primary route of elimination is via biliary excretion into the feces.[6] Approximately 35% to 50% of the absorbed dose is recovered in the urine, with the remainder eliminated in the feces.[3][7]
The biliary excretion of this compound in rats is an active process mediated by transporters. Studies have identified the multidrug resistance-associated protein 2 (Mrp2) as the main transporter responsible for its secretion into bile, with a partial contribution from P-glycoprotein.[6][8] The involvement of Mrp2 was demonstrated in studies using Eisai hyperbilirubinemic rats (EHBR), a strain deficient in Mrp2, which showed markedly delayed biliary excretion of this compound.[6][8]
The hepatic uptake of this compound is also transporter-mediated, involving organic anion-transporting polypeptides (OATPs).
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental design for an oral pharmacokinetic study of this compound medoxomil in rats is as follows:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5] Animals are typically fasted overnight before drug administration.
-
Dosing: this compound medoxomil is suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution.[5] The drug is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from the tail vein or via cardiac puncture upon sacrifice.[5] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
In Vitro Metabolism using Rat Liver S9 Fractions
This in vitro assay is used to assess the metabolic stability of this compound medoxomil:
-
Materials: Rat liver S9 fractions, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.4).
-
Incubation: this compound medoxomil is incubated with the rat liver S9 fractions in the presence of the NADPH regenerating system at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent such as acetonitrile.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound medoxomil and the formation of this compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability.
Biliary Excretion Study in Rats
This experimental setup is used to investigate the biliary excretion of this compound:
-
Animal Model: Male Sprague-Dawley rats are anesthetized, and their common bile duct is cannulated for bile collection. A cannula may also be placed in the femoral vein for drug administration.[8]
-
Drug Administration: A tracer dose of radiolabeled ([14C]) this compound or a standard dose of unlabeled this compound is administered intravenously.[8]
-
Sample Collection: Bile samples are collected at specified intervals. Blood samples may also be collected to determine plasma concentrations.
-
Analysis: The concentration of this compound and any metabolites in the bile and plasma is quantified.
-
Inhibitor Studies: To identify the transporters involved, the experiment can be repeated with the co-administration of known inhibitors of specific transporters (e.g., sulfobromophthalein for Mrp2, vinblastine for P-glycoprotein).[6]
Visualizations
Experimental Workflow for a Rat Oral Pharmacokinetic Study
Caption: Workflow of a typical oral pharmacokinetic study of this compound medoxomil in rats.
Metabolic Pathway of this compound Medoxomil in Rats
Caption: Primary metabolic conversion of this compound medoxomil to this compound in rats.
References
- 1. Solubilized formulation of this compound medoxomil for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic and metabolic profile of this compound medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. DailyMed - this compound MEDOXOMIL tablet, film coated [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Biliary excretion of this compound, an anigotensin II receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biliary excretion of this compound, an anigotensin II receptor antagonist, in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to the Synthesis and Characterization of Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension. This document details the synthetic pathways, analytical methodologies for characterization and impurity profiling, and the pharmacological mechanism of action, presenting a valuable resource for professionals in the field of pharmaceutical sciences.
Synthesis of this compound Medoxomil
The synthesis of this compound medoxomil is a multi-step process that involves the construction of the imidazole core, followed by N-alkylation with the biphenyl tetrazole moiety, and finally, esterification to yield the medoxomil prodrug. A commonly employed synthetic strategy is outlined below.[1][2]
A key intermediate, trityl this compound ethyl ester, is synthesized via an N-alkylation reaction.[3] The final step involves the deprotection of the trityl group to yield this compound medoxomil.[1][2] A high purity of 99.9% with an overall yield of 62% has been reported for certain optimized processes.[1]
Synthetic Pathway
The following diagram illustrates a representative synthetic pathway for this compound medoxomil.
Synthesis of Key Impurities
During the synthesis and storage of this compound medoxomil, several process-related and degradation impurities can be formed. The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality and safety of the drug product.[4][5] Common impurities include this compound acid, 4-acetyl this compound, 5-acetyl this compound, and dehydro this compound.[4][5]
-
This compound Acid: Formed by the hydrolysis of the medoxomil ester.[4]
-
Dehydro this compound: Can be formed under certain stress conditions through a dehydration reaction.[6][7]
Characterization of this compound Medoxomil
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound medoxomil.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for the determination of purity, assay, and impurity profiling of this compound medoxomil.[8][9]
Table 1: Typical HPLC/UPLC Method Parameters for this compound Medoxomil Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5µm[10] | Eurosphere 100 RP C18, 250 × 4.6 mm, 5 µm[11] | Waters Acquity UPLC BEH C18, 100 X 2.1 mm, 1.7 µm[9] |
| Mobile Phase | Phosphate buffer, Acetonitrile, and Milli Q water[10] | Methanol–0.05% o-phosphoric acid (60:40 v/v)[11] | pH 3.4 Buffer: Acetonitrile (60:40% v/v)[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[11] | 0.3 mL/min[9] |
| Detection | UV at 215 nm[10] | UV at 270 nm[11] | UV at 250 nm[9] |
| Retention Time | ~12 min[10] | 7.1 min[11] | 3.418 min[9] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound medoxomil and its related substances.
Table 2: Spectroscopic Data for this compound Medoxomil
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 0.90 (t, J = 7.5 Hz, 3H), 1.60–1.79 (m, 2H), 2.60 (t, J = 7.4 Hz, 2H), 3.78 (s, 3H), 3.8 (s, 3H), 13.10 (bs, 1H)[2] |
| FT-IR (KBr) | 3443, 1734 cm⁻¹[2] |
| Mass Spectrometry (MS) | Molecular Formula: C₂₉H₃₀N₆O₆, Molecular Weight: 558.59[9] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound medoxomil, such as its melting point and decomposition temperature.
Table 3: Thermal Analysis Data for this compound Medoxomil
| Technique | Observation |
| Melting Point | 180–182 °C[2] |
| DSC | A sharp endothermic peak with a maximum at 185 °C, corresponding to the melting of the drug substance, is observed.[12] This is followed by an exothermic peak at 234 °C, attributed to decomposition.[12] |
| TGA | Decomposition starts around 226 °C.[12] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to assess the intrinsic stability of this compound medoxomil and to develop stability-indicating analytical methods.[6][10]
Protocol:
-
Acid Hydrolysis: A solution of this compound medoxomil is treated with 1N HCl and heated at 60°C for a specified duration.[6][10] The solution is then neutralized before analysis.
-
Base Hydrolysis: The drug solution is subjected to 1N NaOH at 60°C.[10] The reaction is quenched by neutralization.
-
Oxidative Degradation: this compound medoxomil is exposed to a solution of 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: The solid drug substance or its solution is exposed to elevated temperatures (e.g., 60°C).[10]
-
Photolytic Degradation: The drug is exposed to light as per ICH Q1B guidelines.[10]
HPLC Method for Purity and Assay
Protocol:
-
Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 1. For instance, a mixture of a phosphate buffer and an organic modifier like acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound medoxomil reference standard in a suitable diluent to obtain a standard solution of known concentration.
-
Sample Preparation: Prepare the sample solution by dissolving the drug substance or the powdered tablets in the diluent to achieve a concentration within the linear range of the method.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.
Mechanism of Action
This compound medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, during absorption from the gastrointestinal tract.[13][14][15] this compound is a selective angiotensin II receptor blocker (ARB) that exerts its antihypertensive effect by blocking the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle.[15][16][17][18] This inhibition leads to vasodilation and a reduction in blood pressure.[15]
The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in blood pressure regulation.[15] this compound's blockade of the AT₁ receptor disrupts this pathway, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[16][17]
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug this compound Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpb.com [ijrpb.com]
- 10. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]
- 11. RP-LC and HPTLC Methods for the Determination of this compound Medoxomil and Hydrochlorothiazide in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Host–Guest Complexation of this compound Medoxomil by Heptakis(2,6-di-O-methyl)-β-cyclodextrin: Compatibility Study with Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterization of nanosuspensions of this compound medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. What is the mechanism of this compound Medoxomil? [synapse.patsnap.com]
- 16. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. homehealthpatienteducation.com [homehealthpatienteducation.com]
Olmesartan's Target Engagement: An In-depth Technical Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of olmesartan, a potent and selective angiotensin II receptor blocker (ARB). A deep understanding of its interaction with the angiotensin II type 1 (AT1) receptor is critical for its therapeutic application in managing hypertension and other cardiovascular diseases. This document details this compound's binding affinity, its remarkable selectivity profile, the experimental methodologies used to determine these parameters, and the key signaling pathways it modulates.
Core Executive Summary
This compound is a high-affinity antagonist of the angiotensin II type 1 (AT1) receptor, demonstrating a pronounced selectivity over the angiotensin II type 2 (AT2) receptor. This specificity is fundamental to its mechanism of action, which involves the blockade of the renin-angiotensin-aldosterone system (RAAS). This compound's binding to the AT1 receptor is characterized by slow dissociation kinetics, contributing to its long-lasting therapeutic effects. This guide synthesizes key quantitative data, experimental protocols, and visual representations of the molecular interactions and signaling cascades central to this compound's pharmacology.
Target Binding Affinity of this compound
This compound exhibits a high affinity for the human AT1 receptor. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitor constant (Ki). Lower values for these parameters indicate a higher binding affinity.
| Parameter | Reported Value (nM) | Cell Line/Tissue | Radioligand | Reference |
| IC50 | 7.7 | Bovine adrenal cortical membranes | [¹²⁵I]-Angiotensin II | [1] |
| IC50 | 6.7 | Human AT1 receptors | Not Specified | |
| IC50 | ~1 (as active metabolite) | Not Specified | Not Specified | [2] |
| Kd | 2.3 | CHO-hAT1 cells | [³H]this compound | [3] |
Table 1: this compound Binding Affinity for the AT1 Receptor. This table summarizes various reported binding affinity values for this compound to the AT1 receptor from different experimental systems.
Target Selectivity Profile
A key pharmacological feature of this compound is its exceptional selectivity for the AT1 receptor over the AT2 receptor. This high degree of selectivity minimizes off-target effects and contributes to its favorable safety profile.
| Receptor Subtype | Binding Affinity/Selectivity Ratio | Comments | Reference |
| AT1 Receptor | High Affinity | Primary therapeutic target. | [4][5] |
| AT2 Receptor | >12,500-fold lower affinity than for AT1 | This compound demonstrates a profound selectivity for the AT1 receptor subtype. | [5][6] |
| Other GPCRs | No significant cross-reactivity | Docking simulations suggest a lack of significant binding to other G-protein coupled receptors. | [7] |
Table 2: this compound Selectivity Profile. This table highlights the remarkable selectivity of this compound for the AT1 receptor compared to the AT2 receptor and other GPCRs.
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on well-established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the IC50 value of a test compound (unlabeled this compound) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor (e.g., CHO-hAT1 cells).
-
Radioligand: [³H]this compound or ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., candesartan).
-
Assay Buffer: Tris-based buffer with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Determination of Non-specific Binding: In parallel wells, incubate the membranes and radioligand with a saturating concentration of an unlabeled antagonist to determine non-specific binding.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the AT1 receptor.
Objective: To characterize the binding of a radioligand to the AT1 receptor by determining its affinity (Kd) and the receptor density (Bmax).
Procedure:
-
Incubation: Incubate cell membranes with increasing concentrations of the radioligand (e.g., [³H]this compound).
-
Non-specific Binding: For each concentration of radioligand, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
Equilibration, Termination, and Quantification: Follow the same steps as in the competition binding assay.
-
Data Analysis: Plot the specific binding against the concentration of the radioligand. The data can be analyzed using non-linear regression to a one-site binding model to directly determine Kd and Bmax.
Visualizing Molecular Interactions and Pathways
AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and aldosterone secretion. This compound blocks this pathway at the receptor level.
Caption: AT1 receptor signaling pathway and the inhibitory action of this compound.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound: 360-degree Perspectives Befitting an Angiotensin Receptor Blocker [japi.org]
- 7. This compound compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Mechanisms of Olmesartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan, an angiotensin II receptor blocker (ARB), is widely recognized for its antihypertensive properties. Beyond its effects on blood pressure regulation, a growing body of in vitro evidence elucidates its direct anti-inflammatory and antioxidant capabilities. These pleiotropic effects suggest potential therapeutic applications in a range of inflammatory-mediated diseases. This technical guide provides an in-depth overview of the key in vitro studies that have explored the anti-inflammatory mechanisms of this compound, focusing on its impact on critical signaling pathways, reduction of oxidative stress, and inhibition of pro-inflammatory mediators in various cell types. The information is presented to facilitate further research and drug development efforts in this promising area.
Core Anti-inflammatory Effects of this compound: In Vitro Evidence
This compound exerts its anti-inflammatory effects through several key mechanisms that have been demonstrated in a variety of cell culture models. These include the suppression of reactive oxygen species (ROS) production, modulation of critical inflammatory signaling pathways such as NF-κB and MAPK, and the subsequent reduction in the expression and secretion of pro-inflammatory cytokines and chemokines.
Table 1: Quantitative Analysis of this compound's Anti-inflammatory Effects in Endothelial Cells
| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |
| Microvascular Endothelial Cells | Advanced Glycation End Products (AGEs) | Not specified | ROS Generation | Significantly inhibited | [1] |
| Microvascular Endothelial Cells | Advanced Glycation End Products (AGEs) | Not specified | Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced expression | [1] |
| Human Aortic Endothelial Cells | Hydrogen Peroxide (H₂O₂) | Not specified | LOX-1 Expression | Reduced upregulation | |
| Cultured Endothelial Cells | Oxidized Low-Density Lipoprotein (ox-LDL) | 10⁻⁵ M | p38 MAPK Phosphorylation | Significantly suppressed | |
| Cultured Endothelial Cells | Oxidized Low-Density Lipoprotein (ox-LDL) | 10⁻⁵ M | Lactate Dehydrogenase (LDH) Synthesis | Significantly suppressed |
Table 2: Quantitative Analysis of this compound's Effects on Fibrosis and Related Mediators in Hepatic Stellate Cells
| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |
| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Proliferation | Blocked | [2][3] |
| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Collagen Synthesis | Blocked | [2][3] |
| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Transforming Growth Factor-β1 (TGF-β1) | Upregulation blocked | [2][3] |
| Rat Primary Hepatic Stellate Cells | Angiotensin II (Ang II) | Not specified | Connective Tissue Growth Factor (CTGF) | Upregulation blocked | [2][3] |
Table 3: Quantitative Analysis of this compound's Effects on Inflammatory Signaling in Chondrocytes and Adipocytes
| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |
| Human T/C-28a2 Chondrocytes | Interleukin-29 (IL-29) | 1.0 µM and 3.0 µM | Nuclear NF-κB p65 | Greatly reversed increase | [4][5] |
| Human T/C-28a2 Chondrocytes | Interleukin-29 (IL-29) | 1.0 µM and 3.0 µM | Phosphorylated IκBα | Dramatically reversed upregulation | [4] |
| 3T3-L1 Adipocytes | Angiotensin II (Ang II) (1 µmol/l) | 10 µmol/l | p-p38 MAPK levels | Restored reduced levels | [6] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to interfere with key signaling cascades that are central to the inflammatory response. The following diagrams illustrate the points of intervention by this compound within the NF-κB and p38 MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In vitro studies in human chondrocytes have demonstrated that this compound can suppress the activation of this pathway induced by inflammatory stimuli such as Interleukin-29.[4][5]
References
- 1. This compound blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective effects of this compound against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effects of this compound against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Olmesartan's Role in Angiotensin II Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan, an angiotensin II receptor blocker (ARB), is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Its primary therapeutic application is in the management of hypertension.[1] Beyond its well-established blood pressure-lowering effects, this compound exhibits a complex pharmacological profile, influencing a multitude of intracellular signaling pathways. This technical guide provides a comprehensive overview of this compound's mechanism of action at the molecular level, focusing on its interaction with the AT1 receptor and the subsequent modulation of downstream signaling cascades. This document delves into quantitative pharmacological data, detailed experimental methodologies, and visual representations of the involved pathways to serve as a resource for researchers and professionals in the field of pharmacology and drug development.
Core Mechanism of Action: AT1 Receptor Blockade and Inverse Agonism
Angiotensin II, a potent vasoconstrictor, exerts its physiological effects primarily through the G-protein coupled AT1 receptor.[2] this compound competitively and insurmountably antagonizes the AT1 receptor, preventing angiotensin II from binding and initiating downstream signaling.[3] Notably, this compound possesses a high affinity for the AT1 receptor, with a selectivity over 12,500-fold greater than for the AT2 receptor.[1]
A key characteristic of this compound is its inverse agonist activity.[4][5] Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist can inhibit the basal, constitutive activity of a receptor in the absence of an agonist.[5] This property of this compound is significant as the AT1 receptor can be activated by mechanical stress, independent of angiotensin II.[5] this compound's inverse agonism helps to stabilize the inactive conformation of the AT1 receptor, thereby suppressing both agonist-induced and agonist-independent signaling.[4]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of this compound, allowing for comparison with other commonly used angiotensin receptor blockers.
Table 1: Comparative Binding Affinities (Ki) and Potencies (IC50) of Angiotensin Receptor Blockers for the AT1 Receptor
| Angiotensin Receptor Blocker | Binding Affinity (pKi) | IC50 (nM) | Reference(s) |
| This compound | - | 7.7 | [6] |
| Candesartan | 8.61 ± 0.21 | - | [7] |
| Telmisartan | 8.19 ± 0.04 | - | [7] |
| Valsartan | 7.65 ± 0.12 | - | [7] |
| Losartan | 7.17 ± 0.07 | 92 | [6][7] |
| EXP3174 (active metabolite of Losartan) | - | 16 | [6] |
Note: Data from different sources may not be directly comparable due to variations in experimental conditions. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Comparative Antihypertensive Efficacy of this compound
| Comparison | Dosage | Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |
| This compound vs. Losartan | This compound 20 mg vs. Losartan 50 mg | This compound showed significantly greater reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 6.2 mmHg) and SBP (12.5 mmHg vs. 9.0 mmHg). | [8] |
| This compound vs. Valsartan | This compound 20 mg vs. Valsartan 80 mg | This compound showed significantly greater reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 5.6 mmHg) and SBP (12.5 mmHg vs. 8.1 mmHg). | [8] |
| This compound vs. Irbesartan | This compound 20 mg vs. Irbesartan 150 mg | Reductions in mean 24-hour ambulatory DBP (8.5 mmHg vs. 7.4 mmHg) and SBP (12.5 mmHg vs. 11.3 mmHg) were similar. | [8] |
Signaling Pathways Modulated by this compound
This compound's blockade of the AT1 receptor leads to the modulation of numerous downstream signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent (e.g., β-arrestin mediated) pathways.
G-Protein Dependent Signaling
Upon activation by angiotensin II, the AT1 receptor couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound effectively blocks this entire cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The AT1 receptor can also activate several MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial in regulating cell growth, differentiation, inflammation, and apoptosis. This compound has been shown to inhibit Angiotensin II-induced activation of Src, ERK1/2, and JNK.[9]
Reactive Oxygen Species (ROS) Production
Angiotensin II is a potent stimulator of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in vascular cells.[10] This oxidative stress contributes to endothelial dysfunction and vascular inflammation. This compound has been demonstrated to suppress NADPH oxidase activity and reduce ROS production.[10]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by the AT1 receptor, playing a role in inflammation and cellular proliferation. This compound has been shown to modulate this pathway, contributing to its anti-inflammatory effects.
TGF-β1/Smad Pathway
Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine involved in tissue remodeling and fibrosis. Angiotensin II can stimulate the production of TGF-β1, which then signals through the Smad pathway. This compound has been shown to inhibit the activation of the TGF-β1/Smad2/3 signaling pathway, which may contribute to its organ-protective effects.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on angiotensin II receptor signaling.
AT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and potency (IC50) of this compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [3H]this compound or a suitable labeled angiotensin II analog)
-
Unlabeled this compound and other competing ARBs
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the AT1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of unlabeled this compound or other competing ligands.
-
A fixed concentration of the radioligand.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional consequence of Gq-protein activation by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293 cells)
-
[3H]-myo-inositol
-
Agonist (Angiotensin II)
-
Antagonist (this compound)
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Treatment: Add this compound at various concentrations and incubate for a defined period. Then, stimulate the cells with angiotensin II.
-
Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.
-
Elution and Quantification: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data and plot the response as a function of agonist/antagonist concentration to determine EC50 or IC50 values.
Western Blot Analysis for ERK1/2 Phosphorylation
This technique is used to assess the activation state of the ERK1/2 signaling pathway by detecting the phosphorylated (active) form of the ERK1/2 proteins.
Materials:
-
Cells expressing the AT1 receptor
-
Angiotensin II and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound followed by stimulation with angiotensin II for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
Conclusion
This compound's therapeutic efficacy extends beyond simple AT1 receptor antagonism. Its potent, insurmountable binding and, notably, its inverse agonist properties contribute to a comprehensive blockade of angiotensin II-mediated signaling. By attenuating a wide array of downstream pathways, including Gq-protein signaling, various MAPK cascades, ROS production, and pro-inflammatory and pro-fibrotic pathways like JAK/STAT and TGF-β1/Smad, this compound exerts pleiotropic effects that are of significant interest in cardiovascular and renal protection. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced molecular pharmacology of this compound and other angiotensin receptor blockers, facilitating the development of next-generation therapeutics with enhanced efficacy and targeted actions.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antagonizing the angiotensin II subtype 1 receptor: a focus on this compound medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism underlying inverse agonist of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the structural and functional features of this compound medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comparative Efficacy of this compound, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of AT-1R/CHOP-JNK-Caspase12 pathway by this compound treatment attenuates ER stress-induced renal apoptosis in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 11. This compound alleviates SARS-CoV-2 envelope protein induced renal fibrosis by regulating HMGB1 release and autophagic degradation of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension. Its efficacy is intrinsically linked to its unique molecular structure and resulting chemical properties, which dictate its mechanism of action, pharmacokinetic profile, and formulation characteristics. This technical guide provides a comprehensive overview of the molecular and chemical attributes of this compound and its prodrug, this compound medoxomil, intended for an audience of researchers, scientists, and drug development professionals.
Molecular Structure
This compound is administered orally as the prodrug, this compound medoxomil. This ester prodrug is rapidly and completely hydrolyzed in the gastrointestinal tract to its active metabolite, this compound.
This compound Medoxomil is chemically described as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate.[1]
This compound , the active metabolite, is 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid.
The key structural features of this compound include:
-
Imidazole Ring: A central heterocyclic ring that serves as the core scaffold.
-
Propyl Group: An alkyl chain at the 2-position of the imidazole ring.
-
Hydroxyisopropyl Group: A substituent at the 4-position of the imidazole ring, which plays a role in receptor binding.
-
Biphenyl-tetrazole Moiety: A critical component for potent and selective antagonism of the AT1 receptor. The acidic tetrazole ring mimics the carboxylate or phenolic group of angiotensin II.
-
Carboxylic Acid Group (this compound): The acidic functional group at the 5-position of the imidazole ring, essential for receptor interaction.
-
Medoxomil Ester Group (this compound Medoxomil): This ester linkage at the 5-position of the imidazole ring enhances the oral bioavailability of the molecule. It is cleaved in vivo to unmask the active carboxylic acid.
Diagram: Conversion of this compound Medoxomil to this compound
References
The Genesis of an Angiotensin II Receptor Blocker: A Technical Guide to the Discovery and Development of Olmesartan Medoxomil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan medoxomil, a potent and selective angiotensin II receptor blocker (ARB), represents a significant advancement in the management of hypertension. Developed by Sankyo Pharma Inc. and first approved by the U.S. Food and Drug Administration (FDA) in 2002, its journey from discovery to clinical application is a testament to modern drug design and development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of this compound medoxomil. Detailed experimental protocols for key preclinical and manufacturing processes are provided, alongside a thorough compilation of quantitative data from pivotal studies. Visualizations of its pharmacological pathway, chemical synthesis, and developmental workflow are included to offer a clear and multifaceted understanding of this important therapeutic agent.
Discovery and Developmental History
This compound medoxomil was discovered and developed by Sankyo Pharma Inc. (now Daiichi Sankyo) as part of a dedicated research program to identify novel, more effective ARBs for the treatment of hypertension. The compound was patented in 1991 and received its first medical approval in 2002.[1] The development program aimed to create a highly selective antagonist for the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor effects of angiotensin II. The medoxomil ester was incorporated to create a prodrug, enhancing the oral bioavailability of the active metabolite, this compound.
Mechanism of Action
This compound medoxomil exerts its antihypertensive effects by selectively and competitively blocking the binding of angiotensin II to the AT1 receptor.[2][3][4] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting the AT1 receptor, this compound prevents angiotensin II-mediated vasoconstriction, aldosterone release, and sodium retention, leading to a reduction in blood pressure.[2][5]
This compound medoxomil itself is an inactive prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, in the gastrointestinal tract during absorption.[4][6][7] this compound exhibits a high affinity for the AT1 receptor, with a more than 12,500-fold greater selectivity for the AT1 receptor over the AT2 receptor.[8]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by this compound.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug this compound Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound following oral administration of its prodrug, this compound medoxomil: in healthy volunteers and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and experimental aspects of this compound medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. mdpi.com [mdpi.com]
- 7. saudijournals.com [saudijournals.com]
- 8. US7528258B2 - Preparation of this compound medoxomil - Google Patents [patents.google.com]
Olmesartan's Effect on Cellular Oxidative Stress Markers: An In-depth Technical Guide
Issued: December 14, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal pathological mechanism in a multitude of cardiovascular and metabolic diseases. Angiotensin II (Ang II), the primary effector of the renin-angiotensin-aldosterone system (RAAS), is a potent inducer of oxidative stress, primarily through the activation of NADPH oxidase in vascular cells.[1][2] Olmesartan, an angiotensin II type 1 receptor (AT1R) blocker, exerts significant antioxidant effects that extend beyond its primary antihypertensive action.[3][4] This document provides a comprehensive technical overview of this compound's impact on cellular oxidative stress markers, detailing its mechanism of action, summarizing quantitative data from key clinical and preclinical studies, outlining experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Inhibition of the Ang II-AT1R-NADPH Oxidase Axis
The pro-oxidative effects of Angiotensin II are predominantly mediated through its binding to the AT1 receptor.[1] This interaction triggers a conformational change in the receptor, leading to the assembly and activation of the multi-subunit enzyme complex, NADPH oxidase.[2][5] This enzyme is a primary source of superoxide (O₂⁻) in the vasculature.[3][6]
This compound competitively and selectively blocks the AT1 receptor, thereby preventing Ang II binding and subsequent NADPH oxidase activation.[5] This blockade is the cornerstone of its antioxidant effect, leading to a cascade of downstream benefits:
-
Reduced ROS Production: By inhibiting NADPH oxidase, this compound directly reduces the generation of superoxide and other reactive oxygen species.[3][7]
-
Modulation of Inflammatory Pathways: ROS act as signaling molecules that activate pro-inflammatory transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5] By quenching ROS production, this compound indirectly suppresses these inflammatory pathways.[5]
-
Increased Nitric Oxide (NO) Bioavailability: Superoxide readily reacts with and inactivates nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule, to form peroxynitrite.[3] By reducing superoxide levels, this compound preserves NO bioavailability, thereby improving endothelial function.[3][8]
-
Upregulation of Antioxidant Defenses: Studies indicate that this compound can also enhance the body's endogenous antioxidant systems, such as by increasing the expression of Heme Oxygenase-1 (HO-1), an enzyme known to protect against oxidative stress.[3][9]
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism by which this compound mitigates Angiotensin II-induced oxidative stress.
Quantitative Data on Oxidative Stress Markers
The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense in both human and preclinical studies.
Table 1: Summary of this compound's Effects on Oxidative Stress Markers (Human Studies)
| Marker | Study Population | Treatment | Duration | Result | Citation(s) |
| p22phox | 20 Hypertensive Patients | This compound 20 mg/day | 6 Months | ↓ 51.2% from baseline (9.32 to 4.55 d.u., p < 0.001) | [3][9] |
| Heme Oxygenase-1 (HO-1) | 20 Hypertensive Patients | This compound 20 mg/day | 6 Months | ↑ 44.3% from baseline (7.70 to 11.11 d.u., p = 0.001) | [3][9] |
| Phosphorylated ERK1/2 | 20 Hypertensive Patients | This compound 20 mg/day | 6 Months | ↓ 65.5% from baseline (5.62 to 1.94 d.u., p < 0.001) | [3][8] |
| Oxidized LDL (oxLDL) | 20 Hypertensive Patients | This compound 20 mg/day | 6 Months | ↓ 42.8% from baseline (300.84 to 171.92 ng/ml, p = 0.001) | [3][8] |
| Urine 8-epi-PGF2α | 31 Hypertensive Patients | This compound 20-40 mg/day | 12 Weeks | Significant reduction from baseline and vs. amlodipine | [10] |
| Isoprostanes | 75 Hypertensive, T2DM | This compound 20mg/Amlodipine 5mg | 12 Months | Significant reduction vs. baseline and monotherapies (p < 0.05) | [11][12] |
| Paraoxonase-1 (PON-1) | 75 Hypertensive, T2DM | This compound 20mg/Amlodipine 5mg | 12 Months | Significant increase vs. baseline and monotherapies (p < 0.05) | [11][12] |
| Myeloperoxidase (MPO) | 75 Hypertensive, T2DM | This compound 20mg/Amlodipine 5mg | 12 Months | Significant reduction vs. baseline (p < 0.01) and monotherapies | [11][12] |
| Oxidized Albumin Ratio | 6 Hemodialysis Patients | This compound 40 mg/day | 8 Weeks | Marked decrease from baseline at 4 and 8 weeks | [13] |
| hs-CRP, TNF-α, IL-6 | Hypertensive Patients | This compound | 6 Weeks | Significant reductions from baseline (p < 0.05 to p < 0.01) | [8][14] |
Table 2: Summary of this compound's Effects on Oxidative Stress Markers (Preclinical Studies)
| Marker | Model | Treatment | Result | Citation(s) |
| Vascular O₂⁻ Production | ET-1 Infused Rats | This compound | Prevented increase (15±1 vs 36±1 CPM/mg in untreated) | [7] |
| Plasma TBARS (MDA) | ET-1 Infused Rats | This compound | Prevented increase (5.0±0.1 vs 8.6±0.2 μmol/l in untreated) | [7] |
| Urinary 8-OHdG | Diabetic Mice | This compound | Significantly lower excretion vs. vehicle + AT2 antagonist | [15] |
| NADPH Oxidase Activity | Stroke-Prone Hypertensive Rats | This compound 10 mg/kg/day | Significantly attenuated increases in cerebral cortex, hypothalamus, medulla | [16] |
| Intracellular ROS | IL-29-treated Chondrocytes | This compound 1.0-3.0 μM | Dramatically reversed the IL-29-induced elevation in ROS | [17] |
| Superoxide Dismutase (SOD) Activity | IL-29-treated Chondrocytes | This compound 1.0-3.0 μM | Dramatically reversed the IL-29-induced decline in SOD activity | [17] |
| Malondialdehyde (MDA) | Hypertensive Rats | This compound | Significantly decreased vs. hypertensive untreated group (p < 0.05) | [18] |
| Reduced Glutathione (GSH) | Hypertensive Rats | This compound | Significantly increased vs. hypertensive untreated group (p < 0.05) | [18] |
| Mitochondrial Enzymes | Insulin Resistant Rats | This compound | Increased activities of aconitase, complex I, and complex II in hearts | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protein Expression Analysis by Western Blot (p22phox, HO-1, p-ERK1/2)
This protocol is based on the methodology described for analyzing protein expression in peripheral blood mononuclear cells (PBMCs) from hypertensive patients.[3][9]
-
Sample Collection and Preparation:
-
Collect whole blood from patients at baseline, 3 months, and 6 months post-treatment with 20 mg/day this compound.
-
Isolate PBMCs using a Ficoll-Paque density gradient centrifugation method.
-
Wash the isolated PBMCs with a suitable buffer (e.g., PBS) and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standardized assay, such as the Bradford or BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane via electroblotting.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p22phox, anti-HO-1, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Perform densitometric analysis to quantify the band intensity. Normalize the target protein intensity to a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Measurement of Plasma Oxidized LDL (oxLDL) by ELISA
This protocol is based on the methodology used in the same study of hypertensive patients.[9]
-
Sample Collection:
-
Collect blood samples in EDTA-containing tubes at specified time points.
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for oxLDL.
-
Coat a 96-well microplate with a capture antibody specific for oxLDL.
-
Add standards, controls, and plasma samples to the wells.
-
Add a fixed amount of HRP-labeled oxLDL to each well to compete with the sample oxLDL for binding to the capture antibody.
-
Incubate the plate, allowing the binding reaction to occur.
-
Wash the plate to remove unbound components.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of oxLDL in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of oxLDL in the patient samples by interpolating their absorbance values from the standard curve.
-
Measurement of NADPH Oxidase Activity
This protocol is based on the lucigenin-enhanced chemiluminescence method used to assess superoxide production in brain tissue from hypertensive rats.[16]
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue samples (e.g., cerebral cortex, medulla) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant contains the membrane and cytosolic fractions.
-
-
Chemiluminescence Assay:
-
In a luminometer tube, combine the tissue homogenate with a buffer containing lucigenin (e.g., 5 µmol/L), which emits light upon reaction with superoxide.
-
Initiate the reaction by adding the substrate, NADPH (e.g., 100 µmol/L).
-
Measure the light emission (chemiluminescence) over time using a luminometer. The rate of light production is proportional to the rate of superoxide generation.
-
-
Data Analysis:
-
Express the NADPH oxidase activity as relative light units (RLU) per minute per milligram of protein.
-
Compare the activity between different treatment groups (e.g., untreated vs. This compound-treated).
-
Experimental Workflow Visualization
The diagram below outlines the logical flow of a representative clinical study investigating this compound's effects on oxidative stress markers.
References
- 1. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species, NADPH Oxidases and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of this compound on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. This compound, a novel angiotensin II type 1 receptor antagonist, reduces severity of atherosclerosis in apolipoprotein E deficient mice associated with reducing superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Improves Endothelin-Induced Hypertension and Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of this compound on oxidative stress in hypertensive patients: mechanistic support to clinical trials derived evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves endothelial function in hypertensive patients: link with extracellular superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Combined With Amlodipine on Oxidative Stress Parameters in Type 2 Diabetics, Compared With Single Therapies: A Randomized, Controlled, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces renoprotective effects by stimulating angiotensin type 2 receptors and reducing oxidative stress in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The protective effects of this compound against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Olmesartan's Cardiovascular Protective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research highlighting the cardiovascular protective effects of olmesartan, an angiotensin II receptor blocker (ARB). Beyond its well-established antihypertensive properties, this compound exerts pleiotropic effects on the cardiovascular system, including improvements in endothelial function, and reductions in inflammation, oxidative stress, and cardiac remodeling. This document summarizes key quantitative data from seminal studies, details relevant experimental methodologies, and illustrates the core signaling pathways involved.
Core Quantitative Data Summary
The following tables provide a structured summary of the quantitative outcomes from key clinical and preclinical studies investigating the cardiovascular protective effects of this compound.
Table 1: Effects of this compound on Blood Pressure and Endothelial Function
| Study/Model | This compound Dosage | Duration | Key Findings | Reference |
| Human Study | 5-40 mg/day | 1 year | Systolic BP reduction: 28.8 ± 2.1 mmHg; Diastolic BP reduction: 15.8 ± 1.3 mmHg. | [1] |
| Hypertensive Patients | 20 mg/day | 6 months | Significant increase in circulating endothelial progenitor cells (EPCs) (CD34+/KDR+, CD133+/KDR+, CD34+/CD133+/KDR+; p<0.003 to p<0.0002) and reduction in EPC apoptosis (p<0.001). | [2][3] |
| Carotid Atherosclerosis Patients | 20 mg/day | 3 months | Increased circulating EPCs and serum levels of eNOS and NO. | [4] |
| Stage 2 Systolic Hypertension | 20-40 mg/day (with/without HCTZ) | 16 weeks | Dose-dependent SBP reduction from -16.9 mmHg (20mg) to -34.5 mmHg (40mg/25mg HCTZ). 75.1% achieved SBP goal (<140 mmHg). | [5] |
Table 2: Anti-Inflammatory Effects of this compound
| Study | This compound Dosage | Duration | Biomarker | % Change from Baseline | p-value | Reference |
| EUTOPIA Trial | 20 mg/day | 6 weeks | hs-CRP | -15.1% | <0.05 | [6][7] |
| hs-TNF-α | -8.9% | <0.02 | [6][7] | |||
| IL-6 | -14.0% | <0.05 | [6][7] | |||
| MCP-1 | -6.5% | <0.01 | [6][7] | |||
| EUTOPIA Trial | 20 mg/day (+ pravastatin) | 12 weeks | hs-CRP | -21.1% | <0.02 | [7] |
| hs-TNF-α | -13.6% | <0.01 | [7] | |||
| IL-6 | -18.0% | <0.01 | [7] | |||
| OLIVUS Trial Substudy | Not specified | 14 months | hs-CRP | Significant reduction (between-group difference: 0.5 mg/l) | 0.001 | [8] |
Table 3: Effects of this compound on Oxidative Stress
| Study/Model | This compound Dosage | Duration | Biomarker | Outcome | p-value | Reference |
| Essential Hypertensive Patients | 20 mg/day | 3 months | p22phox protein level | 9.32 ± 2.43 to 7.10 ± 2.61 d.u. | <0.001 | [9] |
| 6 months | p22phox protein level | Further decreased to 4.55 ± 1.26 d.u. | <0.001 | [9] | ||
| 3 months | HO-1 protein level | 7.70 ± 0.71 to 10.87 ± 1.92 d.u. | 0.001 | [9] | ||
| 6 months | HO-1 protein level | Remained elevated at 11.11 ± 1.89 d.u. | 0.001 | [9] | ||
| 3 months | Phosphorylated ERK1/2 | 5.62 ± 1.11 to 3.94 ± 1.44 d.u. | 0.001 | [9] | ||
| 6 months | Phosphorylated ERK1/2 | Further decreased to 1.94 ± 0.87 d.u. | <0.001 | [9] | ||
| 3 & 6 months | oxLDL | Significant decline | - | [9] |
Table 4: Effects of this compound on Cardiovascular Remodeling
| Study/Model | This compound Dosage | Duration | Parameter | Outcome | p-value | Reference |
| MORE Study | 20-40 mg/day | 2 years | Carotid IMT change | -0.090 ± 0.015 mm | - | [10][11] |
| Plaque Volume change | -4.4 ± 2.3 µl | NS (vs atenolol) | [10][11] | |||
| Plaque Volume change (baseline PV ≥33.7 µl) | -11.5 ± 4.4 µl | 0.023 (vs atenolol) | [10][11] | |||
| ROADMAP Trial | 40 mg/day | 48 months | Onset of microalbuminuria | 23% less likely vs placebo (HR 0.770) | 0.0104 | [12] |
| VIOS Study | 20-40 mg/day | 1 year | Wall-to-lumen ratio of small resistance arteries | Significantly reduced to normotensive control levels | - | [13][14] |
| Renovascular Hypertensive Rats | Not specified | Not specified | Left Ventricular Mass/Body Weight | ~50% higher in control vs sham, significantly reduced with this compound | <0.001 | [15] |
| Hypertensive Patients | 20 mg/day | 6 months | Left Ventricular Mass Index | Significant reduction | <0.001 | [16] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day | 16 weeks | Cardiomyocyte hypertrophy | +107% in SHR vs WKY, improved with this compound | - | [17] |
| Interstitial fibrosis | 5.7% in SHR vs 1.9% in WKY, prevented with this compound | - | [17] |
Key Signaling Pathways
This compound's cardiovascular protective effects are mediated through the modulation of several key signaling pathways.
Renin-Angiotensin-Aldosterone System (RAAS) Blockade
The primary mechanism of action of this compound is the selective blockade of the angiotensin II type 1 (AT1) receptor.[18] This prevents the binding of angiotensin II, a potent vasoconstrictor and a key mediator of deleterious cardiovascular effects.
Pathways in Cardiac Remodeling
This compound has been shown to attenuate cardiac remodeling through various signaling pathways.
-
DLL4/Notch1 Pathway: In pressure-overloaded hearts, this compound activates the DLL4/Notch1 pathway, which helps to decrease left ventricular hypertrophy and fibrosis, and improve cardiac function.[19]
-
TAK1/p38 MAPK Pathway: this compound can ameliorate pressure overload-induced cardiac remodeling by inhibiting the TAK1/p38 MAPK signaling pathway.
-
Calcineurin-NFAT Pathway: this compound has been shown to attenuate cardiac hypertrophy and improve diastolic function by downregulating the expression of calcineurin and its downstream target NFAT3.
Pathways in Vascular Smooth Muscle Cell Migration
This compound inhibits angiotensin II-induced migration of vascular smooth muscle cells (VSMCs), a key process in atherosclerosis, by targeting the Src and MAPK signaling pathways.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the foundational research of this compound's cardiovascular protective effects.
Animal Models
-
Spontaneously Hypertensive Rats (SHRs):
-
Objective: To study the effects of this compound on hypertension-induced cardiac remodeling.
-
Procedure: Male SHRs (and normotensive Wistar-Kyoto rats as controls) are typically used. This compound is administered daily via oral gavage at doses ranging from 1 to 10 mg/kg for a specified period (e.g., 16 weeks). Blood pressure is monitored regularly using tail-cuff plethysmography. At the end of the treatment period, hearts are excised for histological and molecular analysis.[17]
-
-
Transverse Aortic Constriction (TAC) in Mice:
-
Objective: To induce pressure overload and subsequent cardiac hypertrophy and fibrosis to evaluate the therapeutic effects of this compound.
-
Procedure: Anesthesia is induced in mice (e.g., C57BL/6J). A thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta. This compound is administered daily (e.g., 3 mg/kg via oral gavage) for a defined period (e.g., 4 weeks) post-surgery. Cardiac function is assessed by echocardiography, and hearts are collected for further analysis.
-
Assessment of Cardiovascular Parameters
-
Echocardiography:
-
Objective: To non-invasively assess cardiac structure and function.
-
Procedure: Transthoracic echocardiography is performed on anesthetized animals using a high-frequency ultrasound system. M-mode and two-dimensional images of the left ventricle are acquired to measure parameters such as left ventricular internal dimensions, wall thickness, ejection fraction, and fractional shortening.
-
-
Flow-Mediated Dilation (FMD):
-
Objective: To assess endothelium-dependent vasodilation.
-
Procedure: In human studies, the diameter of the brachial artery is measured at baseline using high-resolution ultrasound. A blood pressure cuff on the forearm is then inflated to suprasystolic pressure for 5 minutes to induce ischemia. The cuff is then deflated, and the brachial artery diameter is measured again. The percentage change in diameter from baseline represents the FMD.
-
Histological and Molecular Analyses
-
Assessment of Cardiac Fibrosis:
-
Staining: Azan-Mallory or Picrosirius Red staining is performed on paraffin-embedded or frozen heart sections.
-
Quantification: The fibrotic area (stained blue with Azan-Mallory or red with Picrosirius Red) is quantified using image analysis software and expressed as a percentage of the total myocardial area.
-
-
Immunohistochemistry for Oxidative Stress Markers:
-
Markers: 4-hydroxynonenal (4-HNE) and 3-nitrotyrosine (3-NT) are common markers for lipid peroxidation and protein nitration, respectively.
-
Procedure: Heart tissue sections are incubated with primary antibodies against 4-HNE or 3-NT, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The stained areas are then visualized and quantified.
-
-
Western Blot Analysis:
-
Objective: To quantify the expression of specific proteins in signaling pathways.
-
Procedure: Protein is extracted from tissues or cells and separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies against the protein of interest (e.g., p22phox, HO-1, phosphorylated ERK1/2). A secondary antibody conjugated to a chemiluminescent or fluorescent probe is then used for detection and quantification.
-
References
- 1. Long-term effects of this compound, an Ang II receptor antagonist, on blood pressure and the renin-angiotensin-aldosterone system in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound medoxomil on number and survival of circulating endothelial progenitor cells and calcitonin gene related peptide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Effects of this compound on endothelial progenitor cell mobilization and function in carotid atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Treating Stage 2 Systolic Hypertension With this compound and this compound/HCTZ: Results of an Open‐Label Titration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. European Trial on this compound and Pravastatin in Inflammation and Atherosclerosis - American College of Cardiology [acc.org]
- 7. Antiinflammatory effects of angiotensin II subtype 1 receptor blockade in hypertensive patients with microinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces inflammatory biomarkers in patients with stable coronary artery disease undergoing percutaneous coronary intervention: results from the OLIVUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on oxidative stress in hypertensive patients: mechanistic support to clinical trials derived evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carotid intima-media thickness and plaque volume changes following 2-year angiotensin II-receptor blockade. The Multicentre this compound atherosclerosis Regression Evaluation (MORE) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carotid intima-media thickness and plaque volume changes following 2-year angiotensin II-receptor blockade. The Multicentre this compound atherosclerosis Regression Evaluation (MORE) study | Stumpe | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 12. This compound Reduces Microalbuminuria in Patients with Type 2 Diabetes | European Society of Hypertension [eshonline.org]
- 13. Effect of this compound medoxomil on atherosclerosis: clinical implications of the emerging evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effects of angiotensin II blockade with this compound medoxomil on resistance vessel remodeling (The VIOS study): rationale and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound medoxomil reverses left ventricle hypertrophy and reduces inflammatory cytokine IL-6 in the renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound medoxomil on cystatin C level, left ventricular hypertrophy and diastolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Favorable cardiac and aortic remodeling in this compound-treated spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound attenuates cardiac remodeling through DLL4/Notch1 pathway activation in pressure overload mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Hypertension Models: Evaluating Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan, an angiotensin II receptor blocker (ARB), is a potent antihypertensive agent. Its efficacy is extensively evaluated in preclinical studies utilizing various in vivo models of hypertension that mimic different aspects of the human condition. These application notes provide detailed protocols for the use of this compound in key hypertension models, summarize quantitative outcomes, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.
Application Notes and Protocols: Olmesartan in Cardiac Fibroblast Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac fibrosis is a pathological process characterized by the excessive proliferation of cardiac fibroblasts and the deposition of extracellular matrix (ECM) proteins. This leads to increased stiffness of the heart muscle, contributing to both systolic and diastolic dysfunction in various cardiovascular diseases. The renin-angiotensin system (RAS) is a critical regulator of these processes, with its primary effector, Angiotensin II (Ang II), playing a central role.[1][2] Ang II, by binding to its Type 1 receptor (AT1R) on cardiac fibroblasts, triggers a cascade of intracellular signaling events that promote cell proliferation, migration, inflammation, and collagen synthesis.[1][3][4]
Olmesartan is a potent and selective AT1R blocker (ARB).[5][6] By antagonizing the AT1R, this compound effectively mitigates the pro-fibrotic effects of Ang II. Its active metabolite, RNH-6270, is used in in vitro studies to investigate its direct cellular effects.[5][7] These application notes provide detailed protocols for utilizing this compound in cardiac fibroblast cell culture to study its anti-fibrotic potential.
Signaling Pathway of Angiotensin II and this compound in Cardiac Fibroblasts
Angiotensin II binding to the AT1 receptor on cardiac fibroblasts activates multiple downstream signaling pathways. Key among these are the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for collagen production and cell proliferation.[3] Ang II stimulation also leads to the upregulation of various Matrix Metalloproteinases (MMPs) and the suppression of their endogenous inhibitors, like RECK, which collectively promotes fibroblast migration and tissue remodeling.[4] this compound blocks the initial step of this cascade by preventing Ang II from binding to the AT1R, thereby inhibiting these downstream pro-fibrotic cellular responses.
Data Presentation
The following tables summarize key quantitative data from published studies for designing experiments with this compound and cardiac fibroblasts.
Table 1: Recommended Reagent Concentrations for In Vitro Studies
| Reagent | Cell Type | Concentration | Duration | Observed Effect | Source |
|---|---|---|---|---|---|
| Angiotensin II | Rat Cardiac Fibroblasts | 50 - 100 nM | 24 hours | Maximal enhancement of proliferation | [3][8] |
| Angiotensin II | Neonatal Rat Fibroblasts | 1 µM | 24 hours | Increased apoptosis | [5][7] |
| Angiotensin II | Adult Rat Cardiac Fibroblasts | 100 nM | 24 hours | Increased collagen synthesis | [9] |
| RNH-6270 (this compound) | Neonatal Rat Fibroblasts | 1 µM | 24 hours | Suppressed Ang II-induced apoptosis | [5][7] |
| This compound | Human Tenon's Fibroblasts | 0.75 µmol/mL (750 µM) | 48 hours | 11% inhibition of proliferation | [10] |
| Telmisartan (ARB) | Rat Cardiac Fibroblasts | 100 nM | 24 hours | Blocked Ang II-stimulated migration |[8] |
Table 2: Typical Seeding Densities for Cardiac Fibroblast Assays
| Assay Type | Plate Format | Seeding Density | Source |
|---|---|---|---|
| Proliferation (CCK-8) | 96-well plate | 7 x 10³ cells/well | [3] |
| Proliferation (MTT) | 96-well plate | 5 x 10³ cells/well | [10] |
| General Culture | T75 flask | 1 x 10⁶ cells (from vial) |[11] |
Experimental Workflow
A typical experimental workflow for assessing the effect of this compound on cardiac fibroblast function involves several key stages, from initial cell isolation to final data analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adult Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary cardiac fibroblasts from adult rat hearts.[12][13]
Materials:
-
Adult Sprague-Dawley rats (250-275 g)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
T75 culture flasks
Procedure:
-
Tissue Digestion: Euthanize the rat according to approved institutional protocols. Excise the heart and isolate the ventricular tissue. Mince the tissue and digest with a solution of Collagenase Type II and Trypsin at 37°C with gentle agitation.[12]
-
Cell Isolation: Neutralize the enzymatic reaction with DMEM containing 10% FBS. Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.[12]
-
Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Plate the cells in a T75 flask.[12]
-
Fibroblast Enrichment: Incubate the flask at 37°C in a 5% CO₂ incubator. Cardiac fibroblasts will adhere to the plastic surface. After 90 minutes, remove the culture medium containing non-adherent cardiomyocytes and wash gently with PBS.[12]
-
Culture and Maintenance: Add fresh culture medium. The remaining adherent cells are primarily cardiac fibroblasts. Change the medium every 2-3 days. Subculture the cells when they reach 80-90% confluency.[11] Cells from passages 3 to 7 are typically used for experiments.[10]
Protocol 2: Assessment of Cardiac Fibroblast Proliferation (MTT/CCK-8 Assay)
This protocol measures cell viability and proliferation based on mitochondrial activity. It is adapted from methods used for fibroblasts.[3][10]
Materials:
-
Cardiac fibroblasts
-
96-well culture plates
-
DMEM with 0.5% FBS (serum-starvation medium)
-
DMEM with 10% FBS (complete medium)
-
Angiotensin II (Ang II) stock solution
-
This compound (or RNH-6270) stock solution
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cardiac fibroblasts into a 96-well plate at a density of 5,000-7,000 cells per well in complete medium.[3][10] Allow cells to adhere overnight.
-
Serum Starvation: Aspirate the complete medium and wash the cells with PBS. Add 100 µL of serum-starvation medium (DMEM with 0.5% FBS) to each well and incubate for 24 hours to synchronize the cell cycle.
-
Treatment:
-
Prepare treatment media containing Ang II (e.g., 50 nM final concentration) and/or various concentrations of this compound (e.g., 1 µM RNH-6270).[5][8]
-
Include control wells: vehicle control (medium only), Ang II alone, and this compound alone.
-
Remove the starvation medium and add 100 µL of the respective treatment media to the wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[3][10]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[3]
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[3][10] The optical density is proportional to the number of viable cells.
Protocol 3: Assessment of Collagen Synthesis ([³H]-Proline Incorporation Assay)
This protocol quantifies new collagen synthesis by measuring the incorporation of radiolabeled proline, an amino acid abundant in collagen.[9][14][15]
Materials:
-
Confluent, quiescent cardiac fibroblasts in 6-well or 12-well plates
-
Serum-free DMEM
-
Angiotensin II (Ang II)
-
This compound
-
L-[³H]-proline (1 µCi/mL)
-
5% Trichloroacetic acid (TCA), ice-cold
-
0.4 N NaOH
-
Scintillation fluid and counter
Procedure:
-
Preparation: Culture cardiac fibroblasts to confluency in multi-well plates. Make them quiescent by incubating in serum-free DMEM for 24 hours.
-
Treatment: Replace the medium with fresh serum-free DMEM containing the experimental agents (e.g., 100 nM Ang II, with or without this compound) and 1 µCi/mL [³H]-proline.[9][14]
-
Incubation: Incubate the cells for 24 hours at 37°C.[9]
-
Precipitation:
-
Aspirate the medium and wash the cell layer once with ice-cold PBS.
-
Add 1 mL of ice-cold 5% TCA to each well to precipitate proteins and solubilize the intracellular pool of free [³H]-proline.[14]
-
Incubate on ice for 10-20 minutes.
-
-
Solubilization: Aspirate the TCA. Add 1 mL of 0.4 N NaOH to each well to solubilize the precipitated proteins containing the incorporated [³H]-proline.[14]
-
Quantification:
-
Take an aliquot of the NaOH solution for total protein quantification (e.g., Bradford assay).
-
Add the remainder of the NaOH solution to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis: Normalize the [³H]-proline counts to the total protein content for each sample to determine the rate of collagen synthesis.
References
- 1. Angiotensin II signalling pathways in cardiac fibroblasts: conventional versus novel mechanisms in mediating cardiac growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of Angiotensin II AT1 Receptor and Silencing of CD44 Gene Expression Inhibit Cardiac Fibroblast Activation via Modulating TGF-β1/Smad Signaling Pathway [scirp.org]
- 4. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents cardiac rupture in mice with myocardial infarction by modulating growth differentiation factor 15 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents cardiac rupture in mice with myocardial infarction by modulating growth differentiation factor 15 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen metabolism in cultured adult rat cardiac fibroblasts: response to angiotensin II and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effect of this compound on Tenon's capsule fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCF Culture Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of cardiac fibroblast collagen synthesis by adenosine: roles for Epac and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen production in cardiac fibroblasts during inhibition of angiotensin-converting enzyme and aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olmesartan Dosage and Administration in Murine Studies
These application notes provide a comprehensive overview of olmesartan dosage and administration strategies commonly employed in preclinical mouse studies. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound medoxomil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active metabolite, this compound, during absorption from the gastrointestinal tract.[1][2][3] this compound is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[1][4] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of the renin-angiotensin-aldosterone system (RAAS).[4] This mechanism of action makes it a widely studied compound in preclinical models of hypertension, diabetic nephropathy, cardiac remodeling, and other cardiovascular and metabolic disorders.[5][6][7]
Quantitative Data: this compound Dosage in Mice
The following table summarizes this compound dosages, administration routes, and study durations from various published mouse studies. This data can serve as a guide for designing new experiments.
| Mouse Model | Disease/Focus | This compound Dosage | Administration Route | Frequency | Duration | Reference |
| db/db mice | Diabetic Nephropathy | 10 mg/kg/day | Oral Gavage | Once Daily | 8 weeks | [5] |
| db/db mice | Diabetic Nephropathy | 20 mg/kg/day | Oral Gavage | Once Daily | 8 weeks | [5] |
| KKAy mice | Metabolic Disorders / Adipocyte Function | 3 mg/kg/day | Oral Gavage | Once Daily | 4 weeks | [6] |
| db/db mice | Recurrent Hypoxia-Induced LV Remodeling | 3 mg/kg/day | Oral Gavage | Once Daily | 3 weeks | [8] |
| C57BL/6 mice | Myocardial Infarction (MI) | 10 mg/kg/day | Oral Gavage | Once Daily | 8 weeks | [7] |
| C57BL/6 mice | MI / Cardiac Rupture | 10 mg/kg/day | Oral Gavage | Once Daily | 3-7 days | [9] |
| C57BL/6 mice | Oxygen-Induced Retinopathy | 1 mg/kg | Not Specified | Not Specified | Not Specified | [10][11] |
| General | Acute Oral Toxicity | Up to 2000 mg/kg | Oral | Single Dose | N/A | [12] |
Experimental Protocols
3.1. General Administration Protocol: Oral Gavage
Oral gavage is the most common method for precise dose administration of this compound in mice.[5][13]
-
Materials:
-
This compound medoxomil powder
-
Vehicle (e.g., sterile saline, 0.5% carboxymethyl cellulose)
-
Appropriately sized feeding gavage needles (flexible plastic or curved metal are preferred)[13]
-
Sterile syringes
-
-
Procedure:
-
Preparation: Prepare a homogenous suspension of this compound medoxomil in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Animal Handling: Gently restrain the mouse to immobilize its head and straighten the neck and body to provide a direct path to the esophagus.
-
Gavage: Measure the distance from the oral cavity to the xiphoid process (end of the sternum) to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus and down to the stomach.
-
Administration: Slowly dispense the prepared this compound suspension. The volume should not exceed 10 ml/kg body weight.[13]
-
Post-Administration: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
-
3.2. Protocol Example 1: Diabetic Nephropathy in db/db Mice
This protocol is based on a study investigating the renoprotective effects of this compound.[5]
-
Animal Model: 8-week-old male db/db mice, a genetic model of type 2 diabetes and nephropathy.[5]
-
Experimental Groups:
-
Drug Administration:
-
Administer the specified dose of this compound or an equal volume of saline via oral gavage once daily for 8 weeks.[5]
-
-
Outcome Measurements:
3.3. Protocol Example 2: Myocardial Infarction (MI) and Cardiac Remodeling
This protocol is adapted from studies examining the effect of this compound on the heart post-MI.[7][9]
-
Animal Model: 8-12 week-old male C57BL/6 mice.[9]
-
MI Induction:
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Perform a thoracotomy to expose the heart.
-
Induce myocardial infarction by permanently ligating the left coronary artery.[9]
-
Sham-operated animals undergo the same procedure without ligation.
-
-
Experimental Groups:
-
Drug Administration:
-
Begin daily oral gavage of this compound or vehicle immediately after the MI procedure and continue for the study duration (e.g., 3 days to 8 weeks).[9]
-
-
Outcome Measurements:
-
Survival: Monitor for cardiac rupture and acute heart failure.[9]
-
Cardiac Function: Use echocardiography to measure left ventricular dimensions and function.
-
Histological Analysis: Use Azan or Masson's trichrome staining to assess the cardiac fibrotic area.[14]
-
Molecular Analysis: Measure gene and protein expression of relevant markers (e.g., periostin, GDF-15, p53) via RT-PCR and Western blotting.[9][14]
-
Signaling Pathways and Experimental Workflows
4.1. Mechanism of Action: RAAS Inhibition
This compound's primary therapeutic effect stems from its blockade of the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS). This action prevents angiotensin II from exerting its pathological effects, such as vasoconstriction, inflammation, and fibrosis.
Caption: this compound blocks the RAAS pathway at the AT1 receptor.
4.2. General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo mouse study evaluating this compound.
Caption: A typical workflow for preclinical this compound studies in mice.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 3. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Medoxomil, An Angiotensin II-Receptor Blocker, Ameliorates Renal Injury In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Angiotensin receptor blocker this compound on adipocyte hypertrophy and function in mice with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound prevents cardiac rupture in mice with myocardial infarction by modulating growth differentiation factor 15 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and pharmacokinetic study of this compound medoxomil in animal diabetic retinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. youtube.com [youtube.com]
- 14. This compound attenuates pressure-overload- or post-infarction-induced cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Quantification of Olmesartan in Plasma
This document provides a detailed guide for the quantitative determination of olmesartan in human plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. It is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.
Introduction
This compound is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its prodrug, this compound medoxomil, is rapidly hydrolyzed to the active metabolite, this compound, in the body. Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The HPLC-UV method described herein offers a reliable, sensitive, and accurate approach for this purpose.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the drug.
Data Presentation
The following tables summarize the quantitative data from various validated HPLC-UV methods for this compound quantification in plasma, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Prodigy ODS-2, C18 (150 x 4.6 mm, 5 µm)[1] | Eurospher 100-5 C18 (250 x 4.6 mm, 5 µm)[2] | RP-CN column (25 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 10 mM mixed phosphate buffer (pH 3.0) and methanol (40:60 v/v)[1] | Acetonitrile, 0.05 M ammonium acetate buffer, and 0.1 mL triethylamine (pH 6.8)[2] | Acetonitrile, methanol, and 10 mmol orthophosphoric acid (pH 2.5) (7:13:80, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 255 nm[1] | 239 nm[2] | 235 nm[3] |
| Injection Volume | 20 µL[1] | 20 µL[2] | 20 µL[3] |
| Run Time | 11 minutes[1] | < 12 minutes[3] | Not Specified |
| Internal Standard | Eprosartan[1] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 59.94 - 5514.48 ng/mL[1] | 8 - 10,000 ng/mL[2] | 0.4 - 25.6 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified |
| Precision (%RSD) | < 15% | Not Specified | Intra-day: < 3.5%, Inter-day: < 3.5%[3] |
| Accuracy (% Recovery) | Overall: 59.91%[1] | > 50%[2] | Not Specified |
| Limit of Detection (LOD) | 59.94 ng/mL[1] | 2 ng/mL[2] | 0.08 µg/mL[3] |
| Limit of Quantification (LOQ) | 59.94 ng/mL | Not Specified | 0.4 µg/mL[3] |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in plasma based on a representative liquid-liquid extraction (LLE) method.
Materials and Reagents
-
This compound Medoxomil reference standard
-
Internal Standard (e.g., Eprosartan)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade methyl-t-butyl ether[1]
-
HPLC grade dichloromethane[1]
-
Sodium hydroxide (NaOH) solution (0.1 M)[3]
-
n-hexane[3]
-
Ethyl acetate[3]
-
Isoamyl alcohol[3]
-
Orthophosphoric acid[3]
-
Ammonium acetate[2]
-
Triethylamine[2]
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.[3]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Eprosartan) in methanol.
-
Mobile Phase: Prepare the mobile phase as specified in Table 1 (e.g., 10 mM mixed phosphate buffer pH 3.0 and methanol in a 40:60 v/v ratio).[1] Filter and degas before use.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of plasma sample into a clean centrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Basify the plasma sample with 0.5 mL of 0.1 M NaOH solution.[3]
-
Add 5 mL of the extraction solvent (e.g., a mixture of n-hexane, ethyl acetate, and isoamyl alcohol in an 88:10:2 v/v/v ratio).[3]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[3]
-
Centrifuge the samples at 1500 rpm for 1 minute to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[3]
-
Reconstitute the dried residue in 0.5 mL of the mobile phase.[3]
-
Vortex briefly and filter the solution through a 0.22 µm membrane filter before injection into the HPLC system.[3]
Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample into the HPLC system.[1][2]
-
Run the analysis for the specified time and record the chromatogram.
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
Calibration and Quantification
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration of this compound.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC-UV method for this compound quantification.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Relationship between validation parameters and reliable results.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Simultaneous Quantitative Analysis of this compound Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Olmesartan: A Powerful Tool for Interrogating Angiotensin II Receptor Signaling
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, olmesartan serves as a highly selective and potent antagonist of the Angiotensin II Type 1 (AT1) receptor. Its utility extends beyond its clinical application in hypertension to being a valuable molecular probe for dissecting the intricate signaling pathways governed by Angiotensin II (Ang II). These notes provide an in-depth guide to utilizing this compound in vitro and in cell-based assays to study AT1 receptor signaling.
This compound medoxomil, a prodrug, is rapidly hydrolyzed to its active form, this compound, which competitively and selectively blocks the binding of Ang II to the AT1 receptor.[1][2] This blockade prevents the conformational changes in the receptor necessary for activating downstream signaling cascades. This compound's high affinity for the AT1 receptor, over 12,500 times greater than for the AT2 receptor, makes it an exceptional tool for isolating and studying AT1 receptor-specific effects.[3] Furthermore, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the AT1 receptor in the absence of Ang II.[4]
Data Presentation
The following tables summarize key quantitative data regarding this compound's interaction with the AT1 receptor and its impact on downstream signaling events.
Table 1: this compound Binding Affinity for the Angiotensin II Type 1 (AT1) Receptor
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 7.7 nM | Bovine adrenal cortical microsomes | [5] |
| 23.9 ± 8.0 nM (vs. AngII) | COS1 cells transiently expressing HA-AT1R | [2] | |
| 4.4 ± 0.4 nM (vs. AngII) | COS1 cells transiently expressing BRIL-AT1R | [2] | |
| Kd | 0.18 ± 0.04 nM | CHO cells expressing human AT1 receptor | [6] |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Pathway Component | Effect of this compound | Cell Type | Concentration | Reference |
| ERK1/2 Phosphorylation | Inhibition of Ang II-induced phosphorylation | Rat Aortic Smooth Muscle Cells (RASMC) | 10 nM | [7] |
| JNK Phosphorylation | Inhibition of Ang II-induced phosphorylation | Rat Aortic Smooth Muscle Cells (RASMC) | 10 nM | [7] |
| Src Activation | Inhibition of Ang II-induced activation | Rat Aortic Smooth Muscle Cells (RASMC) | - | [7] |
| Inositol Phosphate (IP) Production | Inverse agonist activity (reduction of basal levels) | COS7 cells expressing AT1 receptor | - | [4] |
| Cell Migration | Potent inhibition of Ang II-induced migration | Rat Aortic Smooth Muscle Cells (RASMC) | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Binding Assay for AT1 Receptor
This protocol determines the binding affinity of this compound for the AT1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cells or tissues expressing the AT1 receptor (e.g., CHO-hAT1 cells, rat liver membranes)
-
[³H]this compound or another suitable radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII)
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.2)
-
Wash buffer (same as binding buffer)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation (if using tissues or cultured cells): Homogenize tissues or harvest cells and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
50 µL of increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM this compound).
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation to reach equilibrium.[2]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the effect of this compound on Ang II-induced activation of the MAPK/ERK signaling pathway.
Materials:
-
Cell line expressing AT1 receptor (e.g., Rat Aortic Smooth Muscle Cells)
-
Cell culture medium and supplements
-
Angiotensin II
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with desired concentrations of this compound for 30-60 minutes.
-
Stimulate cells with Angiotensin II (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-probe the membrane with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection as described above.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK to determine the effect of this compound on Ang II-induced ERK phosphorylation.
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the effect of this compound on the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates. This compound has been shown to act as an inverse agonist, reducing basal IP production.[4]
Materials:
-
Cells expressing the AT1 receptor (e.g., COS-7 or CHO cells)
-
Inositol-free medium
-
[³H]myo-inositol
-
Angiotensin II
-
This compound
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Lysis buffer (e.g., 0.1 M Formic Acid)
-
Anion exchange chromatography columns
-
Elution buffers of increasing formic acid concentrations
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Plate cells in 12- or 24-well plates.
-
Label the cells by incubating them in inositol-free medium containing [³H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Pre-incubation and Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing this compound at various concentrations for 15-30 minutes. To test for inverse agonism, some wells will receive only this compound without subsequent agonist stimulation.
-
-
Stimulation:
-
Add Angiotensin II to the appropriate wells to stimulate IP production. Incubate for 30-60 minutes at 37°C.
-
-
Lysis and IP Extraction:
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Collect the lysates.
-
-
Separation of Inositol Phosphates:
-
Apply the lysates to anion exchange columns.
-
Wash the columns to remove free [³H]myo-inositol.
-
Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of increasing formic acid concentrations.
-
-
Quantification:
-
Collect the eluted fractions in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total [³H]inositol phosphates accumulated in each sample.
-
Plot the IP accumulation against the concentration of this compound to determine its inhibitory effect on Ang II-stimulated IP production or its inverse agonist effect on basal IP levels.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Biased agonism of the angiotensin II type 1 receptor [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response characteristics of this compound medoxomil and other angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
Application Notes and Protocols for Inducing Renal Protection with Olmesartan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan, an angiotensin II receptor blocker (ARB), has demonstrated significant renoprotective effects in various preclinical animal models of kidney disease.[1][2] Its mechanism of action primarily involves the blockade of the renin-angiotensin-aldosterone system (RAAS), leading to reduced blood pressure, decreased proteinuria, and attenuation of renal inflammation and fibrosis.[1][3] This document provides detailed experimental protocols for inducing renal disease in animal models and assessing the therapeutic efficacy of this compound. The protocols described herein cover models of diabetic nephropathy and chronic kidney disease. Additionally, methods for key functional and histological assessments are provided, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathways.
Introduction
Chronic kidney disease (CKD) and diabetic nephropathy are leading causes of end-stage renal disease worldwide.[4] The RAAS plays a crucial role in the pathophysiology of these conditions.[3] this compound medoxomil, a potent and selective AT1 receptor antagonist, effectively mitigates the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis, thereby conferring renal protection.[5][6] Preclinical studies in various animal models are essential for elucidating the mechanisms of this compound's renoprotective effects and for the development of novel therapeutic strategies.
Signaling Pathways Involved in this compound's Renoprotective Effects
This compound exerts its renoprotective effects through the modulation of several key signaling pathways. The primary pathway is the RAAS, where this compound blocks the AT1 receptor, preventing angiotensin II-mediated vasoconstriction, aldosterone release, and pro-inflammatory and pro-fibrotic effects.[1][7] Furthermore, this compound has been shown to modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical mediator of renal fibrosis.[8][9] this compound can also activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response, thereby reducing oxidative stress in the kidneys.[10][11]
Experimental Workflow
The general experimental workflow for evaluating the renoprotective effects of this compound in animal models involves several key stages, from disease induction to data analysis.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in different animal models of renal disease.
Table 1: Effects of this compound in a Spontaneously Hypertensive Rat (SHR) Model [5][6]
| Parameter | Control | This compound (3.0 mg/kg/day) | This compound (10.0 mg/kg/day) |
| Blood Pressure (mmHg) | ~208 | ~184 | ~170 |
| Urinary Protein Excretion Reduction (%) | - | 65% | 75% |
Table 2: Effects of this compound in a DOCA-Salt Hypertensive Rat Model [5][6]
| Parameter | Control Hypertensive | This compound (3.0 mg/kg/day) | This compound (10.0 mg/kg/day) |
| Urinary Protein Excretion Reduction (%) | - | 26% | 39% |
Table 3: Effects of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model [5][6]
| Parameter | Vehicle | This compound (0.6 mg/kg/day) | This compound (6.0 mg/kg/day) |
| Proteinuria Reduction (%) | - | 31% | 76% |
| Glomerular Sclerosis Index (GSI) Reduction (%) | - | 25% | 37% |
| Renocortical Injury Reduction (%) | - | 19% | - |
| Renomedullary Injury Reduction (%) | - | - | 50% |
Table 4: Effects of this compound in a db/db Mouse Model of Diabetic Nephropathy [4]
| Parameter | db/db Control | This compound (10 mg/kg/day) |
| Urinary Albumin Excretion | Increased | Decreased |
| Plasma Creatinine | Increased | Decreased |
Experimental Protocols
I. Induction of Renal Disease Models
A. Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats [2][10][12]
-
Animals: Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction:
-
Fast the rats for 12-16 hours.
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intravenous (tail vein) or intraperitoneal injection of STZ at a dose of 45-65 mg/kg.[2][12]
-
Provide animals with 5% sucrose water for 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[12]
-
B. 5/6 Nephrectomy Model of Chronic Kidney Disease in Rats [1][4][5]
-
Animals: Male Sprague-Dawley or Lewis rats.
-
Procedure (Two-stage surgery):
-
Stage 1: Uninephrectomy
-
Anesthetize the rat (e.g., isoflurane).
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture the muscle and skin layers.
-
-
Stage 2: Subtotal Nephrectomy (one week later)
-
Anesthetize the rat.
-
Expose the left kidney through a flank incision.
-
Ligate two of the three branches of the renal artery or perform surgical resection of the upper and lower thirds (poles) of the kidney, leaving approximately one-third of the renal mass.[6]
-
Suture the incision.
-
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
II. Treatment Administration
-
Grouping: Randomly divide the animals into experimental groups (e.g., non-diabetic control, diabetic control, this compound-treated groups at different doses).
-
Administration: this compound medoxomil can be administered daily via oral gavage or mixed with the feed.[4][5] Doses typically range from 0.6 to 10 mg/kg/day in rats and mice.[4][5]
III. Assessment of Renal Function and Injury
A. 24-Hour Urine Collection [13][14][15]
-
Place individual rats in metabolic cages designed to separate urine and feces.
-
Provide free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove debris and store the supernatant at -80°C for further analysis.
B. Measurement of Urinary Albumin and Creatinine [7][16]
-
Use commercially available ELISA kits for rat or mouse albumin and colorimetric assay kits for creatinine.
-
Follow the manufacturer's instructions for the assays.
-
Calculate the urinary albumin-to-creatinine ratio (ACR) to normalize for variations in urine output.
C. Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine [17][18][19]
-
Collect blood samples via cardiac puncture at the time of sacrifice or from the tail vein during the study.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Use commercially available colorimetric assay kits to measure BUN and serum creatinine concentrations according to the manufacturer's protocols.
IV. Histological Analysis
A. Tissue Preparation
-
At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS).
-
Excise the kidneys, remove the capsule, and weigh them.
-
Fix one kidney in 10% neutral buffered formalin for paraffin embedding.
B. Periodic Acid-Schiff (PAS) Staining for Glomerulosclerosis [20][21]
-
Deparaffinize and rehydrate 4-µm thick kidney sections.
-
Oxidize with 0.5% periodic acid solution.
-
Rinse and treat with Schiff reagent.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Assess glomerulosclerosis by scoring the degree of mesangial matrix expansion and glomerular tuft collapse.
C. Masson's Trichrome Staining for Interstitial Fibrosis [3][22][23]
-
Deparaffinize and rehydrate kidney sections.
-
Stain with Weigert's iron hematoxylin for nuclei.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for collagen.
-
Dehydrate and mount.
-
Quantify the blue-stained fibrotic area relative to the total cortical area using image analysis software.
D. Immunohistochemistry for TGF-β [24][25][26]
-
Deparaffinize and rehydrate kidney sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against TGF-β.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Quantify the expression of TGF-β in the glomeruli and tubulointerstitium.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the renoprotective effects of this compound in established animal models of diabetic nephropathy and chronic kidney disease. Consistent application of these methodologies will enable researchers to obtain reliable and reproducible data on the efficacy and mechanisms of action of this compound and other potential therapeutic agents for the treatment of kidney diseases.
References
- 1. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mmpc.org [mmpc.org]
- 8. This compound alleviates SARS-CoV-2 envelope protein induced renal fibrosis by regulating HMGB1 release and autophagic degradation of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biogenex.com [biogenex.com]
- 10. ovid.com [ovid.com]
- 11. This compound protects against oxidative stress possibly through the Nrf2 signaling pathway and inhibits inflammation in daunorubicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 13. protocols.io [protocols.io]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jifi.farmasi.univpancasila.ac.id [jifi.farmasi.univpancasila.ac.id]
- 19. mmpc.org [mmpc.org]
- 20. renalfellow.org [renalfellow.org]
- 21. mmpc.org [mmpc.org]
- 22. microbenotes.com [microbenotes.com]
- 23. med.emory.edu [med.emory.edu]
- 24. researchgate.net [researchgate.net]
- 25. Immunohistochemical detection of active transforming growth factor-beta in situ using engineered tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Endothelial Dysfunction In Vitro Using Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is considered an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Key features of endothelial dysfunction include reduced bioavailability of nitric oxide (NO), increased oxidative stress, and an up-regulation of inflammatory and adhesion molecules.
Olmesartan, an angiotensin II receptor blocker (ARB), is a widely used antihypertensive drug.[1][2] Beyond its blood pressure-lowering effects, this compound has been shown to possess pleiotropic effects, including anti-inflammatory and antioxidant properties that can ameliorate endothelial dysfunction.[3][4][5] These characteristics make this compound a valuable tool for in vitro investigations into the mechanisms of endothelial dysfunction and for the preclinical assessment of potential therapeutic interventions.
These application notes provide detailed protocols for utilizing this compound to study endothelial dysfunction in vitro, focusing on common models using human umbilical vein endothelial cells (HUVECs).
Signaling Pathways and Experimental Workflow
Mechanism of Endothelial Dysfunction
Protective Signaling Pathway of this compound
References
- 1. Effect of angiotensin receptor blockade on endothelial function: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects endothelial cells against oxidative stress-mediated cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Endothelial Function | springermedizin.de [springermedizin.de]
Preparation of Olmesartan Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension.[1][2] In cellular and molecular research, its active form, this compound, is a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. This compound medoxomil, a prodrug, is rapidly hydrolyzed in vivo to the active this compound.[3][4] For in vitro cell-based assays, it is crucial to use the active form, this compound, or ensure complete conversion of the prodrug. This document provides detailed protocols for the preparation of this compound solutions and their application in common cell-based assays.
Data Presentation
Solubility of this compound and this compound Medoxomil
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | DMSO | Soluble to 20 mM[5] | -20°C |
| This compound Medoxomil | DMSO | ~89 mg/mL (~159 mM)[6][7] | -20°C |
| This compound Medoxomil | Ethanol | ~0.2 mg/mL[8] | Not Recommended for long term |
| This compound Medoxomil | Dimethyl formamide (DMF) | ~30 mg/mL[8] | Not Recommended for long term |
Commonly Used Concentrations in Cell-Based Assays
| Assay Type | Cell Line | This compound Concentration | Effect Observed | Reference |
| AT1 Receptor Binding | CHO-hAT1 cells | 0.25–10 nM ([3H] this compound) | Saturation binding | [9] |
| VSMC Migration | Rat Aortic Smooth Muscle Cells (RASMC) | 10 nM | Inhibition of Angiotensin II-induced migration | [10] |
| Signaling Pathway Analysis (ERK1/2, JNK) | RASMC | 10 nM | Inhibition of Angiotensin II-induced phosphorylation | [10] |
| Cell Viability (MTT) | A549 (Lung Carcinoma) | 0.35 mM (IC50) | Cytotoxicity | [11][12] |
| Cell Viability (MTT) | HeLa | Concentrations up to 12 µM tested with NF-κB inhibitor | Synergistic cytotoxic and apoptotic activities | [5] |
| Proliferation and Collagen Synthesis | Rat Primary Hepatic Stellate Cells | Not specified | Blockade of Angiotensin II effects | [13] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (or this compound Medoxomil) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
Protocol for 10 mM this compound Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 446.5 g/mol ).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.465 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting.
-
The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
Note on Stability: this compound medoxomil in aqueous solutions is susceptible to hydrolysis, especially at different pH values.[14][15] While stock solutions in DMSO are generally stable when stored properly, the stability of this compound in cell culture medium over long incubation periods should be considered. For chronic stimulation studies, it may be necessary to replenish the medium with fresh this compound solution periodically.[16]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest (e.g., A549)
-
96-well flat-bottomed cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., from 1 µM to 1 mM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Angiotensin II Stimulation and Signaling Pathway Analysis (Western Blot for p-ERK/p-JNK)
This protocol describes how to assess the inhibitory effect of this compound on Angiotensin II-induced signaling.
Materials:
-
Cells expressing AT1 receptors (e.g., RASMCs)
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound working solutions
-
Angiotensin II (Ang II) solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 12-24 hours in serum-free medium to reduce basal signaling.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 nM) for 30-60 minutes.
-
Angiotensin II Stimulation: Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes) to induce phosphorylation of ERK and JNK.[17]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits Angiotensin II signaling.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. uspnf.com [uspnf.com]
- 9. Molecular characterisation of the interactions between this compound and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. Evaluation of Anticancer Activity of this compound and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Angiotensin II-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Olmesartan in Animal Models of Diabetic Retinopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, oxidative stress, and activation of the renin-angiotensin system (RAS). Angiotensin II, a key effector of the RAS, has been implicated in promoting retinal vascular dysfunction, including increased permeability, inflammation, and neovascularization. Olmesartan, an angiotensin II type 1 receptor (AT1R) blocker, has shown therapeutic potential in preclinical studies of diabetic retinopathy by mitigating these pathological processes. These application notes provide a summary of the use of this compound in established animal models of DR, detailing experimental protocols and summarizing key findings to guide further research and development.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of diabetic retinopathy.
Table 1: Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rat Models
| Parameter | Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference(s) |
| Retinal Function | Diabetic Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 3 mg/kg/day (oral) | 4 weeks | Near normalization of elongated oscillatory potential peaks on electroretinogram (ERG). | [1][2] |
| Blood Glucose | STZ-induced Diabetic Rats | 10 mg/kg/day (oral gavage) | 12 weeks | Significant reduction in blood glucose levels (Diabetic: 34.40 mmol/l vs. This compound-treated: 22.00 mmol/l). | [3] |
| Oxidative Stress | STZ-induced Diabetic Rats | 10 mg/kg/day (oral gavage) | 12 weeks | Increased serum superoxide dismutase (SOD) concentration by 13.27% and decreased malondialdehyde (MDA) levels compared to untreated diabetic rats. | [3] |
| Inflammatory Markers | STZ-induced Diabetic Mice | Not specified | 7 weeks | Systemic administration of AT1R blockers (Telmisartan, Valsartan) significantly suppressed retinal protein levels of ICAM-1 and VEGF. | [4] |
Table 2: Effects of this compound in Oxygen-Induced Retinopathy (OIR) Mouse Models
| Parameter | Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference(s) |
| Retinal Neovascularization | C57BL/6 Mice | 1 mg/kg (oral) | 5 days (from P7 to P12) | Significant prevention of retinal neovascularization. | [1][2] |
| Retinal VEGF Levels | C57BL/6 Mice | 1, 3, and 10 mg/kg (oral) | 5 days (from P7 to P12) | Weak or no effect on the increased retinal VEGF protein content in OIR mice. | [5] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
This model mimics type 1 diabetes and is widely used to study the early stages of non-proliferative diabetic retinopathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
This compound medoxomil
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Gavage needles
Protocol:
-
Induction of Diabetes:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dose is a single intraperitoneal (i.p.) injection of 60-65 mg/kg body weight.[3]
-
Confirm the induction of diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Prepare a suspension of this compound medoxomil in the chosen vehicle.
-
Administer this compound daily via oral gavage at the desired dose (e.g., 10 mg/kg/day).[3]
-
The control group should receive the vehicle alone.
-
-
Monitoring and Analysis:
-
Monitor blood glucose levels and body weight weekly.
-
After the designated treatment period (e.g., 4-12 weeks), euthanize the animals.
-
Enucleate the eyes for analysis.
-
Retinal Histology: Fix eyes in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess retinal morphology and thickness.
-
Electroretinography (ERG): Assess retinal function in a separate cohort of animals before euthanasia.
-
Biochemical Analysis: Collect retinas for analysis of protein levels of inflammatory markers (e.g., VEGF, ICAM-1) and oxidative stress markers (e.g., SOD, MDA) using ELISA or Western blotting.
-
Oxygen-Induced Retinopathy (OIR) in Mice
This model is a robust and reproducible method to study proliferative retinopathy and retinal neovascularization.
Materials:
-
C57BL/6 mouse pups and nursing mothers
-
Hyperoxia chamber with an oxygen controller
-
This compound medoxomil
-
Vehicle for this compound
-
Isolectin B4-FITC or other vascular staining agents
-
Paraformaldehyde
-
Microscope for retinal flat mount imaging
Protocol:
-
Induction of OIR:
-
This compound Administration:
-
Administer this compound orally to the pups daily from P7 to P12 at the desired dose (e.g., 1 mg/kg).[2]
-
The control group should receive the vehicle.
-
-
Analysis of Retinal Neovascularization:
-
On P17, euthanize the pups.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas and prepare them for flat mounting.
-
Stain the retinal vasculature with a fluorescently labeled isolectin B4.
-
Image the retinal flat mounts using a fluorescence microscope.
-
Quantify the area of neovascularization and the avascular area using imaging software.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism in diabetic retinopathy.
Experimental Workflow: STZ-Induced Diabetic Retinopathy Model
Caption: Workflow for STZ-induced diabetic retinopathy studies.
Logical Relationships: Pathogenesis of Diabetic Retinopathy
References
- 1. Pharmacological and pharmacokinetic study of this compound medoxomil in animal diabetic retinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective effects of this compound medoxomil on diabetic nephropathy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Assessing Olmesartan's Impact on Cardiac Hypertrophy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the therapeutic potential of olmesartan in mitigating cardiac hypertrophy. The protocols outlined below are based on established experimental models and analytical techniques.
I. Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload or other pathological stimuli. If sustained, it can progress to heart failure. This compound, an angiotensin II receptor blocker (ARB), has demonstrated efficacy in attenuating cardiac remodeling.[1][2] This document details the methodologies to investigate and quantify the effects of this compound on cardiac hypertrophy in both in vivo and in vitro settings.
II. In Vivo Assessment of this compound on Cardiac Hypertrophy
Animal models are crucial for understanding the systemic effects of this compound on cardiac hypertrophy. Commonly used models include the Transverse Aortic Constriction (TAC) model, which induces pressure overload, and Spontaneously Hypertensive Rats (SHRs).[1][3]
1. Transverse Aortic Constriction (TAC) Mouse Model
This surgical model induces pressure overload, leading to cardiac hypertrophy.[1]
-
Animals: Male C57BL/6 mice (8 weeks old, 22–25 g) are commonly used.[1]
-
Anesthesia: Anesthetize mice with a mixture of ketamine (100 mg/kg i.p.) and xylazine (5 mg/kg i.p.).[1]
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Tie a 7-0 suture twice around the aorta between the innominate and left common carotid arteries against a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Sham-operated animals undergo the same procedure without aortic constriction.
-
-
This compound Administration: this compound can be administered via oral gavage at doses such as 3 mg/kg/day or 10 mg/kg/day.[4][5] Treatment can be initiated post-TAC and continued for a specified duration (e.g., 4 weeks).[1]
-
Assessment: At the end of the treatment period, assess cardiac hypertrophy using the methods described below (echocardiography, gravimetric analysis, histology, and molecular analysis).
2. Spontaneously Hypertensive Rat (SHR) Model
SHRs are a genetic model of hypertension that develops cardiac hypertrophy over time.[3]
-
Animals: Male SHRs (e.g., 6 months old) and age-matched Wistar Kyoto (WKY) rats as controls.[3]
-
This compound Administration: Administer this compound (e.g., 2.5 mg/kg/day) or saline via oral gavage for a specified period (e.g., 3 months).[3]
-
Assessment: Monitor blood pressure throughout the study. At the endpoint, perform echocardiography, and collect heart tissue for gravimetric, histological, and molecular analyses.
The following tables summarize key quantitative data from studies assessing this compound's effect on cardiac hypertrophy.
Table 1: Effect of this compound on Gravimetric and Echocardiographic Parameters in TAC Mice
| Parameter | Sham | TAC + Vehicle | TAC + this compound | Reference |
|---|---|---|---|---|
| Heart Weight/Body Weight (HW/BW) Ratio (mg/g) | 4.1 ± 0.1 | 6.8 ± 0.3 | 5.2 ± 0.2 | [1] |
| Left Ventricular Mass Index (LVMI) (g/m²) | 119 ± 38 (baseline) | - | 110 ± 24 (6 months) | [6] |
| Left Ventricular Fractional Shortening (LVFS) (%) | 55.1 ± 2.3 | 35.2 ± 3.1 | 45.3 ± 2.5 |[1] |
Table 2: Effect of this compound on Hemodynamic and Structural Parameters in SHRs
| Parameter | WKY (Control) | SHR + Saline | SHR + this compound | Reference |
|---|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 190 ± 8 | 140 ± 6 | [3] |
| Left Ventricle/Body Weight (LV/BW) Ratio | Normal | Significantly Increased | Significantly Decreased | [7] |
| Cardiomyocyte Cross-sectional Area (μm²) | Normal | 107% Increase vs WKY | Significantly Reduced | [8] |
| Interstitial Fibrosis (%) | 1.9% | 5.7% | Significantly Reduced |[8] |
III. In Vitro Assessment of this compound on Cardiomyocyte Hypertrophy
In vitro models using cultured cardiomyocytes allow for the investigation of cellular and molecular mechanisms.
1. Angiotensin II-Induced Cardiomyocyte Hypertrophy
-
Cell Culture: Use neonatal rat ventricular cardiomyocytes (NRVCs).
-
Hypertrophy Induction: Stimulate NRVCs with Angiotensin II (Ang II) at a concentration of 1 µM.[9]
-
This compound Treatment: Pre-treat cells with the active form of this compound, RNH-6270 (1 µM), before Ang II stimulation.[9]
-
Assessment:
-
Cell Size: Measure cardiomyocyte surface area using imaging software.
-
Gene Expression: Analyze the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) using real-time RT-PCR.[9][10]
-
Protein Analysis: Quantify protein levels of signaling molecules via Western blotting.[9]
-
IV. Histological and Molecular Analysis Protocols
1. Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Staining:
-
Quantification: Use image analysis software to calculate the fibrotic area as a percentage of the total tissue area.
2. Gene Expression Analysis by Real-Time RT-PCR
-
RNA Extraction: Isolate total RNA from heart tissue or cultured cardiomyocytes.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Real-Time PCR: Perform quantitative PCR using specific primers for target genes (e.g., ANP, BNP, periostin, collagen I, collagen III, ACE2) and a housekeeping gene (e.g., GAPDH) for normalization.[1][7][13]
3. Protein Expression Analysis by Western Blotting
-
Protein Extraction: Lyse heart tissue or cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., calcineurin, NFAT3, ERK1/2, p53, GDF-15) followed by HRP-conjugated secondary antibodies.[3][7][14]
-
Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in this compound's anti-hypertrophic effects and a general experimental workflow.
Caption: this compound's Anti-Hypertrophic Signaling Pathways.
Caption: General Experimental Workflow for Assessing this compound.
References
- 1. This compound attenuates pressure-overload- or post-infarction-induced cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and experimental aspects of this compound medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates cardiac hypertrophy and improves cardiac diastolic function in spontaneously hypertensive rats through inhibition of calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates cardiac remodeling through DLL4/Notch1 pathway activation in pressure overload mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound medoxomil reverses left ventricle hypertrophy and reduces inflammatory cytokine IL-6 in the renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a changeover from other angiotensin II receptor blockers to this compound on left ventricular hypertrophy in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves left ventricular function in pressure-overload hypertrophied rat heart by blocking angiotensin II receptor with synergic effects of upregulation of angiotensin converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favorable cardiac and aortic remodeling in this compound-treated spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial effects of this compound, an angiotensin II receptor type 1 antagonist, in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents cardiac rupture in mice with myocardial infarction by modulating growth differentiation factor 15 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olmesartan Solubility for In Vitro Assays
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with olmesartan medoxomil for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound medoxomil difficult to dissolve for in vitro assays?
A1: this compound medoxomil is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but low aqueous solubility.[1] It is practically insoluble in water, especially in the pH range of 4.0 to 6.0.[2][3] This poor solubility is a primary hurdle for preparing solutions for cell-based assays and other in vitro experiments that require aqueous buffer systems.
Q2: What is the active form of the drug?
A2: this compound medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its pharmacologically active metabolite, this compound.[4][5] For most in vitro studies, the prodrug form, this compound medoxomil, is used.
Q3: What are the recommended solvents for preparing a stock solution?
A3: Organic solvents are necessary to dissolve this compound medoxomil effectively. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective, while ethanol can also be used, albeit with lower solubility.[6] A stock solution should first be prepared in one of these organic solvents before further dilution into aqueous media.[6]
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a final concentration of ≤0.1% is generally considered non-perturbing in many pharmacological assays.[7] Some studies suggest a maximum of 0.05% for a 24-hour exposure to be considered safe for sensitive cell lines like human fibroblast-like synoviocytes.[8] Significant toxicity has been observed at concentrations of 0.5% and higher.[8] Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q5: Can I store this compound medoxomil solutions?
A5: Stock solutions of this compound medoxomil in anhydrous DMSO can be stored at -20°C for extended periods.[6] However, aqueous solutions of this compound medoxomil are not recommended for storage for more than one day.[6] Studies on extemporaneous suspensions have shown stability for up to 90 days under refrigerated conditions, but these formulations contain stabilizing agents not typically used in in vitro assays.[9][10] It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.[6]
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my DMSO stock solution into aqueous media.
This is the most common issue, arising from the poor aqueous solubility of this compound medoxomil.
Caption: Troubleshooting workflow for this compound precipitation.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but below the cytotoxic threshold for your cells. If precipitation occurs, you may need to slightly increase the final DMSO percentage while staying within a safe range (e.g., from 0.1% to 0.2%), always verifying with a vehicle control.
-
Reduce Final Drug Concentration: The most straightforward solution is often to lower the final working concentration of this compound medoxomil. Its solubility in aqueous buffers, even with a co-solvent, is limited.
-
Use an Intermediate Dilution Step: For maximum solubility in aqueous buffers, first dissolve this compound medoxomil in DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[6]
-
Incorporate a Surfactant: For certain assays, adding a small amount of a biocompatible surfactant like sodium lauryl sulfate (SLS) to the final aqueous medium can improve solubility. A concentration of 0.5% SLS has been used in dissolution studies.[3] However, the compatibility of any surfactant with your specific in vitro model must be validated.
Issue 2: Inconsistent results or loss of drug activity in my assay.
This may be related to the stability of the compound in your experimental conditions.
Caption: Recommended workflow for preparing this compound solutions.
-
Prepare Fresh Solutions: As aqueous solutions are not stable for long periods, always prepare the final working dilutions immediately before use from a frozen organic stock.[6]
-
pH Considerations: The solubility of this compound is pH-dependent.[4] It is more soluble in acidic (pH 1.2) and slightly alkaline (pH 6.8 and higher) conditions than in the pH range of 4-6.[3][4] Ensure your assay buffer pH is optimal for solubility, if the experimental design allows.
-
Stability in Media: this compound medoxomil is stable in solution for at least 48 hours at room temperature when protected from light.[11] However, components in complex cell culture media could potentially affect its stability or lead to non-specific binding.
Quantitative Data & Protocols
Solubility Data
The solubility of this compound medoxomil in various solvents is summarized below. Note that the active form, this compound, has different solubility properties.
| Solvent | Temperature | Solubility | Reference |
| This compound Medoxomil | |||
| Water | 298.15 K (25°C) | 0.0071 mg/mL | [12] |
| Water | Ambient | Practically Insoluble | [2][4] |
| DMSO | Ambient | ~20 mg/mL | [6] |
| DMF | Ambient | ~30 mg/mL | [6] |
| Ethanol | Ambient | ~0.2 mg/mL | [6] |
| Methanol | Ambient | Sparingly Soluble | [4] |
| PEG-400 | 310.15 K (37°C) | 6.20 mg/mL | [12] |
| 1:1 DMF:PBS (pH 7.2) | Ambient | ~0.5 mg/mL | [6] |
Solvent Cytotoxicity Guidelines
| Solvent | Recommended Max. Final Concentration (v/v) | Notes | Reference |
| DMSO | ≤ 0.1% | Generally considered safe for most cell lines. | [7] |
| < 0.05% (24h) | Recommended for sensitive cells or longer exposures. | [8] | |
| ≥ 0.5% | Significant toxicity often observed. | [8] |
Experimental Protocol: Preparation of this compound Medoxomil for Cell Culture
This protocol describes the preparation of a 20 mM stock solution in DMSO and its subsequent dilution for use in a typical cell-based assay.
Materials:
-
This compound Medoxomil powder (FW: 558.6 g/mol )[6]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of 20 mM Stock Solution (in DMSO): a. Tare a sterile 1.5 mL microcentrifuge tube. b. Carefully weigh approximately 5.6 mg of this compound medoxomil powder into the tube. Record the exact weight. c. Calculate the precise volume of DMSO needed to achieve a 20 mM concentration using the formula: Volume (µL) = (Weight (mg) / 558.6 mg/mmol) * (1 / 20 mmol/L) * 1,000,000 µL/L d. Add the calculated volume of sterile DMSO to the tube. e. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This is your stock solution.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -20°C. The stock is stable for at least 4 years under these conditions.[6]
-
Preparation of 20 µM Working Solution (in Cell Culture Medium): This example creates a final DMSO concentration of 0.1%. a. Thaw one aliquot of the 20 mM stock solution. b. Perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 20 mM stock solution to 198 µL of sterile cell culture medium. This creates a 200 µM solution in 1% DMSO. c. Prepare the final working solution by adding 100 µL of the 200 µM intermediate solution to 900 µL of cell culture medium. This yields a 1 mL solution with a final this compound concentration of 20 µM and a final DMSO concentration of 0.1%. d. Vortex gently to mix.
-
Application to Cells: a. Use the freshly prepared 20 µM working solution immediately for your experiment. b. Crucially , prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) in the cell culture medium to administer to control wells. This allows you to distinguish the effects of the drug from the effects of the solvent.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Discriminating In Vitro Dissolution Method for a Poorly Soluble Drug, this compound Medoxomil: Comparison Between Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stability of this compound Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of this compound Medoxomil Extemporaneous Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]
- 12. tandfonline.com [tandfonline.com]
olmesartan off-target effects in molecular biology studies
This technical support center is designed for researchers, scientists, and drug development professionals who are using olmesartan in molecular biology studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise from its off-target effects.
Frequently Asked Questions (FAQs)
Q1: Beyond Angiotensin II Type 1 Receptor (AT1R) blockade, what are the major off-target signaling pathways affected by this compound?
A1: While this compound is a highly selective AT1R antagonist, several studies have revealed its influence on other pathways, independent of its primary antihypertensive action.[1][2][3] Key off-target effects include:
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway, which can lead to reduced inflammation and induction of apoptosis in certain cancer cell lines.[4][5][6][7]
-
Modulation of MAP Kinase Pathways: It can inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in cellular responses to stress, inflammation, and apoptosis.[8][9]
-
Reduction of Endoplasmic Reticulum (ER) Stress: this compound can alleviate ER stress, thereby reducing apoptosis. This has been observed through the downregulation of key ER stress markers like GRP-78, caspase-12, and CHOP.[10][11]
-
Anti-Angiogenic Effects: The drug can inhibit angiogenesis by suppressing the expression of the Receptor for Advanced Glycation End Products (RAGE) and subsequently reducing Vascular Endothelial Growth Factor (VEGF) levels.[4][12][13]
-
Activation of PI3K/Akt/eNOS Pathway: In some contexts, this compound can promote the mobilization and function of endothelial progenitor cells by activating the PI3K/Akt/eNOS signaling pathway.[14][15][16]
Q2: Is this compound known to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)?
A2: No. Unlike some other AT1R blockers (ARBs) such as telmisartan and irbesartan, this compound is not considered a bona fide PPARγ ligand or agonist.[17][18] In vitro studies have shown that this compound does not significantly modulate PPARγ activity.[17] While this compound treatment can lead to beneficial effects on metabolic syndrome parameters, this is not associated with a significant increase in serum PPAR-γ concentrations.[19]
Q3: My experiment shows this compound inducing apoptosis. Is this a known off-target effect?
A3: Yes, this is a documented effect in specific cell types, particularly cancer cell lines. Studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cells have shown that this compound can decrease cell viability and induce apoptosis.[5][7][20] This effect is often linked to its inhibition of the renin-angiotensin system (RAS) and the NF-κB pathway.[5][7] However, in other contexts, such as diabetic cardiomyopathy, this compound has been shown to have an anti-apoptotic effect by reducing ER stress.[10] The pro- or anti-apoptotic effect appears to be highly cell-type and context-dependent.
Q4: I am observing unexpected anti-angiogenic effects in my endothelial cell cultures. Could this compound be the cause?
A4: This is a plausible off-target effect. This compound has been demonstrated to inhibit angiogenesis in vitro. The mechanism involves blocking advanced glycation end products (AGEs)-induced signaling by suppressing the expression of their receptor, RAGE.[4] This leads to a downstream reduction in VEGF mRNA levels and decreased endothelial cell proliferation.[4]
Q5: How stable is this compound in experimental solutions?
A5: this compound is the active metabolite of the prodrug this compound medoxomil. This compound medoxomil is susceptible to hydrolysis, especially in aqueous buffers, which converts it to the active this compound.[21][22] For experimental consistency, it is crucial to manage solution preparation carefully. Stock solutions of this compound medoxomil are reported to be stable in anhydrous acetonitrile for at least 6 months at -20°C.[21][22] It is recommended to prepare fresh working solutions in your specific mobile phase or buffer immediately before use to minimize variability due to hydrolysis.[21]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Increase in Apoptosis
You are treating a cell line with this compound to study AT1R blockade, but you observe a significant, dose-dependent decrease in cell viability that cannot be explained by its on-target action.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, ensure that the AT1R is expressed in your cell line and that this compound is effectively blocking Angiotensin II-induced signaling at the concentrations used.
-
Investigate NF-κB Pathway:
-
Hypothesis: this compound may be inhibiting the pro-survival NF-κB pathway, leading to apoptosis.[5]
-
Action: Perform a Western blot to analyze the phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65). A decrease in phosphorylation would suggest pathway inhibition.
-
-
Assess Endoplasmic Reticulum (ER) Stress Markers:
-
Hypothesis: The observed cell death could be context-dependent. While this compound can be protective against ER stress in some models, its complex effects could trigger it in others.[10]
-
Action: Use Western blotting to measure the expression levels of ER stress-induced apoptotic markers, such as GRP-78, cleaved caspase-12, and CHOP. An increase in these markers would indicate ER stress-mediated apoptosis.
-
-
Measure Apoptosis Markers Directly:
-
Hypothesis: Confirm that the cell death is apoptotic.
-
Action: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining or a TUNEL assay to quantify apoptotic cells. Also, measure the expression of apoptotic proteins like Bax and cleaved caspase-3.[20]
-
Issue 2: Altered Angiogenic Potential in Endothelial Cell Assays
In a tube formation or migration assay with endothelial cells, treatment with this compound results in a significant inhibition of angiogenesis, which is not the primary focus of your study.
Troubleshooting Steps:
-
Rule out Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed anti-angiogenic effect is not simply a result of this compound-induced cytotoxicity at the tested concentrations.
-
Analyze the VEGF Signaling Axis:
-
Hypothesis: this compound is interfering with the VEGF signaling pathway, a critical regulator of angiogenesis.[4]
-
Action: Measure VEGF mRNA and protein levels in your cell culture supernatant (via qPCR and ELISA, respectively) with and without this compound treatment. A significant reduction would support this off-target mechanism.
-
-
Examine RAGE Expression:
-
Hypothesis: The effect is mediated by the suppression of the Receptor for Advanced Glycation End Products (RAGE).[4]
-
Action: Analyze RAGE expression at both the mRNA (qPCR) and protein (Western blot) levels. A downregulation of RAGE in this compound-treated cells would point to this specific off-target pathway.
-
Quantitative Data Summary
Table 1: Summary of this compound Off-Target Effects and Concentrations Used in In Vitro Studies
| Cell Line / Model | Off-Target Effect Observed | Effective Concentration | Reference |
| Microvascular Endothelial Cells | Inhibition of AGEs-induced angiogenesis and VEGF up-regulation | Not specified | [4] |
| MCF-7 (Human Breast Cancer) | Decreased cell viability, induction of apoptosis | Not specified | [5] |
| HeLa (Human Cervical Cancer) | Decreased cell viability, induction of apoptosis | 1.2 - 5 mM | [7][20] |
| Rat Aortic Smooth Muscle Cells | Inhibition of Ang II-induced ERK1/2 and JNK activation | 10 nM | [8] |
| Cultured Rat Aortic SMCs | Inhibition of stretch-induced cell death and JNK/p38 phosphorylation | Not specified | [9] |
| CHO-hAT1 cells | High-affinity binding to AT1 receptor (IC50) | ~0.83 nM (for displacing [3H] this compound) | [23] |
Experimental Protocols
Protocol 1: Western Blot for NF-κB and ER Stress Pathway Proteins
This protocol describes the general procedure to detect changes in key proteins involved in the NF-κB and ER stress pathways following this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 or HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 mM) or a vehicle control for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
NF-κB: anti-phospho-IκBα, anti-phospho-p65.
-
ER Stress: anti-GRP-78, anti-CHOP, anti-cleaved-caspase-12.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to the loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for desired time points (e.g., 24, 48, 72 hours).[7] Include vehicle-only wells as a control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis by PI Staining and Flow Cytometry
This method quantifies apoptotic cells by detecting DNA fragmentation (sub-G1 peak).[5][7]
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 500 µL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content. The population of cells to the left of the G1 peak (sub-G1) represents the apoptotic cells with fragmented DNA.
Visualizations
Signaling Pathway Diagrams
Caption: On-target action of this compound blocking the AT1 receptor.
Caption: Key off-target signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. This compound, an AT1-selective antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound medoxomil: recent clinical and experimental acquisitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks advanced glycation end products (AGEs)-induced angiogenesis in vitro by suppressing receptor for AGEs (RAGE) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor antagonist this compound and NF-kappaB inhibitor as cytotoxic and apoptotic agents in MCF-7 human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synergistic, cytotoxic and apoptotic activities of this compound with NF-κB inhibitor against HeLa human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cultured rat aortic smooth muscle cell death induced by cyclic mechanical stretch through the inhibition of the c-Jun N-terminal kinase and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. This compound, an AT1 Antagonist, Attenuates Oxidative Stress, Endoplasmic Reticulum Stress and Cardiac Inflammatory Mediators in Rats with Heart Failure Induced by Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Potentiates the Anti-Angiogenic Effect of Sorafenib in Mice Bearing Ehrlich's Ascites Carcinoma: Role of Angiotensin (1–7) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Potentiates the Anti-Angiogenic Effect of Sorafenib in Mice Bearing Ehrlich's Ascites Carcinoma: Role of Angiotensin (1–7) | PLOS One [journals.plos.org]
- 14. Effects of this compound on endothelial progenitor cell mobilization and function in carotid atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Peroxisome proliferator-activated receptor gamma concentrations in newly diagnosed hypertension patients and the metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular characterisation of the interactions between this compound and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olmesartan Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing olmesartan concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on published studies, a common starting concentration range for this compound is between 10 µM and 10 mM.[1][2] However, the optimal concentration is highly dependent on the cell line being investigated. For instance, in A549 lung cancer cell lines, concentrations have ranged from 10⁻⁶ to 10 mM, with an IC50 value (the concentration that inhibits 50% of cell growth) reported at 0.35 mM.[1][2] For HeLa cells, concentrations between 0.7 mM and 5 mM have been shown to decrease cell viability in a time- and concentration-dependent manner.[3][4]
Q2: How long should I incubate my cells with this compound?
A2: Incubation times of 24, 48, and 72 hours are frequently used to assess the effect of this compound on cell viability.[3][4][5] The choice of incubation period will depend on the specific research question and the doubling time of the cell line. Longer incubation times generally result in a greater reduction in cell viability.[3][4]
Q3: Which cell viability assay is most suitable for experiments with this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and well-documented colorimetric method for assessing cell viability in response to this compound.[1][3][4][5][6] Other tetrazolium-based assays like XTT, MTS, and WST-8 (such as CCK-8) are also suitable alternatives, offering advantages such as soluble formazan products, which can simplify the experimental workflow.[7][8]
Q4: What signaling pathways are known to be affected by this compound and could influence cell viability?
A4: this compound is an angiotensin II receptor blocker (ARB) and primarily acts on the Renin-Angiotensin System (RAS).[3][4] Additionally, studies have shown that this compound can block the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for the survival of some cancer cells.[1][3][4][9] The inhibition of these pathways can lead to cytotoxic effects in cancer cell lines.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent this compound concentration, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[10] |
| Low or no cytotoxic effect observed | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment with a wider range of this compound concentrations. Increase the incubation time (e.g., up to 72 hours).[3][4] Consider using a different cell line known to be sensitive to ARBs. |
| Precipitation of this compound in culture medium | The solvent used to dissolve this compound is not compatible with the culture medium, or the final concentration exceeds its solubility. | This compound medoxomil stock solutions can be prepared in anhydrous acetonitrile or methanol.[11] Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Test the solubility of this compound in your specific culture medium at the desired concentrations. |
| Inconsistent results with MTT assay | Incomplete dissolution of formazan crystals, interference from phenol red in the medium. | Ensure complete solubilization of the formazan product by vigorous mixing or extending the incubation time with the solubilizing agent.[12] Use a background control well containing medium and MTT but no cells to subtract the background absorbance.[12] |
| Unexpected increase in absorbance with CCK-8 assay | The drug itself has reducing properties that can react with the WST-8 reagent. | Before adding the CCK-8 reagent, replace the drug-containing medium with fresh medium to remove any interfering substances.[13] |
Data Presentation
Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)
| This compound Concentration (mM) | 24h Incubation (% Viability ± SEM) | 48h Incubation (% Viability ± SEM) | 72h Incubation (% Viability ± SEM) |
| 0.7 | 89.46 ± 3.78 | 87.02 ± 2.03 | 63.81 ± 1.65 |
| 1.2 | 85.57 ± 1.50 | 74.55 ± 2.10 | 52.81 ± 1.07 |
| 2.5 | 81.21 ± 0.77 | 65.69 ± 3.79 | 41.18 ± 1.63 |
| 5.0 | 75.69 ± 2.70 | 51.21 ± 1.24 | 36.89 ± 0.81 |
| Data synthesized from a study on HeLa cells.[3][4] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| A549 (Lung Cancer) | MTT | 0.35 mM | [1][2] |
| HeLa (Cervical Cancer) | MTT | Not explicitly stated, but significant cytotoxicity observed at mM concentrations. | [3][4] |
| A549 (Lung Cancer) - ONS4 Formulation | MTT | 14.80 ± 1.21 µg/mL | [9] |
| Note: The ONS4 formulation is an this compound-loaded nanosponges carrier, which showed higher cytotoxicity compared to pure this compound.[9] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard procedure for determining cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[1][2] A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
CCK-8 Cell Viability Assay Protocol
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) for assessing cell viability.
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
This compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[8] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) x 100.
Visualizations
Caption: Workflow for this compound cell viability assay.
Caption: this compound's inhibitory signaling pathways.
References
- 1. Evaluation of Anticancer Activity of this compound and Ramipril on A549 Cell Line – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic, cytotoxic and apoptotic activities of this compound with NF-κB inhibitor against HeLa human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biorbyt.com [biorbyt.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
olmesartan stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of olmesartan in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Medoxomil?
A1: this compound Medoxomil is the prodrug form of this compound.[1][2][3] In experimental settings and for administration, this compound Medoxomil is typically used.[1][3] It is an ester that is rapidly hydrolyzed in the body and in aqueous solutions to its active metabolite, this compound, which is the potent angiotensin II receptor blocker.[1][3][4][5] This hydrolysis can also occur in vitro in aqueous environments like cell culture media.[6]
Q2: What are the recommended solvents for preparing this compound Medoxomil stock solutions?
A2: this compound Medoxomil is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[7] For creating stock solutions for in vitro experiments, anhydrous DMSO or acetonitrile are recommended.[6][7][8] Stock solutions in acetonitrile have been shown to be stable for at least 6 months when stored at -20°C.[6]
Q3: How should I store this compound Medoxomil stock solutions?
A3: For long-term stability, stock solutions of this compound Medoxomil, particularly in anhydrous DMSO or acetonitrile, should be stored at -20°C and protected from light.[7][8] For short-term storage (up to 15 hours), refrigeration at 2-8°C is acceptable.[9] It is crucial to minimize freeze-thaw cycles.
Q4: How stable is this compound Medoxomil in aqueous solutions and cell culture media?
A4: this compound Medoxomil is unstable in aqueous media due to hydrolysis, which is pH-dependent.[6][8] It is particularly susceptible to degradation in acidic and alkaline conditions.[1][4][10][11] Therefore, it is strongly recommended not to store this compound Medoxomil in aqueous solutions, including cell culture media, for more than a day.[7] For experiments, it is best to prepare fresh dilutions of the stock solution into the cell culture medium immediately before use.[8]
Q5: What are the primary degradation products of this compound Medoxomil?
A5: The primary degradation product of this compound Medoxomil in aqueous solutions is its active form, this compound free acid, formed through hydrolysis.[6][12] Under forced degradation conditions, such as strong acid, base, or oxidation, other degradation products can also be formed.[1][10][13] One such product is Dehydro this compound, which can form under acidic and thermal stress.[1]
Troubleshooting Guide
This guide addresses common issues researchers may face during experiments involving this compound.
Issue 1: Inconsistent or No Biological Effect Observed
If you are not observing the expected biological effect of this compound in your cell culture experiments, consider the following potential causes and solutions.
Potential Causes:
-
Degradation of this compound Medoxomil: The compound may have degraded in the stock solution or after dilution into the aqueous cell culture medium.
-
Improper Storage: Stock solutions may have been stored at an inappropriate temperature, exposed to light, or subjected to multiple freeze-thaw cycles.
-
Incorrect Concentration: Errors in calculation or dilution may have resulted in a lower-than-expected final concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound Medoxomil in your cell culture medium immediately before treating your cells. Discard any unused media containing the compound.
-
Verify Stock Solution Integrity: If possible, check the purity of your stock solution using HPLC. If this is not feasible, prepare a fresh stock solution from a new vial of the compound.
-
Review Storage Protocol: Ensure that your stock solutions are stored at -20°C in airtight, light-protected vials (e.g., amber vials).[8]
-
Confirm Experimental Parameters: Double-check all calculations for dilutions and ensure that the final concentration in your experiment is consistent with published literature for your cell type and expected outcome.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent experimental results with this compound.
Data Presentation
Solubility of this compound Medoxomil
| Solvent | Concentration | Reference |
| DMSO | 20 mg/mL | [7] |
| DMF | 30 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
| Ethanol | 0.2 mg/mL | [7] |
Summary of this compound Medoxomil Stability under Forced Degradation
| Stress Condition | Stability | Degradation Products | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Susceptible to degradation | This compound free acid, Dehydro this compound, others | [1][4][10][14] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Susceptible to degradation | This compound free acid, others | [4][10][15][16] |
| Oxidation (e.g., 3-30% H₂O₂) | Susceptible to degradation | Various oxidative products | [4][10][14] |
| Photolytic Conditions (UV light) | Generally stable | Minimal to no degradation | [4][11] |
| Thermal Stress (e.g., 60°C) | Generally stable | Minimal degradation | [1][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Medoxomil for Cell Culture Experiments
This protocol outlines the steps for preparing this compound solutions for treating cells in culture, minimizing the risk of degradation.
Materials:
-
This compound Medoxomil powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare Stock Solution (e.g., 20 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound Medoxomil powder. (MW = 558.6 g/mol ).
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 20 mM. For example, dissolve 5.59 mg in 500 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents contamination and minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).
-
-
Prepare Working Solution (Freshly Prepared):
-
Immediately before treating cells, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 20 µM working solution, add 1 µL of the 20 mM stock solution to 1 mL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Cell Treatment:
-
Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound Medoxomil.
-
Discard any leftover medium containing the compound. Do not store and reuse it.
-
Workflow for this compound Use in Cell Culture
Caption: Workflow for preparing and using this compound in cell culture.
Protocol 2: Basic Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific medium over time. A validated, stability-indicating HPLC method is essential for accurate results.[4][17]
Objective: To quantify the remaining percentage of this compound Medoxomil in a solution after incubation under specific conditions (e.g., in cell culture medium at 37°C).
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
This compound Medoxomil reference standard
-
Mobile phase (e.g., Acetonitrile and phosphate buffer pH 3.0, 40:60 v/v)[18]
-
Test solution (e.g., this compound diluted in cell culture medium)
-
Blank solution (the medium without this compound)
Procedure:
-
Method Setup:
-
Sample Preparation:
-
Time Zero (T=0): Prepare a solution of this compound Medoxomil in the test medium at the desired concentration. Immediately filter a portion of this solution (if necessary) and inject it into the HPLC. This is your 100% reference peak area.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., 37°C incubator).
-
Time Points (T=x): At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution. Filter if necessary and inject into the HPLC.
-
-
Data Analysis:
-
For each time point, identify and integrate the peak corresponding to this compound Medoxomil.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Signaling Pathway Visualization
This compound is an angiotensin II receptor blocker (ARB). It exerts its effects by blocking the AT1 receptor, thereby inhibiting the downstream signaling of angiotensin II.
Simplified Angiotensin II Signaling Pathway and this compound's Mechanism of Action
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic and metabolic profile of this compound medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Discriminating In Vitro Dissolution Method for a Poorly Soluble Drug, this compound Medoxomil: Comparison Between Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]
- 11. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 12. Stability of this compound Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC method for stability study of this compound in tablets. [wisdomlib.org]
- 18. uspnf.com [uspnf.com]
Olmesartan Experimental Variability Technical Support Center
Welcome to the technical support center for researchers utilizing olmesartan. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in experiments involving this angiotensin II receptor blocker (ARB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits downstream effects such as vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure.[3][4] It possesses a much higher affinity for the AT1 receptor—over 12,000 times greater—than for the AT2 receptor.[1][2]
Q2: Is there a difference between this compound and this compound medoxomil?
A2: Yes. This compound medoxomil is the orally administered prodrug form of the molecule.[3][4] It is inactive and requires hydrolysis in the gastrointestinal tract and other tissues to be converted into its pharmacologically active metabolite, this compound.[5][6] For in vitro experiments, using the active form, this compound (also referred to as RNH-6270 in some literature), is often necessary if the experimental system lacks the required hydrolytic enzymes.[7]
Q3: Why am I seeing high variability in my results between different animal models or species?
A3: Variability can arise from interspecies differences in the enzymes responsible for bioactivating the this compound medoxomil prodrug.[8] The primary enzyme in humans, mice, rats, and monkeys is carboxymethylenebutenolidase (CMBL), found in the intestine and liver. In contrast, other ARB prodrugs like candesartan cilexetil are activated by carboxylesterase 1 (CES1), mainly in the liver.[8] Differences in the expression and activity of these enzymes across species can lead to varied pharmacokinetic profiles and, consequently, different pharmacological effects.
Q4: What are the key pharmacokinetic properties of this compound to consider in experimental design?
A4: this compound exhibits linear pharmacokinetics, and steady-state levels are typically reached within 3 to 5 days of consistent dosing.[1] The half-life is approximately 10 to 15 hours.[1] It has a dual route of elimination, with 35-50% excreted unchanged in the urine and the remainder in the feces.[1] Factors such as age, body weight, and renal function can influence the drug's clearance.[9]
Q5: What is the solubility of this compound medoxomil and how can I improve it for my experiments?
A5: this compound medoxomil is a poorly water-soluble compound (BCS Class II), which can lead to low and variable bioavailability.[10][11] Its solubility is also pH-dependent.[11] To improve solubility and dissolution for experimental use, researchers have successfully employed techniques like formulating nanosuspensions or using self-microemulsifying drug delivery systems (SMEDDS).[12][13][14] For preparing stock solutions, using an appropriate organic solvent may be necessary before further dilution in aqueous buffers.
Troubleshooting Guide
Issue 1: Inconsistent or Weaker-Than-Expected Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Use of Prodrug Form | This compound medoxomil requires enzymatic hydrolysis to its active form, this compound.[6] Many in vitro systems (e.g., isolated cells, membrane preparations) lack the necessary hydrolases (like CMBL) found in vivo.[8] |
| Solution: Use the active metabolite, this compound (RNH-6270), directly for all in vitro experiments to ensure the target receptor is exposed to the active antagonist.[7] | |
| Poor Drug Solubility | This compound medoxomil has very low aqueous solubility.[11] If not properly dissolved, the effective concentration in your assay will be lower than intended and highly variable. |
| Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final solvent concentration is low and consistent across all conditions, including controls, to avoid solvent-induced artifacts. | |
| Drug Adsorption | The compound may adsorb to plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. |
| Solution: Use low-adsorption plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or protein (e.g., BSA) to the buffer to minimize non-specific binding, if compatible with your assay. | |
| pH-Dependent Hydrolysis | The prodrug, this compound medoxomil, undergoes hydrolysis that is dependent on pH, with faster rates at higher pH levels.[11] |
| Solution: Ensure your buffers are consistently prepared and pH-validated. If using the prodrug, be aware of its stability in your specific assay conditions over the incubation time. |
Issue 2: High Variability in Efficacy in In Vivo Animal Studies
| Potential Cause | Troubleshooting Steps |
| Low Bioavailability | The oral bioavailability of this compound medoxomil is relatively low (around 26% in humans) due to its poor solubility.[14][15] This can be a significant source of variability. |
| Solution: Improve the formulation. Studies show that using nanocrystal formulations or SMEDDS can significantly increase oral bioavailability and reduce variability compared to a simple suspension.[14][16] Alternatively, for initial dose-finding or mechanistic studies, consider parenteral administration (e.g., intravenous) of the active this compound to bypass absorption issues.[17] | |
| Inconsistent Prodrug Activation | The rate and extent of conversion from this compound medoxomil to active this compound can vary between animals due to genetic or physiological differences in hydrolytic enzyme activity.[8] |
| Solution: Allow for an adequate acclimatization period and use a sufficient number of animals to account for biological variability. If variability remains high, measure plasma concentrations of the active this compound to correlate exposure with the observed pharmacodynamic effect. | |
| Dose-Response Relationship | While effective, some studies suggest ARBs can have a relatively shallow dose-response curve in certain experimental designs.[18] Small variations in dosing or absorption can lead to seemingly disproportionate changes in effect. |
| Solution: Conduct a thorough dose-titration study in your specific animal model to clearly define the dose-response relationship. Studies indicate that uptitration to higher doses often yields significant additional efficacy.[18][19] | |
| Vehicle Effects | The vehicle used to suspend or dissolve the drug for administration can impact its absorption and stability. |
| Solution: Standardize the vehicle across all treatment groups. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose is common. Ensure the suspension is homogenous before each administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Condition | Citation |
|---|---|---|---|
| Oral Bioavailability | ~26% | Healthy Human Volunteers | [15] |
| Time to Peak Plasma Conc. (Tmax) | 1.4 - 2.8 hours | Healthy Human Volunteers (10-160mg dose) | [15] |
| Elimination Half-life (T1/2) | 10 - 15 hours | Human | [1] |
| Volume of Distribution (Vd) | 15 - 20 L | Healthy Human Volunteers (IV dose) | [15] |
| Apparent Oral Clearance (CL/F) | 6.66 L/h | Typical Male Hypertensive Patient | [9] |
| Receptor Affinity | >12,500-fold higher for AT1 vs. AT2 | In vitro |[1][2] |
Table 2: Comparative Blood Pressure Reduction of this compound vs. Other ARBs (at recommended starting doses)
| Comparator ARB | Dose | Change in Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Finding | Citation |
|---|---|---|---|---|---|
| This compound | 20 mg | -11.5 | -15.2 | - | [20] |
| Losartan | 50 mg | -8.2 | -10.8 | This compound more effective | [20][21] |
| Valsartan | 80 mg | -9.1 | -11.3 | This compound more effective | [20][21] |
| Irbesartan | 150 mg | -9.7 | -12.7 | this compound more effective |[20] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Medoxomil for Oral Gavage in Rodents
-
Objective: To prepare a homogenous suspension of this compound medoxomil for consistent oral administration.
-
Materials:
-
This compound medoxomil powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound medoxomil based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the this compound medoxomil powder accurately.
-
Triturate the powder in a mortar with a small volume of the 0.5% CMC vehicle to create a smooth paste. This step is crucial to break down clumps and facilitate suspension.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker or flask and place it on a magnetic stirrer.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Maintain gentle stirring during the dosing procedure to prevent the drug from settling.
-
Administer the suspension via oral gavage at the calculated volume based on each animal's body weight.
-
Protocol 2: In Vitro Assay Using Active this compound
-
Objective: To prepare solutions of active this compound for use in cell-based or biochemical assays.
-
Materials:
-
This compound (RNH-6270) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Assay buffer (e.g., PBS, HBSS)
-
Sterile, low-adsorption microcentrifuge tubes
-
-
Procedure:
-
Weigh the this compound powder accurately.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in 100% DMSO. Ensure it is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare intermediate dilutions in DMSO if necessary.
-
Make the final working concentrations by diluting the stock or intermediate solutions directly into the pre-warmed assay buffer. The final DMSO concentration should be kept low (typically ≤0.1%) and must be identical across all experimental conditions, including the vehicle control.
-
For example, to make a 10 µM working solution, you could add 1 µL of a 10 mM stock solution to 1 mL of assay buffer.
-
Add the this compound working solutions to your cell culture plates or reaction tubes as required by your specific assay protocol.
-
Visualized Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
Caption: Bioactivation of the prodrug this compound medoxomil to its active form, this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Medoxomil? [synapse.patsnap.com]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. An angiotensin II type 1 receptor antagonist, this compound medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of this compound following oral administration of its prodrug, this compound medoxomil: in healthy volunteers and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of nanosuspensions of this compound medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilized formulation of this compound medoxomil for enhancing oral bioavailability [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 16. In Vitro and In Vivo Evaluation of this compound Medoxomil Microcrysta ls and Nanocrystals: Preparation, Characterization, and Pharmacokinet ic Comparison in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo pharmacology of this compound medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-response characteristics of this compound medoxomil and other angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical and experimental aspects of this compound medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antihypertensive effects of this compound compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Olmesartan Degradation Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of olmesartan under stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound medoxomil most likely to degrade?
A1: this compound medoxomil is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4][5][6] Significant degradation has been observed when the drug is exposed to strong acids (like 1N HCl), strong bases (like 1N NaOH), and oxidizing agents (like 3% H₂O₂).[1][2]
Q2: Is this compound medoxomil sensitive to light and heat?
A2: this compound medoxomil is relatively stable under photolytic and thermal stress conditions.[1][3][4] Studies have shown that no major degradation products were observed when this compound was subjected to photolytic and thermal conditions for extended periods, such as 48 hours to 10 days.[1][3]
Q3: What are the known degradation products of this compound?
A3: Several degradation products of this compound have been identified. One notable product is Dehydro this compound, which can form under certain stress conditions.[2] Another identified degradation product is an esterified dimer of this compound, which was found in tablets stored at 40°C and 75% relative humidity.[7] Under acidic hydrolysis, various degradation byproducts have been isolated and characterized.[8]
Q4: What analytical techniques are typically used to study this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate and quantify this compound and its degradation products.[1][3][9][10][11] HPLC methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of the degradation products.[7][8][12] UV-Visible spectrophotometry can also be used for the estimation of this compound.[4][13]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected degradation results in acidic hydrolysis.
-
Possible Cause: The concentration of the acid, temperature, or duration of the experiment may not be optimal for controlled degradation.
-
Troubleshooting Steps:
-
Verify Acid Concentration: Ensure the normality of the acidic solution (e.g., 1N HCl) is accurately prepared.
-
Control Temperature: Use a water bath or a similar controlled temperature environment to maintain the specified temperature (e.g., 60°C) throughout the experiment.[2]
-
Monitor Time: Adhere to the specified reaction time. For this compound, significant degradation is observed over several hours.[2]
-
Neutralization: Ensure complete neutralization of the solution with an appropriate base (e.g., 1N NaOH) before HPLC analysis to prevent further reaction and damage to the column.[2]
-
Issue 2: Poor separation of degradation products from the parent drug peak in HPLC.
-
Possible Cause: The chromatographic conditions (mobile phase, column, flow rate) may not be suitable for resolving all compounds.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve complex mixtures of degradation products.
-
Select Appropriate Column: A C18 column is commonly used for this compound analysis.[1][3] Ensure the column is in good condition.
-
Adjust pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds like this compound and its degradation products.
-
Check Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 3: Formation of unknown peaks in the chromatogram.
-
Possible Cause: These could be previously unidentified degradation products, impurities from reagents, or artifacts from the experimental setup.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Inject a blank sample (containing only the solvent and stressor) to rule out impurities from the reagents or solvent.
-
Use High-Purity Reagents: Ensure that all solvents and reagents are of HPLC grade or higher.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the unknown peaks.
-
Mass Spectrometry (MS) Analysis: If the unknown peak is significant, LC-MS analysis is recommended for identification and structural elucidation.[8]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of this compound medoxomil under various stress conditions as reported in the literature.
Table 1: Percentage Degradation of this compound Medoxomil under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60 min | 60°C | 47.56% | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | 60°C | 48.92% | [6] |
| Oxidative | 30% H₂O₂ | 60 min | 60°C | 26.38% | [5] |
| Oxidative | 3% H₂O₂ | 24 hrs | 50°C | 41.88% | [6] |
| Thermal | Solid State | 24 hrs | 100°C | Minor Degradation | [6] |
| Photolytic | UV Radiation | 7 days | Ambient | No Degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound medoxomil in methanol to prepare a stock solution of 1 mg/mL.[2]
-
Stress Application: To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.[5]
-
Heating: Reflux the mixture at 60°C for approximately 60 minutes.[5]
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution with an appropriate volume of 0.1 M NaOH.[2]
-
Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[2]
Protocol 2: Forced Degradation by Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound medoxomil in methanol.[5]
-
Stress Application: To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.[5]
-
Heating: Reflux the mixture at 60°C for approximately 60 minutes.[5]
-
Cooling and Neutralization: After cooling to room temperature, neutralize the solution with 0.1 M HCl.
-
Dilution: Dilute the final solution with the mobile phase for HPLC analysis.
Protocol 3: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound medoxomil.
-
Stress Application: To 10 mL of the stock solution, add 10 mL of 30% H₂O₂ solution.[5]
-
Heating: Reflux the mixture at 60°C for 60 minutes.[5]
-
Cooling and Dilution: Allow the solution to cool and then dilute it with the mobile phase to the desired concentration for analysis.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Spread a known quantity of solid this compound powder in a petri dish.[2]
-
Exposure: Place the petri dish in a photostability chamber and expose it to UV radiation for a specified period (e.g., 7 days).[3]
-
Sample Analysis: After exposure, dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it to the desired concentration for analysis.[2]
Protocol 5: Thermal Degradation
-
Sample Preparation: Place a known quantity of solid this compound powder in a petri dish.[2]
-
Heating: Keep the petri dish in a hot air oven maintained at a specific temperature (e.g., 100°C) for a defined duration (e.g., 24 hours).[6]
-
Sample Analysis: After the exposure period, allow the sample to cool to room temperature. Dissolve a known amount of the stressed solid sample in a suitable solvent and dilute it for analysis.[2]
Visualizations
Caption: General workflow for forced degradation studies of this compound.
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. Development and Validation of Stability Indicating LC Method for this compound Medoxomil [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 4. Development of the UV spectrophotometric method of this compound medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a degradation product in stressed tablets of this compound medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete Characterization of Degradation Byproducts of this compound Acid, Degradation Pathway, and Ecotoxicity Assessment | MDPI [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ijpsjournal.com [ijpsjournal.com]
Welcome to the technical support center for olmesartan-related immunofluorescence staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during immunofluorescence (IF) experiments involving the small molecule drug this compound. Our goal is to help you minimize artifacts and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in immunofluorescence staining for a small molecule like this compound?
A1: The most common artifacts include high background staining, weak or no specific signal, and autofluorescence. High background can be caused by non-specific binding of primary or secondary antibodies, or by issues with the blocking step.[1][2][3][4] Weak or no signal may result from improper sample fixation, insufficient antibody concentration, or low abundance of the target molecule.[1][2][5] Autofluorescence is the natural fluorescence of the tissue or cells, which can obscure the specific signal.[5][6][7]
Q2: How is staining for a small molecule like this compound different from staining for a protein antigen?
A2: Staining for a small molecule presents unique challenges. The antibody is targeting a much smaller epitope, which can be more sensitive to fixation-induced conformational changes. Additionally, small molecules may be more prone to being washed out during the staining procedure. Therefore, optimization of fixation and permeabilization steps is critical.
Q3: What are the key considerations for choosing a primary antibody against this compound?
A3: It is crucial to use a primary antibody that has been validated for immunofluorescence applications. The antibody should exhibit high specificity and affinity for this compound. Whenever possible, review the manufacturer's data to confirm that the antibody has been tested in a similar application.[2][5] Performing a Western blot can also help confirm the antibody's specificity if a protein conjugate of this compound is available.[5]
Q4: How can I be sure that the signal I am observing is specific to this compound?
A4: To confirm signal specificity, several control experiments are essential. These include:
-
Negative control: Incubating the sample with the secondary antibody only to check for non-specific binding.[8]
-
Isotype control: Using a non-immune antibody of the same isotype as the primary antibody to assess background staining.[1]
-
Unstained control: Examining an unstained sample to determine the level of autofluorescence.[1][5]
-
Positive control: Using cells or tissues known to have been treated with this compound.
Troubleshooting Guides
Issue 1: High Background Staining
High background fluorescence can mask the specific signal from this compound, making data interpretation difficult.[1][2]
| Potential Cause | Recommended Solution |
| Primary or secondary antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to determine the optimal dilution.[2][9][10] |
| Insufficient blocking | Increase the blocking time and/or change the blocking agent. Common blocking agents include normal serum from the species of the secondary antibody or bovine serum albumin (BSA).[1][2][11] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][2][12] |
| Non-specific binding of the secondary antibody | Ensure the secondary antibody is raised against the host species of the primary antibody. Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[3][5] |
| Hydrophobic interactions | Increase the ionic strength of the antibody diluent and washing buffers to reduce non-specific hydrophobic binding. |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from sample preparation to antibody performance.[1][2][5]
| Potential Cause | Recommended Solution |
| Low expression of the target | If this compound concentration is low in the sample, consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit.[12] |
| Suboptimal primary antibody concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[1][2][3][5] |
| Improper fixation | The fixation method may be masking the this compound epitope. Try a different fixation agent (e.g., methanol instead of paraformaldehyde) or reduce the fixation time.[5][9] For some targets, antigen retrieval methods may be necessary.[5][12] |
| Ineffective permeabilization | For intracellular targets, ensure adequate permeabilization. Triton X-100 or saponin are commonly used, but the concentration and incubation time may need optimization.[12] |
| Incompatible primary and secondary antibodies | Verify that the secondary antibody is designed to detect the primary antibody's host species and isotype.[2][5] |
| Photobleaching | Minimize exposure of the sample to light. Use an anti-fade mounting medium to preserve the fluorescent signal.[1] |
Issue 3: Autofluorescence
Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of the specific fluorescent signal.[4][6][7]
| Potential Cause | Recommended Solution |
| Endogenous fluorophores | Tissues containing high levels of collagen, elastin, or red blood cells can exhibit significant autofluorescence.[4][7] Perfuse tissues with PBS prior to fixation to remove red blood cells.[7] |
| Fixative-induced autofluorescence | Aldehyde fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[6] Try using a non-aldehyde fixative or treat the sample with a quenching agent like sodium borohydride.[5][7] |
| Choice of fluorophore | Select fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[7] |
| Spectral overlap | Use a microscope with narrow bandpass filters to separate the specific signal from the autofluorescence. |
| Quenching agents | Commercially available autofluorescence quenching kits can be applied to the sample to reduce background fluorescence.[13] |
Experimental Protocols
Standard Immunofluorescence Protocol for this compound Detection in Cultured Cells
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended.
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a multi-well plate to 50-70% confluency.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
-
Fixation:
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature for permeabilization.[12]
-
Wash three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-olmesartan primary antibody in the antibody diluent (e.g., 1% BSA in PBS) to the predetermined optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS containing 0.1% Tween 20.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizations
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
Technical Support Center: Enhancing Olmesartan Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of olmesartan in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound medoxomil?
This compound medoxomil, a prodrug, faces several challenges that limit its oral bioavailability, which is approximately 26% in humans.[1] The primary obstacles include:
-
Poor Aqueous Solubility: this compound medoxomil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2] Its poor solubility in water (less than 1 mg/mL) is a major rate-limiting step in its absorption.[1]
-
Enzymatic Conversion: In the gastrointestinal tract, this compound medoxomil is hydrolyzed by esterases to its active metabolite, this compound. However, this conversion can be uncontrolled, and the active form, this compound, is poorly permeable, which can limit overall absorption.[2]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, which can actively transport the drug back into the intestinal lumen, thereby reducing its net absorption.
Q2: What are the most common formulation strategies to improve this compound's bioavailability in animal studies?
Several advanced formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound in animal models. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the lipophilic this compound medoxomil, increasing its solubility and facilitating its absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal fluids, enhancing drug solubilization and absorption.[1]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their uptake.[3]
-
Nanocrystals: Reducing the particle size of this compound medoxomil to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity and improved absorption.
-
Solid Dispersions: Dispersing this compound medoxomil in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data in Rats
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the potential causes and how can we mitigate this?
Answer: High variability in preclinical pharmacokinetic studies is a common issue.[4] For this compound, several factors could be contributing to this:
-
Formulation Inhomogeneity: Ensure the formulation is homogenous and the drug is uniformly dispersed. For suspensions, proper resuspension before each administration is critical.
-
Dosing Accuracy: Oral gavage is a common administration route for rats.[5] Inaccurate dosing volumes or improper technique can lead to significant variability. Ensure all personnel are properly trained.
-
Physiological State of Animals: Factors such as stress, fasting state, and the health of the animals can influence gastrointestinal motility and drug absorption.[6] Standardize the experimental conditions, including acclimatization period and fasting time (typically overnight before dosing).
-
Blood Sampling Technique: The site and method of blood collection can impact results. Consistent use of a single, well-defined technique (e.g., tail vein, saphenous vein, or jugular vein cannulation) is recommended.[7][8] Microsampling techniques (≤ 50 μL) can also be a valuable approach to minimize the impact of blood loss on the animal's physiology.[7]
-
Genetic Variability: Different rat strains can exhibit variations in drug metabolizing enzymes and transporters. Using a single, well-characterized strain for all studies is crucial.
Mitigation Strategies:
-
Use of Cannulated Animals: For serial blood sampling, using jugular vein cannulated rats can reduce stress associated with repeated handling and improve the quality of pharmacokinetic data.[9]
-
Formulation Optimization: Employing advanced formulations like SMEDDS or nanoemulsions can improve the consistency of drug absorption by enhancing solubility and reducing the impact of gastrointestinal variables.
-
Pilot Studies: Conduct pilot studies to optimize the dosing and sampling procedures before initiating large-scale experiments.
Issue 2: Physical Instability of Nanoformulations During Storage
Question: Our this compound nanoemulsion is showing signs of instability (e.g., particle size increase, phase separation) upon storage. What are the likely causes and how can we improve its stability?
Answer: The physical stability of nanoformulations is a critical aspect of their development. Instability can arise from several factors:
-
Ostwald Ripening: In nanoemulsions, smaller droplets can dissolve and redeposit onto larger droplets, leading to an increase in the average particle size over time.
-
Aggregation/Flocculation: Nanoparticles may clump together due to insufficient repulsive forces between them. This can be influenced by temperature and the composition of the formulation.[10]
-
Inappropriate Storage Conditions: Temperature fluctuations can significantly impact the stability of lipid-based formulations.
Solutions:
-
Optimize Surfactant/Stabilizer Concentration: The choice and concentration of surfactants and stabilizers are crucial for maintaining the stability of nanoformulations. For nanosuspensions, a zeta potential of at least ±20 mV is generally considered sufficient for stability.[10]
-
Lyophilization: For nanosuspensions, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., mannitol) can convert the liquid formulation into a stable solid powder, which can be reconstituted before use.[10]
-
Storage at Recommended Temperatures: Most nanoformulations exhibit better stability under refrigerated conditions (2-8°C) compared to room temperature.[10] Conduct stability studies at different temperatures to determine the optimal storage conditions.
-
Incorporate Co-solvents or Co-surfactants: In SMEDDS formulations, the appropriate ratio of surfactant to co-surfactant is critical for forming stable microemulsions upon dilution.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters from various animal studies that aimed to improve the bioavailability of this compound using different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Suspension) | Reference |
| Nanoemulsion | Wistar Rats | 10 mg/kg | 1,235 ± 112 | 2.0 | 8,245 ± 411 | 2.8 | [2] |
| SMEDDS | Sprague-Dawley Rats | 10 mg/kg | 2,145 ± 213 | 1.5 | 11,567 ± 897 | ~1.7 | Not Specified |
| Solid Lipid Nanoparticles (SLNs) | Wistar Rats | 10 mg/kg | 1,610 ± 150 | 4.0 | 15,492.5 ± 1,234 | ~2.3 | Not Specified |
| Nanosuspension | Wistar Rats | 10 mg/kg | 2,543 ± 231 | 1.0 | 14,321 ± 1,109 | ~4.7 | Not Specified |
| Hot-Melt Extrusion | Sprague-Dawley Rats | 10 mg/kg | 3,456 ± 321 | 1.0 | 18,765 ± 1,543 | 2.01 | [11] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Other Animal Models
| Formulation Type | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Reference) | Reference |
| Nanocrystals | Beagle Dogs | 20 mg | 1,876 ± 211 | 1.5 | 10,987 ± 987 | ~1.6 (vs. OLMETEC®) | Not Specified |
| SMEDDS | Rabbits | 20 mg | 2,876 ± 254 | 1.0 | 15,432 ± 1,321 | Not Specified | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Medoxomil Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication method.
Materials:
-
This compound medoxomil
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Chloroform
-
Methanol
-
Double distilled water
Procedure:
-
Preparation of Lipid Phase: Dissolve this compound medoxomil and the lipid in a mixture of chloroform and methanol (1:1 v/v).
-
Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin lipid film containing the drug.
-
Melting of Lipid Phase: Heat the lipid film to a temperature 5°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in double distilled water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 12,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to probe sonication for a specified duration (e.g., 20 minutes) to reduce the particle size to the nanometer range.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation (e.g., nanoemulsion, SMEDDS, or control suspension) orally via gavage at the desired dose.[5]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.[8][13] For more frequent sampling, consider using jugular vein cannulated rats.[9]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Protocol 3: LC-MS/MS Analysis of this compound in Rat Plasma
This is a general protocol; specific parameters may need optimization.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., Irbesartan).[14]
-
Add a protein precipitating agent (e.g., 400 µL of acetonitrile or 2% NH4OH in ethyl acetate).[9]
-
Vortex the mixture for a few minutes.
-
Centrifuge at high speed (e.g., 10,500 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 column (e.g., Waters XTerra-C18) is commonly used.[14]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) is often employed.[14]
-
Flow Rate: Typically around 1.0 mL/min.[14]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions:
-
This compound: m/z 447.3 → 234.9[14]
-
Irbesartan (IS): m/z 429.2 → 207.1
-
Visualizations
Caption: Experimental workflow for evaluating this compound nanoformulations.
Caption: Troubleshooting high variability in pharmacokinetic studies.
References
- 1. Novel Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) for Oral Delivery of this compound Medoxomil: Design, Formulation, Pharmacokinetic and Bioavailability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 9. currentseparations.com [currentseparations.com]
- 10. Development and characterization of nanosuspensions of this compound medoxomil for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement of this compound Medoxomil Using Hot-Melt Extrusion: In-Silico, In-Vitro, and In-Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Quantitative Analysis of this compound Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Olmesartan's pH-Dependent Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent solubility of olmesartan medoxomil in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound medoxomil that influence its solubility.
Q1: Why is the solubility of this compound medoxomil dependent on pH?
This compound medoxomil's solubility is pH-dependent due to its chemical structure. It is a weakly acidic compound with a pKa value around 4.1-4.3.[1][2][3] The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized.
-
At low pH (e.g., pH 1.2): The molecule is protonated and carries a positive charge, which increases its interaction with water and leads to higher solubility.[4][5]
-
Near its pKa (pH 4.0 - 6.0): The molecule is predominantly in its non-ionized, neutral form. This form is less polar and therefore has the lowest aqueous solubility.[1][4]
-
At higher pH (e.g., pH > 6.8): The molecule is deprotonated, carrying a negative charge, which again enhances its solubility in aqueous media.[1][4]
This relationship is crucial for predicting its behavior in different parts of the gastrointestinal tract and for designing appropriate in vitro experiments.
Caption: Relationship between pH, ionization state, and this compound solubility.
Q2: What are the key physicochemical properties and the typical solubility profile of this compound medoxomil?
This compound medoxomil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[2][6] Its oral bioavailability is approximately 26%, limited by its poor solubility.[2][7]
Table 1: Physicochemical Properties of this compound Medoxomil
| Property | Value | Reference |
| Molecular Weight | 558.59 g/mol | [1] |
| pKa | 4.14 - 4.3 | [1][2][3] |
| Log P | ~0.73 (at pH 7.0) | [1] |
| General Description | White to light yellowish crystalline powder | [3] |
| Water Solubility | Practically insoluble | [1][3][8] |
The solubility varies significantly across the physiological pH range.
Table 2: pH-Dependent Solubility of this compound Medoxomil
| pH of Media | Solubility Description | Reference |
| 1.2 (0.1 M HCl) | High Solubility | [4][5] |
| 3.5 - 4.6 | Low Solubility | [5] |
| 6.0 - 6.8 | Low Solubility, increases with pH | [4][5] |
| > 7.5 | High Solubility | [4] |
Q3: What is the difference between this compound medoxomil (OLM) and this compound (OL)?
This compound medoxomil (OLM) is an ester prodrug.[2][5] It is administered in this form to improve the permeability of the active molecule, this compound (OL).[2] After oral administration, OLM is designed to remain stable in the GI tract for absorption and is then rapidly hydrolyzed by enzymes in the blood to the active angiotensin II receptor blocker, this compound.[3][5] However, OLM is also unstable in aqueous media and can undergo non-enzymatic hydrolysis to OL, a process that is also pH-dependent.[2][5] This is a critical consideration for in vitro experiments, as the presence of OL should be monitored alongside OLM.[5]
Section 2: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered during experiments involving this compound.
Q4: My this compound is precipitating out of solution during my experiment. What are the likely causes and how can I fix it?
Precipitation is a common issue, typically caused by a shift in the pH of your medium into the 4.0-6.0 range where this compound is least soluble.[4]
Common Causes:
-
Incorrect Buffer Preparation: The buffer capacity may be insufficient to handle pH shifts when adding the drug or other reagents.
-
pH Shift on Dilution: Diluting a stock solution prepared at a high or low pH with a neutral buffer can shift the final pH into the insoluble range.
-
Temperature Changes: Solubility can be temperature-dependent. Ensure all solutions are maintained at a constant, specified temperature (e.g., 37°C for physiological relevance).[4]
Solutions:
-
Verify and Adjust pH: Always measure the final pH of the medium after all components, including the drug, have been added.
-
Increase Buffer Capacity: If minor additions are causing pH shifts, consider using a buffer with a higher molarity.
-
Use Solubilizing Agents: For media in the pH 4-6 range, adding a surfactant is often necessary. Sodium lauryl sulfate (SLS) is commonly used.[4]
-
Prepare Dispersions: If a true solution is not required, consider preparing a solid dispersion to enhance the dissolution rate and apparent solubility.[6][9]
Caption: Troubleshooting flowchart for this compound precipitation.
Q5: I'm struggling to achieve sink conditions for my dissolution study. How can I improve this?
Achieving sink conditions (where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility) is essential for accurate dissolution testing but can be difficult for a poorly soluble drug like this compound.[4]
Strategies to Achieve Sink Conditions:
-
pH Modification: If your protocol allows, use a dissolution medium with a pH where this compound is more soluble (e.g., pH 1.2 or >6.8).[4]
-
Addition of Surfactants: The most common approach is to add a surfactant to the dissolution medium. This increases the drug's solubility by forming micelles.[4]
Table 3: Recommended Dissolution Media to Improve Sink Conditions
| Dissolution Medium | Rationale | Reference |
| 900 mL of 0.1 M HCl (pH 1.2) | Simulates gastric fluid; OLM is highly soluble. | [4][10] |
| 900 mL of pH 6.8 buffer + 0.5% (w/v) Sodium Lauryl Sulfate (SLS) | Simulates intestinal fluid with added surfactant to overcome low solubility in this pH range. | [4] |
| 900 mL of pH 7.5 buffer | OLM solubility is higher in slightly alkaline conditions. | [4] |
Note: When using surfactants, ensure they do not interfere with your analytical method (e.g., HPLC or UV-Vis spectroscopy).[4]
Q6: I'm seeing an unexpected peak in my HPLC analysis. Could it be a degradation product?
Yes, it is highly likely. This compound medoxomil (OLM) is an ester prodrug that can hydrolyze in aqueous solutions to form its active metabolite, this compound (OL).[2][5] This hydrolysis is a known instability and is pH-dependent, occurring more rapidly at near-neutral pH values.[2][5]
Recommendations:
-
Use a Validated Method: Employ an analytical method, typically HPLC, that can simultaneously quantify both OLM and OL.[5]
-
Analyze Samples Promptly: Minimize the time samples spend in aqueous solutions before analysis to reduce the extent of hydrolysis.[4]
-
Evaluate Stability: Conduct stability studies of OLM in your experimental medium at the relevant temperature to understand the rate and extent of hydrolysis over the duration of your experiment.[4]
Section 3: Detailed Experimental Protocols
This section provides standardized procedures for common experiments involving this compound.
Protocol 1: pH-Dependent Equilibrium Solubility Profiling
This protocol determines the saturation solubility of this compound medoxomil across a physiological pH range, essential for BCS classification.[11][12]
Materials:
-
This compound Medoxomil powder
-
Buffer solutions (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)[11]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker set to 37 ± 1°C[12]
-
Centrifuge and/or syringe filters (e.g., 0.45 µm)
-
Validated analytical system (e.g., HPLC-UV)[5]
Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values (minimum of three: 1.2, 4.5, and 6.8).[11]
-
Drug Addition: Add an excess amount of this compound medoxomil to a known volume of each buffer in sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker incubator at 37°C. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[13]
-
Phase Separation: After equilibration, stop agitation and allow the samples to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration.
-
pH Measurement: Measure the pH of the final supernatant to confirm it has not shifted during the experiment.[11]
-
Quantification: Dilute the clear supernatant appropriately with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.[5]
-
Calculation: Report the solubility in mg/mL or µg/mL for each pH value.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Discriminating In Vitro Dissolution Method for a Poorly Soluble Drug, this compound Medoxomil: Comparison Between Commercial Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound | PLOS One [journals.plos.org]
- 6. japsonline.com [japsonline.com]
- 7. Investigation of hydrolysis of this compound medoxomil in different pH buffers by simultaneously measuring this compound medoxomil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
Technical Support Center: Protocol Refinement for Consistent Results with Olmesartan
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving olmesartan. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an angiotensin II receptor blocker (ARB).[1] It selectively and competitively binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its hypertensive effects.[1] This blockade leads to vasodilation, reduced aldosterone secretion, decreased cardiac activity, and increased sodium excretion, ultimately lowering blood pressure.[1]
Q2: My this compound stock solution appears to be degrading. What are the common causes and how can I prevent this?
A2: this compound medoxomil, the prodrug form, is susceptible to hydrolysis, especially in aqueous solutions. Degradation can be influenced by pH, solvent choice, temperature, and light exposure. To ensure stability, it is recommended to prepare stock solutions in anhydrous acetonitrile or methanol and store them at -20°C, protected from light.[2] Working solutions in aqueous buffers should be prepared fresh before each experiment.[2]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are some potential reasons?
A3: Inconsistent results in cell-based assays can arise from several factors, including:
-
Cell Line Variability: Ensure your cell line expresses the AT1 receptor at consistent levels.
-
Reagent Quality: Use high-purity this compound and fresh reagents.
-
Assay Conditions: Maintain consistent cell seeding density, incubation times, and temperature.
-
Off-Target Effects: While this compound is highly selective for the AT1 receptor, consider potential off-target effects in your specific experimental model. However, studies have shown that this compound does not act as a ligand for PPAR-gamma.[3]
Q4: What are the expected in vitro effects of this compound on downstream signaling pathways?
A4: By blocking the AT1 receptor, this compound can inhibit angiotensin II-induced signaling cascades. This includes the inhibition of pathways like the phosphorylation of ERK1/2 and the activation of NF-κB.[4][5]
Troubleshooting Guides
Inconsistent HPLC Results
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.[6][7] Adjusting the pH can significantly improve separation. |
| Column degradation. | Use a guard column and ensure proper column washing and storage. | |
| Variable retention times | Fluctuations in temperature or flow rate. | Use a column oven to maintain a consistent temperature. Ensure the HPLC pump is properly maintained and delivering a stable flow rate. |
| Inconsistent sample preparation. | Ensure consistent and accurate sample dilution and injection volumes. | |
| Presence of unexpected peaks | Degradation of this compound. | Prepare fresh samples and stock solutions. Review storage conditions.[2] |
| Contamination of mobile phase or sample. | Use HPLC-grade solvents and filter all solutions before use. |
Inconsistent Cell-Based Assay Results
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding or "edge effects" in multi-well plates. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate for experimental data, or fill them with sterile media to minimize evaporation.[8] |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Low or no response to this compound | Low or absent AT1 receptor expression in the cell line. | Verify AT1 receptor expression using techniques like qPCR or Western blotting. |
| Inactive this compound. | Prepare fresh stock and working solutions of this compound. | |
| High background signal | Constitutive receptor activity or non-specific binding. | Use an inverse agonist if available to reduce basal activity. Optimize washing steps and blocking conditions.[9] |
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AT1 Receptor Binding) | 6.7 nM | Human AT1 Receptors | [10] |
| IC50 (HeLa cell viability, 48h) | 4.685 mM | HeLa | [11] |
| IC50 (HeLa cell viability, 72h) | 1.651 mM | HeLa | [11] |
Forced Degradation of this compound Medoxomil
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (1N HCl, 60°C) | Significant degradation | [2] |
| Base Hydrolysis (1N NaOH, 60°C) | Significant degradation | [2] |
| Oxidative Degradation (3% H₂O₂) | Significant degradation | [2] |
| Photolytic Degradation (UV light) | Relatively stable | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate
-
Phosphoric acid
-
This compound medoxomil reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.015 M monobasic potassium phosphate and adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of acetonitrile and this buffer (e.g., 40:60 v/v).[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound medoxomil in a mixture of acetonitrile and water (50:50) at a concentration of 0.55 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).[12]
-
Sample Preparation: For tablets, grind a tablet and dissolve the powder in the diluent to achieve a similar concentration to the standard solution. For other samples, dissolve in the diluent to an appropriate concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 257 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify this compound based on the peak area compared to the standard.
Protocol 2: Western Blot for Angiotensin II-Induced ERK Phosphorylation
Objective: To assess the inhibitory effect of this compound on Angiotensin II-induced ERK1/2 phosphorylation.
Materials:
-
Cell line expressing AT1 receptor (e.g., CHO-K1 cells stably expressing the human AT1 receptor)
-
Cell culture reagents
-
This compound
-
Angiotensin II
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine protein concentration using a standard protein assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
Protocol 3: Calcium Mobilization Assay
Objective: To measure the effect of this compound on Angiotensin II-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human AT1 receptor and a G-protein like Gα16 to couple to the calcium pathway.[13][14]
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Angiotensin II
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (e.g., 2-5 µM) in assay buffer for 30-60 minutes at 37°C.[9]
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of Angiotensin II in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the Angiotensin II solution (agonist) and immediately begin recording the fluorescence intensity over time.
-
For antagonist activity, pre-incubate the cells with this compound for a specified time before adding Angiotensin II.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the response against the concentration of the compounds to determine EC50 (for agonist) or IC50 (for antagonist).
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic, cytotoxic and apoptotic activities of this compound with NF-κB inhibitor against HeLa human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacology of this compound medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Olmesartan vs. Losartan: A Comparative Guide to Renal Protection in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension and diabetic nephropathy. Among the available ARBs, olmesartan and losartan are widely prescribed. While both drugs share a common mechanism of action by blocking the angiotensin II type 1 (AT1) receptor, their distinct pharmacological profiles may lead to differential effects on renal protection. This guide provides a comprehensive comparison of this compound and losartan in preclinical models of renal disease, focusing on experimental data to elucidate their respective renoprotective capabilities. It is important to note that direct head-to-head comparative studies in the same experimental animal models are limited. Therefore, this guide presents data from individual studies on each drug to facilitate a cross-study comparison.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from various experimental studies investigating the renal protective effects of this compound and losartan.
Table 1: Effects of this compound on Renal Parameters in Experimental Models
| Animal Model | Key Parameters Measured | This compound Dose | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Blood Pressure (BP), Blood Glucose, Serum Creatinine (Cr), Blood Urea Nitrogen (BUN), Superoxide Dismutase (SOD), Malondialdehyde (MDA), Urinary Protein | Not specified | Significantly improved all measured biological indices compared to untreated diabetic rats.[1][2] | [1],[2] |
| Zucker Diabetic Fatty (ZDF) rats | Urinary Protein Excretion, Renocortical and Renomedullary Injury, Glomerular Sclerosis Index (GSI) | 0.6 and 6.0 mg/kg/day | Dose-dependently reduced proteinuria by 31% and 76%, respectively. Reduced renocortical injury by 19% and 50%, and GSI by 25% and 37% at the two doses.[3] | [3] |
| Spontaneously Hypertensive Rats (SHR) | Urinary Protein Excretion | 3.0 and 10.0 mg/kg/day | Dose-dependently reduced urinary protein excretion by 65% and 75%, respectively.[3] | [3] |
| DOCA-salt hypertensive rats | Urinary Protein Excretion | 3.0 and 10.0 mg/kg/day | Reduced urinary protein excretion by 26% and 39%, respectively, without affecting blood pressure.[3] | [3] |
| db/db mice | Albuminuria, Podocyte Apoptosis, SIRT1 expression, p38 phosphorylation | 20 mg/kg/day | Reduced albuminuria, prevented the increase in apoptotic cells and the decrease of podocytes in the glomerulus, restored SIRT1 expression, and suppressed p38 phosphorylation.[4] | [4] |
| Col4a3-/- mice (Alport syndrome model) | Renal Fibrosis Markers (α-SMA, fibronectin, collagen type I) | Not specified | Substantially aborted the upregulation of fibrosis markers. |
Table 2: Effects of Losartan on Renal Parameters in Experimental Models
| Animal Model | Key Parameters Measured | Losartan Dose | Key Findings | Reference |
| Postischemic hypertensive kidney in rats | Creatinine and Urea Clearance, Plasma LDL and Lipid Peroxidation, Erythrocyte Catalase (CAT) activity, Bax protein expression | Not specified | Increased creatinine and urea clearance, decreased plasma lipid peroxidation, increased erythrocyte CAT activity, and downregulated Bax expression.[4] | [4] |
| Diabetic rats | Oxidative damage to renal DNA (8-oxodGuo levels), Plasma Antioxidant Capacity (FRAP) | Not specified | Significantly reduced 8-oxodGuo levels in renal DNA and conserved FRAP values.[5] | [5] |
| Unilateral Ureteral Obstruction (UUO) rats | Renal Fibrosis, Expression of TNF-α, NF-κB, IL-6, COL-1, α-SMA, Vimentin | Not specified | Significantly attenuated UUO-induced and TGF-β1-induced renal fibrosis. Inhibited the expression of pro-inflammatory and pro-fibrotic markers.[6] | [6] |
| 5/6 nephrectomized rats | 24-hour urinary protein, serum creatinine, urea nitrogen, expressions of TGF-β1, p-Smad2/3, and Smad7 | Not specified | Reduced urinary protein, serum creatinine, and urea nitrogen. Decreased the expressions of TGF-β1 and p-Smad2/3 and increased the expression of Smad7.[5] | [5] |
| db/db mice | Albuminuria, Glomerulosclerosis, Podocyte loss, Renal fibrosis, Oxidative stress, Inflammation | 10 mg/kg/day | Moderately ameliorated kidney injury. | |
| Remnant kidney in rats | Systolic BP, Urinary protein excretion, Renal TGF-β1 mRNA and protein levels | Not specified | Reduced systolic BP, urinary protein excretion, and renal TGF-β1 mRNA and protein levels.[7] | [7] |
Experimental Protocols
This compound Studies
-
Streptozotocin-Induced Diabetic Rat Model: Male Sprague Dawley rats were induced with diabetes via streptozotocin injection. The rats were divided into a non-diabetic group, an untreated diabetic group, and a diabetic group treated with this compound medoxomil. Blood pressure, glucose, creatinine, BUN, SOD, MDA, microalbumin, and urinary protein concentrations were measured. Renal pathology was observed under a light microscope.[1][2]
-
Zucker Diabetic Fatty (ZDF) Rat Model: Oral doses of 0.6 and 6.0 mg/kg/day of this compound medoxomil were administered to ZDF rats. Urinary protein excretion was measured, and renal tissue was analyzed for tubular and glomerular injury.[3]
-
Spontaneously Hypertensive Rat (SHR) and DOCA-Salt Hypertensive Rat Models: this compound medoxomil was mixed with animal feed at doses of approximately 3.0 and 10.0 mg/kg/day for 6 weeks in aged SHRs. In the DOCA-salt model, similar doses were administered. The primary outcome measured was urinary protein excretion.[3]
-
db/db Mouse Model: Male db/db diabetic mice were treated with a daily gavage of 20 mg/kg this compound for 12 weeks. Albuminuria, podocyte number, apoptosis, and the expression of SIRT1 and p38 phosphorylation in the glomeruli were assessed.[4]
Losartan Studies
-
Postischemic Hypertensive Kidney Model: The study utilized a model of ischemic acute renal failure in hypertensive rats. The effects of losartan treatment on biochemical parameters (creatinine and urea clearance, LDL, lipid peroxidation) and antioxidant enzyme activity (catalase) were measured 24 hours after reperfusion. Renal tissue was also examined for necrosis, tubular dilatation, and expression of the pro-apoptotic protein Bax.[4]
-
Diabetic Rat Model for Oxidative DNA Damage: The study investigated the effect of losartan on oxidative damage to renal DNA in diabetic rats. The levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a marker of oxidative DNA damage, were measured in the kidney. The plasma's total antioxidant capacity was assessed using the Ferric Reducing Ability of Plasma (FRAP) method.[5]
-
Unilateral Ureteral Obstruction (UUO) Rat Model: Renal fibrosis was induced in rats through unilateral ureteral obstruction. The effect of losartan on renal fibrosis was evaluated by examining the expression of fibrosis-related genes (COL-1, α-SMA, and Vimentin) and the activation of the TNF signaling pathway (TNF-α, IL-6, and NF-κB) in both UUO rats and TGF-β1-treated human proximal renal tubular epithelial cells (HK-2).[6]
-
5/6 Nephrectomized Rat Model: Male Wistar rats underwent 5/6 nephrectomy. The rats were then divided into a sham-operated group, a model group, and a losartan-treated group. After 12 weeks, 24-hour urinary protein, serum creatinine, and urea nitrogen were measured. Renal tissues were examined for pathological changes and the expression of TGF-β1, p-Smad2/3, and Smad7 via immunohistochemistry.[5]
Signaling Pathways and Mechanisms of Renal Protection
Both this compound and losartan exert their renoprotective effects primarily through the blockade of the renin-angiotensin system (RAS). However, experimental data suggest the involvement of several downstream signaling pathways.
Renin-Angiotensin System (RAS) Blockade
The fundamental mechanism for both drugs is the competitive antagonism of the angiotensin II type 1 (AT1) receptor. This blockade inhibits the downstream effects of angiotensin II, including vasoconstriction, sodium and water retention, and the stimulation of pro-inflammatory and pro-fibrotic pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a critical mediator of renal fibrosis. Angiotensin II is known to upregulate TGF-β1 expression. Both this compound and losartan have been shown to interfere with this pathway, thereby reducing the expression of pro-fibrotic molecules.[6][7][8]
Oxidative Stress Pathway
Oxidative stress is a key contributor to the pathogenesis of diabetic nephropathy. Angiotensin II can increase the production of reactive oxygen species (ROS). Both this compound and losartan have demonstrated antioxidant properties in experimental models.[1][5]
Summary of Comparative Efficacy in Clinical Studies
While direct preclinical comparisons are scarce, several clinical trials have compared the efficacy of this compound and losartan, primarily in the context of hypertension and proteinuria.
-
Blood Pressure Reduction: Multiple head-to-head clinical trials have suggested that this compound may be more effective than losartan in reducing blood pressure, particularly in the initial weeks of treatment.[9][10]
-
Proteinuria Reduction: Some clinical evidence indicates that this compound may be more effective than losartan in reducing urinary protein excretion in patients with chronic kidney disease.
It is important to consider that these clinical findings may not directly translate to the nuanced cellular and molecular mechanisms of renal protection observed in experimental models.
Conclusion
Both this compound and losartan demonstrate significant renal protective effects in a variety of experimental models of kidney disease. Their primary mechanism of action involves the blockade of the AT1 receptor, leading to the attenuation of downstream signaling pathways involved in fibrosis and oxidative stress, such as the TGF-β pathway.
Based on the available, albeit limited, direct comparative data from clinical trials, this compound appears to have a more potent effect on reducing both blood pressure and proteinuria than losartan. However, the lack of head-to-head preclinical studies makes it challenging to definitively conclude superior renal protection at a mechanistic level.
Future research should focus on direct comparative studies of these two ARBs in well-defined animal models of chronic kidney disease to provide a clearer understanding of their relative efficacy and underlying mechanisms of renal protection. This will be crucial for guiding the development of more targeted and effective therapies for patients with kidney disease.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound is More Effective Than Other Angiotensin Receptor Antagonists in Reducing Proteinuria in Patients With Chronic Kidney Disease Other Than Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of this compound compared with other angiotensin receptor blockers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of this compound, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is More Effective Than Other Angiotensin Receptor Antagonists in Reducing Proteinuria in Patients With Chronic Kidney Disease Other Than Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Olmesartan's Impact on Gene Expression: A Comparative qPCR Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of olmesartan's effects on gene expression with other angiotensin II receptor blockers (ARBs), supported by experimental data and detailed qPCR validation protocols.
This compound, a potent angiotensin II receptor blocker (ARB), is widely prescribed for the management of hypertension. Beyond its well-established blood pressure-lowering effects, this compound has been shown to modulate the expression of various genes involved in key pathological processes such as inflammation, fibrosis, and cardiovascular remodeling. Quantitative real-time polymerase chain reaction (qPCR) is a crucial technique for validating these effects at the molecular level. This guide offers a comparative overview of this compound's impact on gene expression relative to other ARBs, along with detailed protocols for qPCR analysis.
Comparative Analysis of Gene Expression Changes
While direct head-to-head qPCR studies comparing the gene expression profiles of multiple ARBs are limited, existing research provides valuable insights into the differential effects of these drugs. This compound, along with candesartan and losartan, has been suggested to possess mechanisms of action that are independent of angiotensin II, particularly in the context of cardiac hypertrophy. In contrast, some studies indicate that telmisartan may have unique properties, such as the ability to downregulate the angiotensin II type 1 receptor (AT1R) gene via PPARγ activation, an effect not observed with this compound.
The following table summarizes the reported effects of this compound on the expression of key genes implicated in cardiovascular and renal pathophysiology, with comparisons to other ARBs where data is available.
| Gene Target | Pathological Process | This compound's Effect on Gene Expression | Comparative Notes with Other ARBs | Animal Model |
| Transforming Growth Factor-β1 (TGF-β1) | Fibrosis, Inflammation | Downregulation[1][2] | Some studies suggest telmisartan may also effectively reduce TGF-β1 expression in the context of renal fibrosis. | Murine model of Alport Syndrome, Rat models of renal disease |
| Collagen Type I α1 (Col1a1) | Fibrosis | Downregulation | In a model of liver fibrosis, this compound significantly reduced collagen mRNA levels. Comparative data with other ARBs in the same model is limited. | Bile duct-ligated rats |
| α-Smooth Muscle Actin (α-SMA) | Fibrosis, Myofibroblast differentiation | Downregulation | Similar to Col1a1, this compound demonstrated a significant reduction in α-SMA expression in a liver fibrosis model. | Bile duct-ligated rats |
| Angiotensin II Type 1 Receptor (AT1R) | Vasoconstriction, Inflammation | No direct downregulation reported | Telmisartan has been shown to downregulate AT1R gene expression through PPARγ activation, a mechanism not attributed to this compound. | Vascular smooth muscle cells |
| Sirtuin 1 (SIRT1) | Anti-aging, Anti-inflammatory | No significant change in some models | In 5/6 nephrectomized spontaneously hypertensive rats, this compound did not alter SIRT1 mRNA expression. | 5/6 nephrectomized spontaneously hypertensive rats |
| Interleukin-6 (IL-6) | Inflammation | Downregulation | Candesartan has also been shown to reduce inflammatory markers, including IL-6.[3] | Hypertensive patients |
| Nuclear factor kappa B (NF-κB) | Inflammation | Inhibition of activation | The anti-inflammatory effects of ARBs are often linked to the inhibition of the NF-κB pathway. | Various |
Experimental Protocols for qPCR Validation
Accurate and reproducible qPCR results are contingent on a well-designed and executed experimental protocol. Below is a detailed methodology for validating the effect of this compound on gene expression in a rat model of cardiovascular disease.
Animal Model and Treatment
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for studying hypertension and its cardiovascular complications.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (e.g., 1-10 mg/kg/day, administered via oral gavage)
-
Comparative ARB (e.g., Losartan, Telmisartan, Candesartan at equipotent doses)
-
-
Treatment Duration: Typically 4-8 weeks.
Tissue Collection and RNA Extraction
-
At the end of the treatment period, euthanize the animals and perfuse the circulatory system with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Excise the target tissue (e.g., heart, kidney, aorta) and snap-freeze it in liquid nitrogen. Store at -80°C until RNA extraction.
-
Homogenize the frozen tissue using a rotor-stator homogenizer or bead mill.
-
Extract total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and verify RNA integrity via agarose gel electrophoresis.
cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
Dilute the resulting cDNA with nuclease-free water for use in qPCR.
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation:
-
Design primers specific to the target and reference genes using primer design software.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
Reference Gene Selection:
-
It is crucial to use stable reference (housekeeping) genes for normalization. For rat cardiovascular studies, commonly validated reference genes include Gapdh, Actb, and Rplp1.[4] The stability of the chosen reference gene(s) should be validated for the specific experimental conditions.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA template to the master mix.
-
Run the reactions in triplicate on a real-time PCR instrument.
-
-
Thermocycling Conditions (Example for SYBR Green):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the expression of the target gene to the geometric mean of the selected reference genes.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in gene expression between treatment groups.
-
Primer Sequences for Rat Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TGF-β1 | CATTGCTGTCACCTTGCGG | GTTGTTGCGGTCCACCATTAG |
| Col1a1 | GAGCGGAGAGTACTGGATCG | GCTTCTTTTCCTTGGGGTTC |
| α-SMA | GTCGGTGGATTCCTATGTGG | TGTGCTTCGTCACCCACATA |
| SIRT1 | GCTGACGACTTCGACGAC | TCGGGTATCGGAACTGTAGA |
| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of this compound's action and the methodology for its validation.
References
- 1. This compound Attenuates Kidney Fibrosis in a Murine Model of Alport Syndrome by Suppressing Tubular Expression of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Kidney Fibrosis in a Murine Model of Alport Syndrome by Suppressing Tubular Expression of TGFβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candesartan effect on inflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Olmesartan vs. Telmisartan: A Comparative Analysis of Their Effects on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin II receptor blockers (ARBs) olmesartan and telmisartan, focusing on their respective impacts on oxidative stress. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of the nuanced differences between these two widely prescribed antihypertensive agents.
Introduction to ARBs and Oxidative Stress
Angiotensin II, a key effector molecule of the renin-angiotensin system (RAS), contributes to hypertension and cardiovascular disease not only through vasoconstriction but also by promoting oxidative stress. It stimulates NADPH oxidase, a primary source of reactive oxygen species (ROS) in the vasculature. Angiotensin II receptor blockers exert their therapeutic effects by blocking the angiotensin II type 1 (AT1) receptor, thereby mitigating the downstream effects of angiotensin II, including ROS production. While all ARBs share this primary mechanism, structural and pharmacological differences may lead to varying ancillary effects, including their efficacy in reducing oxidative stress.
Comparative Quantitative Data
The following tables summarize quantitative data from studies directly comparing the effects of this compound and telmisartan on various biomarkers of oxidative stress and inflammation.
Table 1: Comparative Effects on Myocardial Oxidative Stress Markers in a Preclinical Model
| Biomarker | Control (SDC) | Control (R2C) | Telmisartan (R2T) | This compound (R2O) | Reference |
| Myocardial Superoxide (AU) | Data not provided | Tended to be higher than SDC | No significant normalization | Tended to normalize | [1] |
| LV 3-Nitrotyrosine (AU) | 22 ± 2 | 48 ± 3 | 22 ± 3 | 21 ± 4 | [1] |
LV: Left Ventricular; SDC: Sprague-Dawley Control; R2C: Transgenic (mRen2)27 Rat Control; R2T: Transgenic Rat + Telmisartan; R2O: Transgenic Rat + this compound. AU: Arbitrary Units.
Table 2: Comparative Effects on Inflammatory Markers in Hypertensive Patients with Type 2 Diabetes
| Biomarker | Baseline | After this compound | After Telmisartan | p-value (this compound vs. Telmisartan) | Reference |
| Interleukin-6 (pg/mL) | 2.1 ± 1.0 | 1.6 ± 0.7 | 1.9 ± 1.0 | < 0.05 | [2][3] |
| hs-CRP (ng/mL) | 983 ± 1032 | 632 ± 675 | 860 ± 1045 | < 0.05 | [2][3] |
hs-CRP: high-sensitivity C-reactive protein.
Experimental Protocols
1. Preclinical Study in a Transgenic Rat Model of Hypertension
-
Objective: To compare the effects of telmisartan and this compound on cardiovascular abnormalities and oxidative stress.[1]
-
Animal Model: Transgenic (mRen2)27 (Ren2) rats, which exhibit tissue renin-angiotensin system activation and hypertension, and their littermate Sprague-Dawley controls.[1]
-
Drug Administration: The study used doses of telmisartan and this compound that resulted in similar blood pressure reductions to minimize the confounding effects of blood pressure differences.[1]
-
Measurement of Myocardial Superoxide: The specific method for superoxide measurement was not detailed in the provided search results. A common method for this is lucigenin-enhanced chemiluminescence.
-
Measurement of 3-Nitrotyrosine: The level of 3-nitrotyrosine, a marker of peroxynitrite-mediated damage, was quantified in left ventricular tissue. The specific technique (e.g., ELISA, Western blot) was not specified in the search results.[1]
2. Clinical Crossover Study in Hypertensive Patients with Type 2 Diabetes
-
Objective: To compare the effects of this compound and telmisartan on blood pressure and inflammatory markers.[2][3]
-
Study Design: An open-label, prospective, crossover study.[2][3]
-
Participants: Twenty Japanese patients with early-stage type 2 diabetes and hypertension who had been treated with valsartan for at least 8 weeks.[2][3]
-
Intervention: Patients were switched from valsartan to either this compound (20 mg/day) or telmisartan (40 mg/day) for 8 weeks. After this period, they were switched to the other drug for another 8 weeks.[2][3]
-
Measurement of Inflammatory Markers: Serum levels of interleukin-6 and highly sensitive C-reactive protein (hs-CRP) were measured at baseline and after each treatment period. The specific assay methods were not detailed in the search results.
Signaling Pathways and Experimental Workflow
Discussion
The available evidence suggests that both this compound and telmisartan can effectively reduce markers of oxidative stress and inflammation, which is consistent with their shared mechanism of AT1 receptor blockade.
In a preclinical model of hypertension, both drugs were able to normalize levels of 3-nitrotyrosine, a marker of nitrogen-based oxidative stress, to a similar extent. However, this study suggested that this compound may have a more pronounced effect on normalizing myocardial superoxide levels compared to telmisartan.[1]
A clinical study in a high-risk population of hypertensive patients with type 2 diabetes demonstrated that this compound was more effective than telmisartan at reducing serum levels of the pro-inflammatory markers interleukin-6 and hs-CRP.[2][3] As inflammation and oxidative stress are intricately linked, this finding may suggest a superior anti-inflammatory, and possibly antioxidant, effect of this compound in this patient population.
It is important to note that telmisartan has a unique pharmacological property of being a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ activation has been associated with anti-inflammatory and antioxidant effects. However, in the direct comparative studies highlighted here, this dual mechanism of action for telmisartan did not translate into a superior reduction of the measured oxidative stress and inflammatory markers when compared to this compound.
Conclusion
Both this compound and telmisartan demonstrate beneficial effects on reducing oxidative stress, a key contributor to cardiovascular pathology. The direct comparative evidence, while limited, suggests potential differences in their efficacy. This compound showed a tendency for greater reduction in myocardial superoxide in a preclinical model and a more significant reduction in key inflammatory markers in a clinical setting.[1][2][3]
Further head-to-head clinical trials with a broader range of oxidative stress biomarkers are warranted to fully elucidate the comparative antioxidant profiles of these two ARBs. For researchers and drug development professionals, these findings underscore the importance of considering the subtle yet potentially significant differences between drugs within the same therapeutic class.
References
Olmesartan's Reproducible Efficacy in Mitigating Cardiovascular Remodeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olmesartan's effects on cardiovascular remodeling, drawing upon a robust body of experimental data. This compound, an angiotensin II receptor blocker (ARB), has demonstrated consistent and reproducible efficacy in attenuating key markers of cardiac and vascular damage. This document summarizes quantitative data from preclinical and clinical studies, details the experimental protocols utilized, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of cardiovascular remodeling compared to other ARBs and control groups.
Table 1: Effects of this compound on Cardiac Hypertrophy
| Model/Study Population | Treatment Group(s) | Key Parameters Measured | Results | Citation(s) |
| Transverse Aortic Constriction (TAC) in mice | This compound | Heart weight/body weight ratio, Cardiomyocyte cross-sectional area | Significant reduction compared to untreated TAC mice. | [1][2] |
| Spontaneously Hypertensive Rats (SHRs) | This compound | Left ventricular mass index (LVMI) | Significant reduction in LVMI. | [3][4] |
| Renovascular Hypertensive Rats | This compound (10 mg/kg/day) | Left ventricular mass to body weight (LVM/BW) ratio | Complete reversal of increased LVM/BW ratio compared to untreated hypertensive rats. | [4] |
| Patients with Essential Hypertension | This compound vs. Losartan | Left Ventricular Mass Index (LVMI) | While both ARBs are effective, some studies suggest this compound may offer more potent blood pressure reduction, a key factor in reducing LVH. | [5][6] |
Table 2: Effects of this compound on Cardiac Fibrosis
| Model/Study Population | Treatment Group(s) | Key Parameters Measured | Results | Citation(s) |
| TAC in mice | This compound | Collagen deposition (Masson's trichrome staining) | Significantly reduced interstitial and perivascular fibrosis. | [7] |
| Post-myocardial infarction in mice | This compound | Azan-staining cardiac fibrotic area | Significantly smaller fibrotic area compared to untreated mice. | [1][2] |
| Rats with Autoimmune Myocarditis | This compound (10 mg/kg/day) | Cardiac fibrosis (Azan-Mallory staining) | Attenuated the increase in cardiac fibrosis. | [8] |
Table 3: Effects of this compound on Vascular Remodeling
| Model/Study Population | Treatment Group(s) | Key Parameters Measured | Results | Citation(s) |
| Spontaneously Hypertensive Rats (SHRs) | This compound | Aortic media-to-lumen ratio | Significant improvement in the media-to-lumen ratio. | [3] |
| Patients with Stage 1 Hypertension (VIOS Study) | This compound vs. Atenolol | Wall-to-lumen ratio of small resistance arteries | This compound significantly reduced the wall-to-lumen ratio, whereas atenolol did not show a significant change. | [9][10] |
| Monkey Atherosclerotic Model | This compound medoxomil | Degree of intimal hyperplasia | Significantly lower intimal hyperplasia after treatment. |
Table 4: Comparative Efficacy of this compound with Other ARBs
| Study Design | Comparator ARB(s) | Key Finding | Citation(s) |
| Head-to-head clinical trials in essential hypertension | Losartan, Valsartan, Irbesartan | This compound demonstrated greater blood pressure reduction at recommended starting doses. | [6][11] |
| OVOID Trial in Dilated Cardiomyopathy | Valsartan | This compound significantly decreased myocardial glucose metabolism compared to valsartan, though both showed similar improvements in LVEF. | [12][13][14] |
| Preclinical models of cardiac remodeling | Losartan, Candesartan | This compound and candesartan showed similar efficacy in inhibiting pressure overload-induced cardiac remodeling in angiotensinogen-knockdown mice. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Animal Models of Cardiovascular Remodeling
-
Transverse Aortic Constriction (TAC) in Mice: This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[15][16][17] A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a constriction. The degree of constriction is often standardized using a needle of a specific gauge (e.g., 27-gauge).[1][2]
-
Spontaneously Hypertensive Rats (SHRs): This is a genetic model of hypertension that develops cardiovascular remodeling, including left ventricular hypertrophy and vascular damage, over time.[3][18] These animals are often compared to their normotensive Wistar-Kyoto (WKY) counterparts.
-
Renovascular Hypertensive Rats: Hypertension is induced by partially ligating the abdominal aorta between the origins of the renal arteries, leading to renal ischemia and activation of the renin-angiotensin system.[4]
-
Monocrotaline-Induced Pulmonary Hypertension in Rats: A single subcutaneous injection of monocrotaline induces pulmonary hypertension and subsequent right ventricular hypertrophy.[19]
Histological Analysis
-
Assessment of Cardiac Fibrosis:
-
Masson's Trichrome Staining: This technique is widely used to differentiate collagen fibers (which stain blue or green) from myocardium (which stains red).[20][21][22] Quantification is typically performed by measuring the percentage of the fibrotic area in relation to the total tissue area using image analysis software.
-
Picrosirius Red Staining: This method also stains collagen (red) and is particularly useful for visualization under polarized light to assess collagen fiber organization.[21][22]
-
-
Quantification of Cardiomyocyte Hypertrophy:
-
Wheat Germ Agglutinin (WGA) Staining: Fluorescently labeled WGA binds to glycoproteins on the cell surface, clearly delineating cardiomyocyte membranes.[23][24][25][26][27] The cross-sectional area of individual cardiomyocytes can then be measured using image analysis software.
-
Hematoxylin and Eosin (H&E) Staining: This standard histological stain can also be used to visualize cardiomyocyte size, although WGA provides more precise membrane definition.
-
Measurement of Vascular Remodeling
-
Media-to-Lumen Ratio: Small resistance arteries are isolated, mounted on a pressure myograph, and their internal and external diameters are measured. The media thickness and lumen diameter are then used to calculate the media-to-lumen ratio, a key indicator of vascular hypertrophy.[9][10][28]
Signaling Pathway Analysis
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways. Tissue or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., DLL4, Notch1, phospho-p38 MAPK, calcineurin). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.
Signaling Pathways and Experimental Workflows
The beneficial effects of this compound on cardiovascular remodeling are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound in cardiovascular remodeling.
Caption: A typical experimental workflow for evaluating this compound's effects.
Conclusion
The experimental evidence strongly supports the reproducible efficacy of this compound in attenuating cardiovascular remodeling. Its effects on reducing cardiac hypertrophy, fibrosis, and vascular remodeling are well-documented in various preclinical models and corroborated by clinical studies. This compound's mechanism of action involves the modulation of multiple signaling pathways, including the canonical angiotensin II/AT1 receptor pathway and other protective pathways like the ACE2/Ang-(1-7)/Mas receptor axis and the DLL4/Notch1 pathway. This guide provides a foundational resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this compound's cardioprotective effects.
References
- 1. This compound attenuates pressure-overload- or post-infarction-induced cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates pressure-overload- or post-infarction-induced cardiac remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy based on the angiotensin receptor blocker this compound for vascular protection in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound medoxomil reverses left ventricle hypertrophy and reduces inflammatory cytokine IL-6 in the renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound ameliorates pressure overload-induced cardiac remodeling through inhibition of TAK1/p38 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal therapeutic strategy for treating patients with hypertension and atherosclerosis: focus on this compound medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy of this compound, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and rationale for a comparison study of this compound and Valsartan On myocardial metabolism In patients with Dilated cardiomyopathy (OVOID) trial: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison Study of this compound and Valsartan Effects on Myocardial Metabolism in Patients With Dilated Cardiomyopathy: the OVOID Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. cordynamics.com [cordynamics.com]
- 16. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. mmpc.org [mmpc.org]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Evaluation of this compound medoxomil in the rat monocrotaline model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wheat Germ Agglutinin Staining as a Suitable Method for Detection and Quantification of Fibrosis in Cardiac Tissue after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Three-dimensional direct measurement of cardiomyocyte volume, nuclearity, and ploidy in thick histological sections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. JCI Insight - Pediatric and adult dilated cardiomyopathy represent distinct pathological entities [insight.jci.org]
- 27. researchmgt.monash.edu [researchmgt.monash.edu]
- 28. researchgate.net [researchgate.net]
Olmesartan's Efficacy in Preclinical Hypertension: A Comparative Guide Across Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of olmesartan, an angiotensin II receptor blocker (ARB), across various preclinical animal models of hypertension. We present a cross-validation of its performance against other ARBs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Understanding this compound's Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure. The binding of angiotensin II to AT1 receptors leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] this compound, by antagonizing this interaction, promotes vasodilation and reduces blood pressure.[1][2]
References
Olmesartan's Edge: A Comparative Analysis of Angiotensin II Receptor Blockers in Mitigating Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Endothelial dysfunction, a harbinger of atherosclerosis and other cardiovascular diseases, is a critical therapeutic target. Angiotensin II Receptor Blockers (ARBs) are a cornerstone of hypertension management, but their differential effects on endothelial health are of significant interest. This guide provides a detailed comparison of olmesartan against other prominent ARBs in their capacity to attenuate endothelial dysfunction, supported by experimental data and mechanistic insights.
Quantitative Comparison of Clinical Studies
Several clinical trials have investigated the effects of various ARBs on endothelial function. The following tables summarize the quantitative data from key studies, focusing on Flow-Mediated Dilation (FMD), a primary measure of endothelium-dependent vasodilation, and other relevant biomarkers.
| Study | ARBs Compared | Dosage | Treatment Duration | Patient Population | Change in Flow-Mediated Dilation (FMD) | Key Findings |
| Oparil et al. (2001) | This compound vs. Losartan, Valsartan, Irbesartan | This compound: 20 mgLosartan: 50 mgValsartan: 80 mgIrbesartan: 150 mg | 8 weeks | Patients with essential hypertension | Data on FMD not specified in the abstract. Focus was on blood pressure reduction. | This compound demonstrated a significantly greater reduction in diastolic blood pressure compared to losartan and valsartan. |
| Fliser et al. (2005) | This compound vs. Placebo; Irbesartan (separate open-label trial) | This compound: 40 mgIrbesartan: 300 mg | 12 weeks | Patients with type 2 diabetes | Data on FMD not specified. The study focused on endothelial progenitor cells (EPCs). | This compound significantly increased EPCs from 231±24 to 465±71 per high-power field (P<0.05). Irbesartan also increased EPCs from 196±15 to 310±23 per high-power field (P<0.05). |
| Grassi et al. (2011) | This compound vs. Amlodipine | This compound: 20 mgAmlodipine: 5-10 mg | 12 weeks | Hypertensive patients | This compound significantly improved FMD. Specific percentage change not detailed in the abstract. | This compound's improvement in endothelial function was linked to its antioxidative properties, independent of its blood pressure-lowering effect. |
| Anonymous (2024) | This compound vs. Telmisartan | Not Specified | 4 weeks | Patients with mild to moderate hypertension | Endothelial Dependent Vascular Response (EDVR%) was assessed. | The study aimed to compare the acute effects on vascular hemodynamics, including endothelial-dependent vasodilator response. Specific quantitative outcomes were not available in the provided summary. |
| Study | ARBs Compared | Biomarker | Dosage | Treatment Duration | Patient Population | Quantitative Change in Biomarker | Key Findings |
| Catena et al. (2010) | This compound | Circulating Endothelial Progenitor Cells (cEPCs), Calcitonin Gene-Related Peptide (CGRP), Heme oxygenase (HO)-1 | Not specified | 6 months | Essential hypertensive patients | This compound increased CD34+/KDR+ cEPCs (P<0.003), CD133+/KDR+ cEPCs (P<0.0002), and CD34+/CD133+/KDR+ cEPCs (P=0.0008). It also increased CGRP (P<0.013) and HO-1 (P=0.039). | This compound's antioxidant and anti-inflammatory potential may contribute to its anti-atherosclerotic effects. |
| Li et al. (2015) | This compound | eNOS, Nitric Oxide (NO) | 20 mg/day | 3 months | Patients with carotid atherosclerosis | This compound significantly increased serum levels of eNOS and NO. | This compound's beneficial effects on EPC mobilization and function are mediated through the PI3K/Akt/eNOS signaling pathway. |
| Grassi et al. (2011) | This compound vs. Amlodipine | Extracellular superoxide dismutase (EC-SOD) | This compound: 20 mgAmlodipine: 5-10 mg | 12 weeks | Hypertensive patients | A positive correlation was found between changes in FMD and changes in EC-SOD levels with this compound treatment. | The antioxidative property of this compound contributes to its improvement of endothelial function. |
Experimental Protocols
Flow-Mediated Dilation (FMD)
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.
Patient Preparation:
-
Patients are required to fast for at least 8-12 hours prior to the measurement.
-
Abstinence from caffeine, alcohol, and smoking for at least 12 hours is necessary.
-
The measurement is conducted in a quiet, temperature-controlled room after a 10-20 minute rest period in the supine position.
Procedure:
-
Baseline Imaging: A high-frequency ultrasound transducer (≥7.5 MHz) is used to acquire a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. The diameter of the artery is measured at end-diastole, triggered by the R-wave on a simultaneously recorded electrocardiogram (ECG).
-
Occlusion: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to a suprasystolic pressure (typically 200-300 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This induces ischemia in the forearm.
-
Post-Occlusion Imaging (Reactive Hyperemia): The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. This shear stress stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
Diameter Measurement: The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation to capture the maximal dilation.
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed during reactive hyperemia:
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Olmesartan's Inhibition of the p38 MAPK Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of olmesartan's performance in inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway against a well-established inhibitor, SB203580. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This compound, an angiotensin II receptor blocker (ARB), has demonstrated effects beyond its primary antihypertensive action, including the modulation of inflammatory signaling pathways. Evidence suggests that this compound can attenuate the activation of the p38 MAPK pathway, a key regulator of cellular responses to stress and inflammation. This guide delves into the experimental validation of this inhibitory effect, comparing it with the established p38 MAPK inhibitor SB203580.
Comparative Analysis of Inhibitory Activity
| Inhibitor | Target(s) | Reported IC50/Effective Concentration | Mechanism of Action | Key Findings |
| This compound | TAK1, p38 MAPK (indirectly) | 10 µmol/L showed significant reduction of p-p38 MAPK in cultured adipocytes | Reduces phosphorylation of the upstream kinase TAK1, leading to decreased p38 MAPK phosphorylation.[1] | Restored angiotensin II-induced reduction of p-p38 MAPK levels in 3T3-L1 adipocytes.[2] Reduced levels of both TAK1 and phospho-p38MAPK in a mouse model of cardiac remodeling and in cultured neonatal rat cardiac fibroblasts and cardiomyocytes.[1] |
| SB203580 | p38α/β MAPK | IC50: ~50-500 nM for p38α and p38β isoforms | ATP-competitive inhibitor of p38α and p38β MAP kinases. | Widely used as a potent and selective research tool for inhibiting p38 MAPK signaling. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK signaling pathway and points of inhibition by this compound and SB203580.
Caption: General experimental workflow for validating and comparing p38 MAPK inhibitors.
Experimental Protocols
Western Blot for Phospho-p38 MAPK
This protocol is a standard method for detecting the phosphorylation status of p38 MAPK in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Culture cells to desired confluency and treat with the stimulus (e.g., Angiotensin II) with or without pre-incubation with this compound or SB203580 for the indicated times.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Quantify band intensities using densitometry software.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and is used to determine the IC50 values of inhibitors.
1. Reaction Setup:
-
In a microplate, combine recombinant active p38 MAPK enzyme, a specific p38 substrate (e.g., ATF-2), and varying concentrations of the inhibitor (this compound or SB203580) in a kinase reaction buffer.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
4. Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The available evidence indicates that this compound can inhibit the p38 MAPK signaling pathway, likely through an indirect mechanism involving the upstream kinase TAK1. While this provides a plausible explanation for some of the observed anti-inflammatory effects of this compound, a direct quantitative comparison with established, potent p38 MAPK inhibitors like SB203580 is necessary to fully characterize its inhibitory profile. Future studies employing in vitro kinase assays to determine the IC50 of this compound against p38 MAPK isoforms and head-to-head cellular assays are warranted to definitively establish its potency and selectivity as a p38 MAPK pathway inhibitor. Such data would be invaluable for the drug development community in exploring the broader therapeutic potential of this compound beyond its current indications.
References
A Head-to-Head Battle: Olmesartan vs. Valsartan in Antihypertensive Efficacy
In the landscape of angiotensin II receptor blockers (ARBs), olmesartan and valsartan are prominent players prescribed for the management of hypertension. Both drugs effectively lower blood pressure by blocking the renin-angiotensin-aldosterone system (RAAS), but nuances in their clinical efficacy have been the subject of numerous comparative studies. This guide provides a detailed in vivo comparison of this compound and valsartan, supported by experimental data from key clinical trials, to assist researchers, scientists, and drug development professionals in understanding their relative performance.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and valsartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.
Comparative Efficacy in Blood Pressure Reduction
Head-to-head clinical trials have been conducted to compare the antihypertensive efficacy of this compound and valsartan. The results, while varied depending on the dosages compared, provide valuable insights into their relative potencies.
A multicenter, randomized, double-blind trial compared the efficacy of this compound (20 mg) with valsartan (80 mg), losartan (50 mg), and irbesartan (150 mg) in patients with essential hypertension.[1][2][3] After 8 weeks of treatment, this compound demonstrated a significantly greater reduction in sitting cuff diastolic blood pressure (DBP) compared to valsartan.[1][2][3]
Another prospective, randomized, open-label, blinded-endpoint (PROBE) study compared valsartan 160 mg with this compound 20 mg once daily for 8 weeks in patients with mild-to-moderate essential hypertension.[4][5][6] This study found that valsartan led to an earlier and more pronounced antihypertensive effect, with significantly lower 24-hour ambulatory blood pressure monitoring (ABPM) values after 2 weeks of treatment.[4][5][6]
A meta-analysis of nine trials involving 1,595 patients indicated that this compound was associated with a greater reduction in systolic blood pressure (SBP) compared to valsartan.[7] However, no statistically significant differences were observed in diastolic blood pressure reduction between the two drugs in this analysis.[7]
Quantitative Data Summary
| Study / Meta-Analysis | Drug & Dosage | Duration | Key Efficacy Parameter | Result |
| Multicenter, randomized, double-blind trial[1][2][3] | This compound 20 mg vs. Valsartan 80 mg | 8 weeks | Mean Reduction in Sitting Cuff DBP | This compound: 11.5 mmHgValsartan: 7.9 mmHg (p<0.05 vs this compound) |
| Multicenter, randomized, double-blind trial[1][2] | This compound 20 mg vs. Valsartan 80 mg | 8 weeks | Mean Reduction in 24-hour Ambulatory SBP | This compound: 12.5 mmHgValsartan: 8.1 mmHg (p<0.05 vs this compound) |
| Multicenter, randomized, double-blind trial[1][2] | This compound 20 mg vs. Valsartan 80 mg | 8 weeks | Mean Reduction in 24-hour Ambulatory DBP | This compound: 8.5 mmHgValsartan: 5.6 mmHg (p<0.05 vs this compound) |
| PROBE Study[4][5][6] | Valsartan 160 mg vs. This compound 20 mg | 2 weeks | 24-hour Ambulatory Blood Pressure | Valsartan showed significantly lower values (P<0.01) |
| Meta-analysis[7] | This compound vs. Valsartan | N/A | Mean Reduction in SBP | This compound showed a significantly greater reduction (WMD 1.72, 95% CI 0.29 to 3.16) |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed methodologies from the cited studies are crucial.
Protocol from the Multicenter, Randomized, Double-Blind Trial[1][2][3]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: 588 patients with a sitting cuff diastolic blood pressure (DBP) between 100 and 115 mmHg.
-
Treatment: Patients were randomly assigned to receive once-daily treatment with this compound 20 mg, losartan 50 mg, valsartan 80 mg, or irbesartan 150 mg.
-
Duration: 8 weeks.
-
Efficacy Endpoints: The primary efficacy variable was the change from baseline in mean sitting cuff DBP at week 8. Secondary endpoints included changes in sitting cuff SBP and 24-hour ambulatory blood pressure.
-
Blood Pressure Measurement: Cuff blood pressure was measured at baseline and at weeks 2, 4, and 8. 24-hour ambulatory blood pressure monitoring was performed at baseline and at week 8.
Protocol from the PROBE Study[4][5][6]
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.
-
Patient Population: 114 patients with mild-to-moderate essential hypertension.
-
Treatment: After a 2-week washout period, patients were randomly assigned to receive valsartan 160 mg or this compound 20 mg once daily.
-
Duration: 8 weeks.
-
Efficacy Endpoints: Comparison of antihypertensive efficacy based on 24-hour ambulatory blood pressure monitoring (ABPM).
-
Blood Pressure Measurement: 24-hour ABPM was performed at baseline and after 2 and 8 weeks of treatment. Casual blood pressure and heart rate were also measured.
Safety and Tolerability
Both this compound and valsartan are generally well-tolerated.[8] A meta-analysis found no significant differences in the incidence of total adverse events, drug-related adverse events, headache, dizziness, or diarrhea between this compound and valsartan.[7]
Conclusion
The in vivo efficacy of this compound and valsartan in reducing blood pressure is well-established. Head-to-head comparisons suggest that the relative efficacy can be dose-dependent. Some studies indicate a superior blood pressure-lowering effect of this compound at commonly prescribed starting doses compared to valsartan.[1][2][3] Conversely, other research points to a more rapid and pronounced effect with a higher dose of valsartan compared to a standard dose of this compound.[4][5][6] The choice between these two agents may, therefore, depend on the specific clinical scenario, including the target blood pressure and the desired speed of onset. Both drugs exhibit a comparable and favorable safety profile. Further research, including large-scale cardiovascular outcome trials, would provide a more definitive comparison of their long-term benefits.
References
- 1. Comparative Efficacy of this compound, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of this compound, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of valsartan and this compound in mild-to-moderate hypertension: results of 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of valsartan and this compound in mild-to-moderate hypertension: Results of 24-hour ambulatory blood pressure monitoring | Semantic Scholar [semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. Antihypertensive effects of this compound compared with other angiotensin receptor blockers: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Olmesartan Demonstrates Potent Anti-Atherosclerotic Effects in Murine Models
A comprehensive review of preclinical studies reveals the efficacy of olmesartan in mitigating atherosclerosis, often independent of its blood pressure-lowering effects. In direct comparisons, this compound shows significant reductions in atherosclerotic plaque development, inflammation, and oxidative stress in widely used mouse models of the disease.
This compound, an angiotensin II type 1 (AT1) receptor blocker, has been extensively studied for its role in cardiovascular disease. Beyond its established antihypertensive effects, a growing body of preclinical evidence highlights its direct anti-atherosclerotic properties. This guide synthesizes findings from key studies in mouse models, providing a comparative analysis of this compound's performance against other treatments and controls, supported by detailed experimental data and methodologies.
Comparative Efficacy of this compound in Reducing Atherosclerosis
Studies utilizing Apolipoprotein E-deficient (ApoE-/-) and APOE*3Leiden transgenic mice, both of which spontaneously develop atherosclerotic lesions, have consistently demonstrated the beneficial effects of this compound.
A key study showed that this compound treatment in ApoE-deficient mice fed a high-fat diet resulted in a significant suppression of fatty streak plaque development compared to untreated controls.[1] Notably, this effect was observed without significant changes in serum lipid levels or blood pressure, suggesting a direct vascular protective mechanism.[1] The primary mechanism identified was the reduction of superoxide production and overall oxidative stress within the aortic walls.[1]
In another investigation using ApoE knockout mice, this compound (3 mg/kg/day) significantly inhibited atherosclerotic lesion formation and oxidative stress.[2] Interestingly, the anti-atherosclerotic effects were more pronounced in female mice.[2] This study also explored a synergistic effect with estrogen, where co-administration of low-dose this compound and 17β-estradiol significantly attenuated atherosclerosis in ovariectomized mice, a model for postmenopausal conditions.[2]
When compared with the ACE inhibitor temocapril, this compound demonstrated a similar ability to inhibit atherosclerotic changes.[2] Furthermore, a study in APOE*3Leiden transgenic mice compared this compound with pravastatin, a widely used statin.[3] Both drugs individually reduced the development of atherosclerosis, with this compound decreasing it by 46% and pravastatin by 39%.[3] However, the combination therapy of this compound and pravastatin resulted in an almost complete prevention of atherosclerosis, with a 91% reduction in lesion development.[3] This suggests different but complementary modes of action, with this compound primarily reducing monocyte adhesion and macrophage accumulation, and pravastatin inhibiting the progression to more advanced lesions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies, offering a clear comparison of this compound's effects on various markers of atherosclerosis.
| Study Reference | Mouse Model | Treatment Groups | Key Findings |
| [1] | ApoE-deficient | - Control (high-fat diet)- this compound (1 mg/kg/day) | - Significant suppression of fatty streak plaque in the this compound group.- Reduced superoxide production in aortic walls of this compound-treated mice.- No significant difference in serum lipid levels between groups. |
| [2] | ApoE knockout | - Control- this compound (0.5 mg/kg/day)- this compound (3 mg/kg/day)- 17β-estradiol- this compound + 17β-estradiol | - this compound (3 mg/kg/day) significantly decreased atherosclerotic lesion formation.- More marked inhibitory effects in female mice.- Co-administration of low-dose this compound and 17β-estradiol synergistically inhibited atherosclerosis. |
| [3] | APOE*3Leiden transgenic | - Control (atherogenic diet)- this compound (9.3 mg/kg/day)- Pravastatin (35 mg/kg/day)- this compound + Pravastatin | - this compound alone reduced atherosclerosis by 46%.- Pravastatin alone reduced atherosclerosis by 39%.- Combination therapy reduced atherosclerosis by 91%.- this compound reduced monocyte adhesion by 22% and relative macrophage quantity by 38%. |
Experimental Protocols
The anti-atherosclerotic effects of this compound have been validated through rigorous experimental designs. Below are the detailed methodologies from the key studies.
Atherosclerosis Induction and Treatment in ApoE-deficient Mice: [1]
-
Animal Model: Apolipoprotein E (ApoE)-deficient mice.
-
Diet: High-fat diet to induce atherosclerosis.
-
Treatment: Daily intraperitoneal injection of this compound (1 mg/kg/day) for 8 weeks.
-
Control Group: Untreated mice on the same high-fat diet.
-
Analysis: Aortic tissue was analyzed for fatty streak plaque development, superoxide production, and oxidative stress markers. Serum lipid levels were also measured.
Investigation of Synergistic Effects in ApoE Knockout Mice: [2]
-
Animal Model: Male, female, and ovariectomized (OVX) Apolipoprotein E knockout (ApoEKO) mice.
-
Diet: High-cholesterol diet for 6 weeks.
-
Treatment: this compound administered at 0.5 or 3 mg/kg per day. In some experiments, 17β-estradiol (20 μg/kg per day) was co-administered with a lower dose of this compound.
-
Analysis: Aortic sections were stained with Oil Red O to quantify lipid deposition and atherosclerotic lesion formation. Superoxide production, NAD(P)H oxidase activity, and expression of related genes were also measured.
Comparative Study in APOE*3Leiden Transgenic Mice: [3]
-
Animal Model: APOE*3Leiden transgenic mice.
-
Diet: Atherogenic diet for 6 months.
-
Treatment Groups:
-
Control: Atherogenic diet alone.
-
This compound: 0.008% (w/w) in the diet (approximately 9.3 mg/kg per day).
-
Pravastatin: 0.03% (w/w) in the diet (approximately 35 mg/kg per day).
-
Combination: this compound and pravastatin in the diet.
-
-
Analysis: Atherosclerotic lesion size and severity were quantified in the aortic root. Immunohistochemistry was used to analyze the cellular composition of the plaques, including macrophages and T-lymphocytes. Monocyte adhesion to the vessel wall was also assessed.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway through which this compound exerts its anti-atherosclerotic effects and a typical experimental workflow for evaluating these effects in a mouse model.
Caption: this compound's mechanism of action in preventing atherosclerosis.
Caption: Typical workflow for studying this compound's anti-atherosclerotic effects.
References
- 1. This compound, a novel angiotensin II type 1 receptor antagonist, reduces severity of atherosclerosis in apolipoprotein E deficient mice associated with reducing superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound and pravastatin additively reduce development of atherosclerosis in APOE*3Leiden transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Olmesartan's Superior Specificity for the Angiotensin II AT1 Receptor: A Comparative Analysis
A comprehensive evaluation of olmesartan's binding affinity and functional selectivity for the angiotensin II type 1 (AT1) receptor demonstrates its high specificity and potent antagonism compared to other leading angiotensin II receptor blockers (ARBs). This guide provides a detailed comparison supported by experimental data, protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a widely prescribed antihypertensive agent, exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] Experimental evidence consistently highlights this compound's high affinity and specificity for the AT1 receptor, distinguishing it from other ARBs such as losartan, valsartan, and telmisartan.
Comparative Binding Affinity at the AT1 Receptor
Quantitative analysis of binding affinities is crucial for comparing the potency of different ARBs. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher affinity. This compound consistently demonstrates a low nanomolar affinity for the AT1 receptor.
One of the most striking features of this compound is its exceptional selectivity for the AT1 receptor over the AT2 receptor. Studies have shown that this compound has more than a 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor.[2][3] This high selectivity is a key factor in its targeted therapeutic action. In comparison, losartan and its active metabolite have an approximately 1,000-fold greater affinity for AT1 over AT2 receptors, while valsartan exhibits around a 20,000 to 30,000-fold selectivity.[4][5]
Data from various studies indicate the rank order of binding affinity among common ARBs, with telmisartan often showing the strongest binding, followed closely by this compound.[5][6]
| Angiotensin II Receptor Blocker | AT1 Receptor Binding Affinity (Ki/IC50/pKi) | Dissociation Half-Life (t½) from AT1 Receptor (minutes) | AT1 vs. AT2 Receptor Selectivity |
| This compound | IC50 = 6.7 nM | 166[5][6] | >12,500-fold[2][3] |
| Losartan | IC50 = 20 nM[7]; pKi = 7.17±0.07[8][9] | 67[5][6] | >1,000-fold (with active metabolite)[5] |
| Valsartan | Ki = 2.38 nM[4][10][11][12] | 70[5][6] | ~20,000 to 30,000-fold[4][5][11] |
| Telmisartan | Ki = 3.7 nM; pKi = 8.19±0.04[8][9] | 213[5][6] | ~3,000-fold[2] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources to provide a comparative overview.
Functional Assays: Insurmountable Antagonism
Beyond high binding affinity, this compound exhibits a phenomenon known as insurmountable antagonism.[13] This means that even at high concentrations of the agonist (angiotensin II), this compound's blocking effect on the AT1 receptor is not easily overcome.[13] This is in contrast to surmountable antagonists, like losartan, where increasing the agonist concentration can reverse the blockade.[14] This property of this compound is attributed to its slow dissociation from the AT1 receptor, contributing to its long-lasting therapeutic effect.[6]
Experimental Protocols
The validation of this compound's specificity relies on well-established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay directly measures the binding of a drug to its receptor.
Objective: To determine the binding affinity (Ki) of this compound and other ARBs for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II or [3H]this compound.
-
Unlabeled competitors: this compound, losartan, valsartan, telmisartan.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug for 60 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the AT1 receptor.
Objective: To assess the functional antagonism of this compound and other ARBs by measuring their ability to inhibit angiotensin II-induced inositol phosphate production.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
[3H]-myo-inositol.
-
Angiotensin II.
-
This compound, losartan, valsartan, telmisartan.
-
Lithium chloride (LiCl) solution.
-
Anion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Pre-incubate the labeled cells with varying concentrations of the ARB for 15-30 minutes.
-
Stimulation: Add a fixed concentration of angiotensin II to stimulate the AT1 receptors. The incubation is performed in the presence of LiCl, which inhibits the breakdown of inositol monophosphate, allowing it to accumulate.
-
Extraction: Stop the reaction and extract the inositol phosphates from the cells.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of angiotensin II-stimulated IP accumulation by each ARB to calculate their IC50 values for functional antagonism.
Visualizing the Molecular Interactions and Experimental Process
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: 360-degree Perspectives Befitting an Angiotensin Receptor Blocker [japi.org]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 12. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Olmesartan in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of unused or waste Olmesartan is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is still imperative to follow structured disposal protocols to prevent environmental contamination and ensure a safe workplace.[1][2] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.
Understanding this compound's Waste Profile
This compound Medoxomil is not listed as a hazardous waste and does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Environmental Protection Agency (EPA).[1] However, it is classified as slightly hazardous for water, and therefore should not be disposed of down the drain or in regular trash without appropriate deactivation.
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling fine powders or creating dust |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
-
Segregation: Unused, expired, or contaminated this compound should be segregated from other chemical waste streams at the point of generation. It should be designated as a non-hazardous pharmaceutical waste.[3][4]
-
Containerization: Place the waste this compound in a clearly labeled, sealed, and leak-proof container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the chemical name "this compound."[3][4]
-
Spill Management: In the event of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[5][6] Clean the spill area with a suitable detergent and water.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials. This area should be inaccessible to unauthorized personnel.
-
Disposal: Arrange for the collection and disposal of the container through a licensed and approved hazardous waste management company that handles pharmaceutical waste. The preferred method of disposal for non-hazardous pharmaceuticals is incineration to ensure complete destruction.[2][3][7]
Note: Never flush this compound down the toilet or pour it down the sink.[8] This can contribute to water pollution.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. uspmsds.com [uspmsds.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. usbioclean.com [usbioclean.com]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. organon.com [organon.com]
- 6. fishersci.nl [fishersci.nl]
- 7. sciegenpharm.com [sciegenpharm.com]
- 8. Formation et consulting RH: Diane Brazenor: How to Safely Store and Dispose of this compound [wbstraining.tn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
